Product packaging for N-Cbz-guanidine(Cat. No.:CAS No. 16706-54-0)

N-Cbz-guanidine

Cat. No.: B2422506
CAS No.: 16706-54-0
M. Wt: 193.20 g/mol
InChI Key: ANFQZZCHCHQRLY-UHFFFAOYSA-N
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Description

N-Cbz-guanidine (CAS 16706-54-0) is a protected guanidine derivative that serves as a fundamental building block in advanced organic synthesis and medicinal chemistry. The carboxybenzyl (Cbz) protecting group effectively masks the high basicity of the parent guanidine functional group, which has a pKa of its conjugate acid of approximately 13.6 . This protection is crucial as it reduces the compound's nucleophilicity and polarity, making it significantly easier to handle and purify using standard organic chemistry techniques compared to the highly hydrophilic, strong base guanidine . This compound is instrumental in the synthesis of more complex molecules, particularly through its use in preparing guanidinylating reagents. For instance, when activated by trimethylsilyl chloride, it can form a reactive intermediate that efficiently transfers the protected guanidine group to various amines, enabling the preparation of diverse mono-substituted guanidine derivatives . Its role extends to the development of organocatalysts, where it is coupled with N-protected amino acids to create novel guanidine-based catalysts for asymmetric reactions, such as Michael additions . Researchers value this compound for its synthetic versatility and the orthogonal deprotection of the Cbz group, which can be cleanly removed under mild catalytic hydrogenation conditions without affecting other common protecting groups . The product is offered in high purity (≥98%) and is intended for research applications only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3O2 B2422506 N-Cbz-guanidine CAS No. 16706-54-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16706-54-0

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

benzyl N-methanehydrazonoylcarbamate

InChI

InChI=1S/C9H11N3O2/c10-12-7-11-9(13)14-6-8-4-2-1-3-5-8/h1-5,7H,6,10H2,(H,11,12,13)

InChI Key

ANFQZZCHCHQRLY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)N=C(N)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC=NN

solubility

not available

Origin of Product

United States

Foundational & Exploratory

Synthesis of N-Cbz-Guanidine from Benzyl Chloroformate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-Cbz-guanidine, a critical building block in medicinal chemistry and organic synthesis. Due to the high basicity of guanidine and the propensity for over-acylation, direct protection with benzyl chloroformate to achieve mono-substitution is challenging. Therefore, this guide focuses on a well-established and reliable multi-step approach commencing with cyanamide, alongside a method for the preparation of the related N,N'-di-Cbz-guanidine for comparative purposes.

Data Presentation: Comparative Synthesis Data

The following table summarizes the key quantitative data for the synthesis of mono-Cbz and di-Cbz protected guanidines, allowing for easy comparison of the methodologies.

ParameterMono-Cbz-Guanidine Synthesis (from Cyanamide)N,N'-di-Cbz-Guanidine Synthesis (from Guanidine HCl)
Starting Materials Cyanamide, Benzyl Chloroformate, BenzylamineGuanidine Hydrochloride, Benzyl Chloroformate
Key Intermediates N-carbobenzyloxycyanamide, Potassium N-carbobenzyloxycyanamideNot Applicable
Overall Yield ~77% (for N-Benzyl, N'-Cbz-guanidine)[1]75%[2]
Reaction Time Step A: 3.5 hours; Step B: 0.5 hour; Step C: 1 hour20 hours
Reaction Temperature Step A: 0°C to room temp.; Step B: 0°C; Step C: Room temp.0°C
Key Reagents Sodium Hydroxide, Potassium Hydroxide, Trimethylsilyl chlorideSodium Hydroxide
Solvent(s) Water, Methanol, Acetonitrile, DichloromethaneDichloromethane, Water

Experimental Protocols

I. Synthesis of Mono-Cbz-Protected Guanidine (via Acylcyanamide Intermediate)

This procedure is adapted from a well-established method and involves three main steps.[1]

A. Preparation of N-carbobenzyloxycyanamide

  • In a 500-mL round-bottomed flask, dissolve cyanamide (12.6 g, 0.15 mol) in distilled water (100 mL).

  • Add sodium hydroxide pellets (6.16 g, 0.154 mol) portion-wise over 15 minutes.

  • Stir the mixture for 30 minutes at room temperature, then cool to 0°C in an ice bath.

  • In an addition funnel, place benzyl chloroformate (12.8 g, 0.075 mol).

  • Add the benzyl chloroformate dropwise to the reaction mixture over 15 minutes.

  • Stir the reaction for an additional 3 hours at room temperature.

  • Transfer the mixture to a separatory funnel and wash with diethyl ether (50 mL).

  • Acidify the aqueous layer to a pH of 2 with concentrated HCl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-carbobenzyloxycyanamide.

B. Preparation of Potassium N-carbobenzyloxycyanamide

  • Dissolve the crude N-carbobenzyloxycyanamide from Step A in methanol (25 mL).

  • In a separate flask, dissolve potassium hydroxide flakes (4.20 g, 0.075 mol) in methanol (100 mL) at 0°C.

  • Add the N-carbobenzyloxycyanamide solution dropwise to the potassium hydroxide solution over 30 minutes at 0°C.

  • Collect the resulting precipitate by vacuum filtration and wash with cold methanol to obtain potassium N-carbobenzyloxycyanamide.

C. Synthesis of N-Benzyl, N'-Cbz-guanidine

  • Suspend potassium N-carbobenzyloxycyanamide (6.42 g, 30.0 mmol) in acetonitrile (100 mL) under a nitrogen atmosphere.

  • Stir the suspension vigorously for 15 minutes.

  • Add trimethylsilyl chloride (3.58 g, 33.0 mmol) dropwise over 10 minutes and stir for 30 minutes at room temperature.

  • Add benzylamine (3.54 g, 33.0 mmol) in a single portion and stir for 1 hour.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (350 mL) and wash with 1M sodium carbonate solution (100 mL) and saturated sodium chloride solution (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by recrystallization from ethyl acetate.

II. Synthesis of N,N'-di-Cbz-guanidine

This procedure describes the direct di-protection of guanidine hydrochloride.[2]

  • In a round-bottomed flask, dissolve guanidine hydrochloride (3.82 g, 40 mmol) and sodium hydroxide (8.0 g, 0.20 mol) in water (40 mL).

  • Add dichloromethane (80 mL) and cool the biphasic mixture to 0°C with vigorous stirring.

  • Add benzyl chloroformate (17.1 mL, 120 mmol) dropwise over 45 minutes.

  • Continue stirring at 0°C for 20 hours.

  • Dilute the mixture with dichloromethane (100 mL) and separate the layers.

  • Extract the aqueous layer with dichloromethane (100 mL).

  • Combine the organic extracts, wash with water, and dry over magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Mandatory Visualization

Reaction Pathway for the Synthesis of N-Benzyl, N'-Cbz-guanidine

Synthesis_Pathway cluster_step1 Step A cluster_step2 Step B cluster_step3 Step C Cyanamide Cyanamide Intermediate1 N-carbobenzyloxycyanamide Cyanamide->Intermediate1 1. NaOH 2. Benzyl Chloroformate (0°C to RT) NaOH NaOH, H₂O CbzCl Benzyl Chloroformate Intermediate2 Potassium N-carbobenzyloxycyanamide Intermediate1->Intermediate2 KOH, MeOH (0°C) KOH KOH, MeOH Silylated_Intermediate Silylated Intermediate (in situ) Intermediate2->Silylated_Intermediate TMSCl (RT) TMSCl TMSCl, Acetonitrile Final_Product N-Benzyl, N'-Cbz-guanidine Silylated_Intermediate->Final_Product Benzylamine (RT) Benzylamine Benzylamine

Caption: Multi-step synthesis of N-Benzyl, N'-Cbz-guanidine.

Logical Relationship: Direct Acylation vs. Multi-step Synthesis

Logical_Relationship Start Guanidine Direct_Acylation Direct Acylation Start->Direct_Acylation Reacts with CbzCl Benzyl Chloroformate CbzCl->Direct_Acylation Mono_Cbz Mono-Cbz-Guanidine Direct_Acylation->Mono_Cbz Desired Di_Cbz Di-Cbz-Guanidine Direct_Acylation->Di_Cbz Major Tri_Cbz Tri-Cbz-Guanidine Direct_Acylation->Tri_Cbz Possible Over_Acylation Over-acylation (Low Selectivity) Mono_Cbz->Over_Acylation Di_Cbz->Over_Acylation Tri_Cbz->Over_Acylation Multi_Step Multi-step Synthesis (via Cyanamide) Multi_Step->Mono_Cbz Selective synthesis Controlled_Addition Controlled Mono-addition Multi_Step->Controlled_Addition Cyanamide Cyanamide Cyanamide->Multi_Step Starting material for

References

N-Cbz-guanidine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Cbz-guanidine (benzyl N-(diaminomethylidene)carbamate), a key synthetic intermediate. The document details its chemical properties, representative synthesis, and applications in organic chemistry, particularly in the development of novel molecular architectures.

Core Compound Data

This compound is a guanidine derivative where one of the nitrogen atoms is protected by a benzyloxycarbonyl (Cbz) group. This protection strategy is crucial for modulating the high basicity of the guanidine moiety, rendering it a more manageable reagent in complex synthetic pathways.

Physicochemical and Structural Information

The following table summarizes the key quantitative data for this compound. It is important to note that while core identifiers are well-established, specific experimental data such as melting point and solubility are not consistently reported in publicly available literature.

PropertyValueSource
CAS Number 16706-54-0[PubChem]
Molecular Formula C₉H₁₁N₃O₂[PubChem]
Molecular Weight 193.20 g/mol [PubChem]
IUPAC Name benzyl N-(diaminomethylidene)carbamate[PubChem]
Calculated XLogP3 1.4[PubChem]
Hydrogen Bond Donor Count 2[PubChem]
Hydrogen Bond Acceptor Count 3[PubChem]
Rotatable Bond Count 3[PubChem]

Synthesis and Experimental Protocols

Representative Synthesis: Preparation of N-Benzyl, N'-Cbz-guanidine

This protocol is adapted from a known procedure for the synthesis of mono-Cbz protected guanidines.

Materials:

  • Potassium carbobenzyloxycyanamide

  • Acetonitrile

  • Trimethylsilyl chloride

  • Benzylamine

  • Methanol

  • Diethyl ether

Procedure:

  • A flame-dried 250-mL single-necked round-bottomed flask equipped with a magnetic stirring bar is placed under a nitrogen atmosphere.

  • The flask is charged with potassium carbobenzyloxycyanamide (30.0 mmol).

  • Acetonitrile (100 mL) is added, and the mixture is stirred vigorously for 15 minutes.

  • Trimethylsilyl chloride is then added, and the reaction is stirred for an additional period.

  • Benzylamine is subsequently introduced to the reaction mixture.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is then taken up in methanol and stirred.

  • The product is precipitated by the addition of diethyl ether and collected by filtration.

Applications in Organic Synthesis

This compound is a valuable reagent for the introduction of a protected guanidine group in the synthesis of more complex molecules. One of its notable applications is in the preparation of N-protected amino acid-derived guanidine organocatalysts.

Experimental Protocol: Synthesis of an this compound-Containing Organocatalyst

This protocol describes the synthesis of an organocatalyst using this compound as a key reagent.

Materials:

  • N-Cbz-L-proline

  • 1,1'-Carbonyldiimidazole (CDI)

  • Dry N,N-Dimethylformamide (DMF)

  • This compound

Procedure:

  • N-Cbz-L-proline is dissolved in dry DMF in a reaction vessel under an inert atmosphere.

  • The solution is cooled to 0 °C.

  • 1,1'-Carbonyldiimidazole (CDI) is added to the solution to activate the carboxylic acid.

  • The reaction mixture is stirred at 0 °C for a designated period to allow for the formation of the acylimidazolide intermediate.

  • A solution of this compound in dry DMF is then added to the reaction mixture.

  • The reaction is allowed to proceed at room temperature for 24-72 hours.

  • Following the reaction, the product is isolated and purified using standard chromatographic techniques.

Logical and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound.

Synthesis_Workflow cluster_activation Activation Step cluster_coupling Coupling Step N_Cbz_Proline N-Cbz-L-proline Activated_Intermediate Acylimidazolide Intermediate N_Cbz_Proline->Activated_Intermediate  0 °C CDI CDI in dry DMF CDI->Activated_Intermediate Final_Product N-Protected Amino Acid Derived Guanidine Organocatalyst Activated_Intermediate->Final_Product  rt, 24-72 h N_Cbz_Guanidine This compound N_Cbz_Guanidine->Final_Product

Caption: Workflow for the synthesis of an organocatalyst using this compound.

Signaling Pathways and Biological Activity

There is limited information in the scientific literature describing a direct role for this compound in specific biological signaling pathways. Its primary utility is as a synthetic intermediate. However, the guanidinium group, which this compound can introduce into molecules, is of significant interest in medicinal chemistry. Guanidine and its derivatives are known to interact with various biological targets. For instance, some guanidine compounds act as inhibitors of voltage-gated potassium (Kv) channels. The proposed mechanism involves the guanidinium ion binding within the intracellular pore of the channel, which can stabilize a closed state.

The Cbz protecting group on this compound is designed to be removed under specific conditions, unmasking the guanidine functionality at a desired stage of a synthesis. This allows for the strategic incorporation of the biologically active guanidinium moiety into potential drug candidates.

Guanidine_MoA Guanidine_Compound Guanidine Compound Kv_Channel Voltage-Gated Potassium (Kv) Channel Guanidine_Compound->Kv_Channel  targets Pore_Binding Binds to Intracellular Pore Kv_Channel->Pore_Binding  site of action Stabilization Stabilization of Closed State Pore_Binding->Stabilization Channel_Inhibition Channel Inhibition Stabilization->Channel_Inhibition

Caption: General mechanism of action for some guanidine compounds as Kv channel inhibitors.

The Carboxybenzyl Group: A Cornerstone of Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and History of the Cbz Protecting Group

Introduction

The ability to selectively protect and deprotect functional groups is a fundamental requirement for the chemical synthesis of complex organic molecules. In the realm of peptide synthesis, where the sequential coupling of amino acids necessitates the masking of reactive amine termini, the development of a reliable protecting group strategy was a watershed moment. The introduction of the carboxybenzyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932 revolutionized the field, enabling the controlled, stepwise synthesis of peptides for the first time and laying the groundwork for decades of advancements in bioorganic chemistry and drug development.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and core methodologies associated with the Cbz protecting group, tailored for researchers, scientists, and professionals in drug development.

Historical Perspective: The Bergmann-Zervas Breakthrough

Prior to the 1930s, the synthesis of peptides of a defined sequence was a formidable challenge, largely due to the uncontrollable polymerization of amino acids. The breakthrough came when Max Bergmann and his graduate student Leonidas Zervas, working at the Kaiser Wilhelm Institute for Leather Research in Dresden, Germany, introduced the benzyloxycarbonyl group as a means to temporarily protect the α-amino group of amino acids.[1][2] Their seminal paper, "Über ein allgemeines Verfahren der Peptid-Synthese" (On a General Method of Peptide Synthesis), published in Berichte der deutschen chemischen Gesellschaft in 1932, described a method that was both elegant and robust.[2][3]

The Cbz group offered two critical features that made it exceptionally suitable for peptide synthesis: it could be introduced under mild conditions, and more importantly, it could be removed selectively without cleaving the newly formed peptide bonds. This "orthogonal" protection strategy was the key to their success. For their pioneering work, the Cbz group is often referred to as the "Z" group in honor of Zervas.

Core Chemistry of the Cbz Protecting Group

The utility of the Cbz group lies in the stability of the carbamate linkage it forms with an amine and the relative ease with which the benzyl group can be cleaved.

Protection of Amines

The introduction of the Cbz group, or Cbz-protection, is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base to neutralize the hydrochloric acid byproduct.[4] The reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.

Diagram 1: General Mechanism for Cbz Protection of an Amine

G cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack CbzCl C₆H₅CH₂O(CO)Cl (Benzyl Chloroformate) CbzCl->Intermediate CbzAmine R-NH-Cbz (Cbz-protected Amine) HCl HCl Base Base Base->HCl Neutralization Intermediate->CbzAmine Collapse & Loss of Cl⁻

Caption: Mechanism of amine protection using benzyl chloroformate.

Deprotection of Cbz-Protected Amines

The selective removal of the Cbz group is the hallmark of this protecting group strategy. Several methods have been developed for Cbz deprotection, with catalytic hydrogenation being the most common.

1. Catalytic Hydrogenolysis: This is the classic and most widely used method for Cbz deprotection. The Cbz-protected amine is treated with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[4] The reaction proceeds under mild conditions and yields the free amine, toluene, and carbon dioxide as byproducts.

G CbzAmine R-NH-Cbz (Cbz-protected Amine) CarbamicAcid R-NH-COOH (Carbamic Acid Intermediate) CbzAmine->CarbamicAcid Hydrogenolysis Toluene C₆H₅CH₃ (Toluene) CbzAmine->Toluene Hydrogenolysis Catalyst H₂, Pd/C Catalyst->CarbamicAcid Amine R-NH₂ (Free Amine) CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Decarboxylation

Caption: A simplified workflow for dipeptide synthesis.

Conclusion

The discovery of the carboxybenzyl protecting group by Bergmann and Zervas was a monumental achievement that transformed peptide synthesis from an art to a science. Its ease of introduction, stability, and selective removal under mild conditions provided the essential tools for the rational construction of peptides. While newer protecting groups with different orthogonalities have since been developed, the Cbz group remains a widely used and reliable choice in both academic and industrial settings. The principles established by the Bergmann-Zervas method continue to underpin the logic of modern synthetic organic chemistry, demonstrating the enduring legacy of this foundational discovery.

References

The Strategic Role of N-Cbz-Guanidine in Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The guanidinium side chain of arginine presents a unique and often critical feature in peptide chemistry, contributing significantly to the biological activity of many peptides through its basicity and hydrogen-bonding capabilities. However, its high nucleophilicity and basicity also pose a significant challenge during chemical peptide synthesis, necessitating the use of protecting groups to prevent unwanted side reactions. Among the arsenal of protecting groups available to the peptide chemist, the benzyloxycarbonyl (Cbz or Z) group stands as a classic and versatile tool for the protection of the guanidino function. This technical guide provides an in-depth exploration of the role of N-Cbz-guanidine in peptide chemistry, offering a comprehensive overview of its application, quantitative data on its efficiency, detailed experimental protocols, and a discussion of its strategic importance in the synthesis of complex peptides.

Core Principles of this compound Protection

The benzyloxycarbonyl group is introduced to the guanidino moiety of arginine via reaction with benzyl chloroformate (Cbz-Cl) under basic conditions. This transforms the highly basic guanidinium group into a neutral, less reactive carbamate, thereby preventing its interference with peptide coupling reactions. The Cbz group is renowned for its stability under a wide range of conditions, including those used for the removal of other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), making it a valuable component of orthogonal protection strategies in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS).[1][2][3]

The removal of the Cbz group is most commonly and efficiently achieved through catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as a catalyst in the presence of a hydrogen source.[1] This method is mild and selective, leaving most other functional groups intact. Alternatively, deprotection can be accomplished under strong acidic conditions, such as with HBr in acetic acid or with other acid-mediated protocols, providing flexibility in synthetic design.[4]

Quantitative Data on this compound Reactions

The efficiency of both the protection and deprotection steps is crucial for the overall success of a peptide synthesis campaign. The following tables summarize quantitative data from various studies, providing a comparative overview of reaction yields under different conditions.

ReactionSubstrateReagents and ConditionsYield (%)Reference
Protection AmineCbz-Cl, NaHCO₃, THF/H₂O (2:1), 0°C, 20 h90[1]
Protection L-CyclohexylglycineCbz-Cl, 20% aq. NaOH, water, followed by extraction with ethyl acetate and crystallization82.3[5]
Deprotection N1-Cbz-Piperazic Acid DerivativeLiOH·H₂O (2 equiv.), THF/H₂O (1:1), 0°C to rt, 18 h72[6]
Deprotection N1-Cbz-Piperazic Acid DerivativeK₂CO₃ (2 equiv.), MeOH, rt, 18 h60[6]

Table 1: Quantitative Yields for Cbz Protection and Deprotection Reactions.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of successful synthetic chemistry. The following sections provide step-by-step methodologies for the key transformations involving this compound.

Protocol 1: N-Cbz Protection of an Amine

This protocol describes a general procedure for the protection of an amine functional group using benzyl chloroformate.

Materials:

  • Starting material (amine)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Ethyl acetate (AcOEt)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/n-hexane mixture

Procedure:

  • Dissolve the starting amine (1.0 eq) in a 2:1 mixture of THF and water.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium bicarbonate (2.0 eq).

  • Slowly add benzyl chloroformate (1.5 eq) to the stirring solution.

  • Stir the reaction mixture at 0°C for 20 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., 40% ethyl acetate in n-hexane) to afford the N-Cbz protected product.[1]

Protocol 2: Deprotection of this compound via Hydrogenolysis

This protocol outlines the standard method for the removal of the Cbz protecting group using catalytic hydrogenolysis.

Materials:

  • N-Cbz protected compound

  • Methanol (MeOH)

  • 5% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve the N-Cbz protected compound in methanol.

  • Add 5% Pd/C catalyst to the solution.

  • Stir the mixture under an atmosphere of hydrogen gas (atmospheric pressure) at 60°C for 40 hours.

  • After the reaction is complete, filter the catalyst through a pad of Celite.

  • Concentrate the filtrate in vacuo to obtain the deprotected product.[1]

Protocol 3: Acid-Mediated Deprotection of an N-Cbz Group

This protocol provides an alternative, metal-free method for Cbz deprotection using acidic conditions.

Materials:

  • N-Cbz protected compound

  • Isopropanol hydrochloride (IPA·HCl)

  • Ethyl acetate

Procedure:

  • To a clean and dry round-bottom flask, add the N-Cbz protected compound and isopropanol hydrochloride.

  • Stir the mixture at 20-30°C for 15 minutes.

  • Heat the reaction mass to 65-75°C and maintain this temperature for 4 hours.

  • Upon completion of the reaction, cool the mixture to 45-55°C and distill off the solvent under vacuum.

  • Add ethyl acetate to the obtained crude product at 45-55°C and stir for 40 minutes.

  • Cool the mixture to 20-30°C and stir for 2 hours to facilitate precipitation.

  • Isolate the deprotected product by filtration.[4]

Strategic Workflows in Peptide Synthesis

The integration of this compound protection into peptide synthesis workflows is critical for the successful assembly of arginine-containing peptides. The following diagrams, generated using the DOT language, illustrate the logical flow of both solid-phase and solution-phase peptide synthesis employing Cbz protection for the arginine side chain.

SPPS_Workflow start Start with Resin attach_aa1 Attach C-terminal Fmoc-Arg(Cbz)-OH start->attach_aa1 deprotect_fmoc Fmoc Deprotection (e.g., Piperidine) attach_aa1->deprotect_fmoc wash1 Wash deprotect_fmoc->wash1 couple_aa2 Couple next Fmoc-Amino Acid wash1->couple_aa2 wash2 Wash couple_aa2->wash2 repeat Repeat Deprotection, Coupling, and Washing for all Amino Acids wash2->repeat final_deprotect_fmoc Final Fmoc Deprotection repeat->final_deprotect_fmoc cleave_deprotect Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) final_deprotect_fmoc->cleave_deprotect deprotect_cbz Cbz Deprotection (Hydrogenolysis) cleave_deprotect->deprotect_cbz purify Purify Peptide deprotect_cbz->purify end Final Peptide purify->end Solution_Phase_Workflow start Start protect_aa1 Protect Nα of Amino Acid 1 (e.g., Boc) start->protect_aa1 protect_arg Protect Guanidino Group of Arg (N-Cbz-Arginine) start->protect_arg activate_aa1 Activate Carboxyl of Protected Amino Acid 1 protect_aa1->activate_aa1 couple Couple Activated AA1 with N-Cbz-Arginine protect_arg->couple activate_aa1->couple deprotect_n_alpha Deprotect Nα of Dipeptide couple->deprotect_n_alpha repeat_coupling Repeat Coupling with next Protected Amino Acid deprotect_n_alpha->repeat_coupling final_deprotection Final Deprotection of all Protecting Groups (including Cbz) repeat_coupling->final_deprotection purify Purify Peptide final_deprotection->purify end Final Peptide purify->end

References

N,N'-Bis(benzyloxycarbonyl)guanidine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of N,N'-Bis(benzyloxycarbonyl)guanidine, a key reagent in synthetic chemistry, particularly for the guanidinylation of amines. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering a centralized resource for its synonyms, chemical identifiers, properties, and applications.

Chemical Identity and Synonyms

N,N'-Bis(benzyloxycarbonyl)guanidine is a protected form of guanidine where two of the nitrogen atoms are capped with benzyloxycarbonyl (Cbz or Z) groups. This protection strategy enhances the compound's utility as a guanidinylating agent by moderating its reactivity and improving its handling characteristics. The systematic identification of this compound is crucial for accurate sourcing and application in experimental settings.

Identifier TypeValue
CAS Number 10065-79-9
Molecular Formula C17H17N3O4
Molecular Weight 327.34 g/mol
IUPAC Name dibenzyl (iminomethylene)bis(carbamate)
Synonyms 1,3-Bis(benzyloxycarbonyl)guanidine, Di-Cbz-guanidine
MDL Number MFCD13180465
InChI 1S/C17H17N3O4/c18-15(19-16(21)23-11-13-7-3-1-4-8-13)20-17(22)24-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,18,19,20,21,22)
InChI Key WUPOXNUSSFCSGV-UHFFFAOYSA-N
SMILES O=C(NC(=N)NC(=O)OCc1ccccc1)OCc1ccccc1

Physicochemical Properties

The physical and chemical properties of N,N'-Bis(benzyloxycarbonyl)guanidine are essential for its proper storage, handling, and use in chemical reactions. While detailed experimental data from suppliers like Sigma-Aldrich is limited, some general properties can be inferred from available information.

PropertyValue
Physical Form Solid, typically a white powder
Purity Typically >97%
Storage Keep in a dark place, inert atmosphere, 2-8°C

Synthesis and Guanidinylation Reactions

N,N'-Bis(benzyloxycarbonyl)guanidine serves as a valuable reagent for the introduction of a protected guanidinyl group onto primary and secondary amines. This transformation is a key step in the synthesis of various biologically active molecules, including peptide and peptidomimetic analogs of arginine. The benzyloxycarbonyl protecting groups can be removed under specific conditions, typically catalytic hydrogenation, to unveil the free guanidinium group.

General Experimental Workflow

The following diagram illustrates a typical workflow for a guanidinylation reaction using N,N'-Bis(benzyloxycarbonyl)guanidine.

Guanidinylation_Workflow General Workflow for Guanidinylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Amine Amine Substrate (R-NH2) ReactionMix Mix and Stir at Controlled Temperature Amine->ReactionMix Reagent N,N'-Bis(benzyloxycarbonyl)guanidine Reagent->ReactionMix Solvent Anhydrous Solvent (e.g., DCM, DMF) Solvent->ReactionMix Quench Quench Reaction ReactionMix->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify ProtectedGuanidine Protected Guanidine Product Purify->ProtectedGuanidine

The Cornerstone of Guanidinium Moiety Masking: A Technical Guide to Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guanidinium group, the characteristic basic moiety of the amino acid arginine, plays a pivotal role in biological recognition, molecular interactions, and catalysis.[1] Its high basicity (pKa ≈ 13.6) ensures it is protonated under physiological conditions, enabling it to participate in hydrogen bonding and electrostatic interactions.[2][3] However, this inherent reactivity presents a significant challenge in the chemical synthesis of peptides and other complex molecules. Unprotected guanidinium groups can interfere with coupling reactions, leading to side products and diminished yields. To overcome this, a variety of protecting groups have been developed to temporarily mask the guanidinium functionality.

This technical guide provides an in-depth exploration of the foundational principles of guanidine protecting groups. It offers a comparative analysis of commonly employed protecting groups, detailed experimental protocols for their installation and cleavage, and a discussion of strategic considerations for their use in complex synthetic endeavors, particularly in the realm of solid-phase peptide synthesis (SPPS).

The Guanidinium Group: A Double-Edged Sword

The guanidinium group's high basicity stems from the resonance stabilization of its protonated form, the guanidinium ion. This positive charge is delocalized over three nitrogen atoms, rendering it a powerful hydrogen bond donor and a key player in molecular recognition. However, in the context of chemical synthesis, this nucleophilicity and high pKa can lead to undesirable side reactions. Therefore, transient protection is a cornerstone of synthetic strategies involving guanidine-containing molecules.

Classification of Guanidine Protecting Groups

Guanidine protecting groups can be broadly classified based on their chemical structure and cleavage conditions. The choice of a suitable protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal protection schemes where different protecting groups can be removed selectively without affecting others.[4]

A general classification of commonly used guanidine protecting groups is illustrated below:

G Guanidine Protecting Groups Guanidine Protecting Groups Sulfonyl-based Sulfonyl-based Guanidine Protecting Groups->Sulfonyl-based Carbamate-based Carbamate-based Guanidine Protecting Groups->Carbamate-based Nitro-based Nitro-based Guanidine Protecting Groups->Nitro-based Tos (Tosyl) Tos (Tosyl) Sulfonyl-based->Tos (Tosyl) Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl) Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl) Sulfonyl-based->Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl) Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) Sulfonyl-based->Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl) Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl) Sulfonyl-based->Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl) Boc (tert-Butoxycarbonyl) Boc (tert-Butoxycarbonyl) Carbamate-based->Boc (tert-Butoxycarbonyl) Cbz (Benzyloxycarbonyl) Cbz (Benzyloxycarbonyl) Carbamate-based->Cbz (Benzyloxycarbonyl) NO2 NO2 Nitro-based->NO2

Figure 1. Classification of common guanidine protecting groups.

Quantitative Comparison of Guanidine Protecting Groups

The selection of a protecting group is a critical decision in synthesis design. Factors such as stability to various reaction conditions, ease of introduction and cleavage, and impact on the solubility of the protected intermediate must be considered. The following table summarizes key quantitative and qualitative data for some of the most widely used guanidine protecting groups.

Protecting GroupAbbreviationpKa (Predicted/Approx.)Introduction Yield (%)Cleavage ConditionsCleavage TimeCleavage Yield (%)Orthogonality
Sulfonyl-Based
TosylTos~3.8GoodStrong Acid (HF, TFMSA)VariableModerate to GoodBoc/Bzl
4-Methoxy-2,3,6-trimethyl-benzenesulfonylMtrAcid-labileGoodTFA, TMSBrLong (up to 12h for multiple Arg)[5]VariableFmoc/tBu
2,2,4,6,7-Pentamethyl-dihydrobenzofuran-5-sulfonylPbf3.83 (Predicted)[6][7]High (often >90%)TFA~1 hour[8]High (e.g., 69% vs 46% for Pmc)[7]Fmoc/tBu
Carbamate-Based
tert-ButoxycarbonylBocAcid-labileHigh (up to 95%)[9]Strong Acid (TFA, HCl)10-30 min[10]High (e.g., 93%)[11]Fmoc/tBu
BenzyloxycarbonylCbzStable to acid/baseHigh (e.g., 90%)[12]Hydrogenolysis (H₂/Pd)1-40 hours[12]HighBoc/Bzl, Fmoc/tBu
Nitro-Based
NitroNO₂Electron-withdrawingGoodReduction (e.g., SnCl₂)VariableGoodBoc/Bzl, Fmoc/tBu

Note: Yields and reaction times are highly substrate and condition dependent. The values presented are indicative and sourced from various literature reports for comparison.

Orthogonal Protection Strategies in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the concept of orthogonality is paramount. It allows for the selective deprotection of the Nα-amino group at each cycle of amino acid addition without affecting the protecting groups on the side chains. The two dominant strategies are Fmoc/tBu and Boc/Bzl.

The following diagram illustrates the principle of an orthogonal protection strategy in Fmoc-based SPPS for an arginine-containing peptide.

G cluster_0 Fmoc-based Solid-Phase Peptide Synthesis A Resin-Bound Peptide Fmoc-NH-CHR-CO-... B Nα-Deprotection (Piperidine) A->B C H₂N-CHR-CO-... (Free N-terminus) B->C D Coupling (Fmoc-Arg(Pbf)-OH + Coupling Reagent) C->D E Fmoc-Arg(Pbf)-NH-CHR-CO-... (Elongated Peptide) D->E E->B Repeat for next amino acid F Final Cleavage & Deprotection (TFA) E->F G H₂N-Arg-NH-CHR-CO-... (Final Peptide) F->G

Figure 2. Orthogonal protection in Fmoc-SPPS of an Arg-peptide.

Experimental Protocols

This section provides detailed methodologies for the introduction and removal of key guanidine protecting groups.

tert-Butoxycarbonyl (Boc) Protection

a) Introduction of Di-Boc Protecting Group: [9][13]

  • Reaction: Guanidinylation of an amine using N,N'-di-Boc-thiourea activated by cyanuric chloride (TCT).

  • Procedure:

    • To a stirred solution of N,N'-di-Boc-thiourea (1.1 equivalents) in anhydrous THF, add cyanuric chloride (0.33 equivalents) at room temperature under an inert atmosphere.

    • Stir the mixture for 30 minutes.

    • Add N-methylmorpholine (NMM, 1.5 equivalents), 4-dimethylaminopyridine (DMAP, 0.1 equivalents), and the primary or secondary amine (1 equivalent).

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the N,N'-di-Boc-protected guanidine.

  • Reported Yield: Up to 95%.[9]

b) Cleavage of Boc Protecting Group: [11]

  • Reaction: Acid-catalyzed removal of the Boc group.

  • Procedure:

    • Dissolve the Boc-protected compound in a suitable solvent such as tetrahydrofuran (THF).

    • Add an aqueous solution of a strong acid (e.g., 1.0 M HCl).

    • Stir the reaction at room temperature and monitor by TLC or LC-MS.

    • Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the deprotected product with an appropriate organic solvent.

    • Wash the organic layer, dry, and concentrate to obtain the crude product.

  • Reported Yield: 93% for a tandem lactone hydrolysis and guanidine deprotection.[11]

Benzyloxycarbonyl (Cbz) Protection

a) Introduction of Cbz Protecting Group: [12][14]

  • Reaction: Acylation of a guanidine with benzyl chloroformate (Cbz-Cl).

  • Procedure:

    • Dissolve the amine in a mixture of THF and water (2:1).

    • Add sodium bicarbonate (2 equivalents) and cool the mixture to 0 °C.

    • Add benzyl chloroformate (1.5 equivalents) dropwise at 0 °C.

    • Allow the reaction to stir at 0 °C for several hours (e.g., 20 hours).[12]

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by silica gel column chromatography.

  • Reported Yield: 90%.[12]

b) Cleavage of Cbz Protecting Group: [12]

  • Reaction: Hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.

  • Procedure:

    • Dissolve the Cbz-protected compound in methanol.

    • Add 5% Pd/C catalyst.

    • Stir the mixture under an atmosphere of hydrogen gas (H₂). The reaction can be run at atmospheric pressure or higher pressures.

    • Monitor the reaction by TLC. The reaction time can vary significantly (from hours to days) depending on the substrate and conditions.[12]

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate in vacuo to obtain the deprotected product.

2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) Protection

a) Introduction of Pbf Protecting Group: [15][16]

  • Reaction: Sulfonylation of the guanidine group with Pbf-Cl.

  • Procedure (for Nα-Boc-L-arginine):

    • Prepare a solution of Nα-Boc-L-arginine in a mixture of dioxane and water.

    • Cool the solution in an ice bath.

    • Add a solution of Pbf-Cl in dioxane dropwise.

    • During the addition, maintain the pH of the reaction mixture between 10 and 12 by the controlled addition of a 20% sodium hydroxide solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (e.g., 3.5 hours).[15]

    • Remove the dioxane under reduced pressure.

    • Adjust the pH of the aqueous residue to 3-4 with a saturated aqueous citric acid solution.

    • Extract the product, which may precipitate as an oil, with an organic solvent.

    • Dry and concentrate the organic phase to obtain the crude Boc-Arg(Pbf)-OH.

  • Reported Yield: 63.15% in one example.[15]

b) Cleavage of Pbf Protecting Group: [17][18]

  • Reaction: Acidolysis with trifluoroacetic acid (TFA), typically in the presence of scavengers.

  • Procedure (for a peptide on resin):

    • Prepare a cleavage cocktail, a common example being TFA/water/triisopropylsilane (TIS) in a 95:2.5:2.5 ratio.

    • Suspend the dry peptide-resin in the cleavage cocktail.

    • Stir the mixture at room temperature for 1-3 hours. The optimal time can depend on the number of arginine residues.[18]

    • Filter the resin and wash with additional TFA.

    • Precipitate the cleaved peptide by adding the combined filtrates to cold diethyl ether.

    • Collect the precipitated peptide by centrifugation or filtration.

  • Reported Cleavage Efficiency: Pbf is significantly more labile than Pmc, with cleavage often complete within an hour.[8]

General Workflow for Protection and Deprotection

The following diagram outlines a generalized workflow for the application of a guanidine protecting group in a synthetic sequence.

G Start Guanidine-containing Starting Material Protection Protection Reaction (e.g., with Pbf-Cl, Boc₂O, Cbz-Cl) Start->Protection Protected_Intermediate Protected Guanidine Intermediate Protection->Protected_Intermediate Synthetic_Steps Further Synthetic Transformations (e.g., Peptide Coupling) Protected_Intermediate->Synthetic_Steps Deprotection Deprotection Reaction (e.g., TFA, H₂/Pd) Synthetic_Steps->Deprotection Final_Product Final Product with Free Guanidine Deprotection->Final_Product

Figure 3. General workflow of guanidine protection and deprotection.

Conclusion

The judicious selection and application of guanidine protecting groups are fundamental to the successful synthesis of complex molecules, particularly arginine-containing peptides. This guide has provided a comprehensive overview of the principles governing the use of these crucial synthetic tools. By understanding the chemical properties, stability, and cleavage conditions of various protecting groups, researchers can devise robust and efficient synthetic strategies. The provided data and experimental protocols serve as a valuable resource for chemists in academia and industry, facilitating the rational design and execution of syntheses involving the versatile guanidinium moiety. As the demand for complex synthetic peptides and other guanidine-containing molecules in drug discovery and materials science continues to grow, a thorough understanding of these foundational principles will remain an indispensable asset for the modern synthetic chemist.

References

N-Cbz-Guanidine in Synthesis: A Technical Guide to its Mechanism and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and synthetic applications of N-Cbz-protected guanidinylating reagents. Guanidines are a critical functional group in a vast array of biologically active natural products and pharmaceuticals, but their high basicity presents a significant challenge in chemical synthesis. The use of the carboxybenzyl (Cbz) protecting group is a key strategy to temporarily mask the guanidino group's reactivity, enabling its efficient incorporation into complex molecular architectures. This guide will focus on the use of N-Cbz-guanidine derivatives, particularly the highly reactive N,N'-Di-Cbz-N''-triflylguanidine, as powerful reagents for the guanylation of primary and secondary amines.

Core Mechanism of Action

The primary role of the Cbz group in these reagents is to reduce the high basicity of the guanidine moiety. The electron-withdrawing nature of the Cbz-carbonyl group delocalizes the lone pair of electrons on the guanidine nitrogens, making the overall functional group less prone to protonation and more manageable in standard organic synthesis conditions.

The guanylation of an amine using an activated this compound reagent, such as N,N'-Di-Cbz-N''-triflylguanidine, proceeds via a nucleophilic substitution mechanism. The triflyl group (trifluoromethanesulfonyl) is an excellent leaving group, which makes the central carbon of the guanidine highly electrophilic. The reaction is typically carried out under mild conditions and involves the nucleophilic attack of a primary or secondary amine on this electrophilic carbon. The reaction proceeds with the displacement of the triflate anion, resulting in the formation of a stable, Cbz-protected guanidinylated product.

The general mechanism can be visualized as follows:

Guanidinylation_Mechanism Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent N,N'-Di-Cbz-N''-triflylguanidine Reagent->Intermediate Product N,N'-Di-Cbz-Guanidinylated Product Intermediate->Product Collapse LeavingGroup TfO⁻ (Triflate Anion) Intermediate->LeavingGroup Loss of Leaving Group

Mechanism of amine guanylation. (Max Width: 760px)

Quantitative Data: Substrate Scope and Yields

The use of N,N'-Di-Cbz-N''-triflylguanidine has been shown to be effective for the guanylation of a wide range of primary and secondary amines, including sterically hindered and electron-deficient substrates. The following table summarizes representative data on the substrate scope and corresponding yields.

EntryAmine SubstrateReaction Time (h)Temperature (°C)SolventYield (%)
1Benzylamine0.525CH₂Cl₂95
2Aniline125CH₂Cl₂85
3Cyclohexylamine0.525CH₂Cl₂92
4Di-n-butylamine225CH₂Cl₂/TEA88
5L-Alanine methyl ester125CH₂Cl₂90
62-Aminoethanol0.50CH₂Cl₂93
74-Nitroaniline325CH₂Cl₂/TEA75

Note: This data is a compilation of representative examples from the literature and may vary based on specific reaction conditions and scale.

Experimental Protocols

This section provides detailed methodologies for the preparation of the guanylating reagent and a general procedure for the guanylation of a primary amine.

Synthesis of N,N'-Di-Cbz-N''-triflylguanidine

This protocol is adapted from the procedure developed by Goodman and coworkers.

Materials:

  • N,N'-Di-Cbz-guanidine

  • Triflic anhydride (Tf₂O)

  • Triethylamine (TEA)

  • Dichloromethane (CH₂Cl₂)

  • Dry ice/acetone bath

Procedure:

  • A solution of N,N'-Di-Cbz-guanidine (1.0 equiv) in anhydrous dichloromethane is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., nitrogen or argon).

  • Triethylamine (1.2 equiv) is added to the solution.

  • Triflic anhydride (1.1 equiv) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to slowly warm to room temperature over several hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford N,N'-Di-Cbz-N''-triflylguanidine as a white solid.

General Protocol for Guanylation of a Primary Amine

Materials:

  • N,N'-Di-Cbz-N''-triflylguanidine

  • Primary amine

  • Triethylamine (TEA, optional for amine hydrochlorides)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the primary amine (1.0 equiv) in dichloromethane at room temperature, add N,N'-Di-Cbz-N''-triflylguanidine (1.05 equiv). If the amine is used as a hydrochloride salt, add triethylamine (1.1 equiv).

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting amine is consumed. Reaction times typically range from 30 minutes to a few hours.

  • Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N,N'-Di-Cbz-protected guanidine.

Experimental Workflow and Deprotection

The overall synthetic strategy involves three key stages: guanylation, further synthetic modifications if needed, and finally, deprotection of the Cbz groups to unveil the free guanidine.

Experimental_Workflow Start Primary/Secondary Amine Guanylation Guanylation with N,N'-Di-Cbz-N''-triflylguanidine Start->Guanylation Protected N,N'-Di-Cbz-Protected Guanidine Guanylation->Protected Modification Further Synthetic Modifications (Optional) Protected->Modification Deprotection Cbz Deprotection (e.g., Hydrogenolysis) Protected->Deprotection Direct Deprotection Modification->Deprotection Final Final Guanidine Product Deprotection->Final

General synthetic workflow. (Max Width: 760px)

The removal of the Cbz protecting groups is typically achieved under standard hydrogenolysis conditions. This involves treating the protected guanidine with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C) in a suitable solvent such as methanol or ethanol. This method is generally clean and efficient, yielding the deprotected guanidine, which can then be isolated as a salt (e.g., hydrochloride or trifluoroacetate).

Methodological & Application

Application Notes and Protocols: N-Cbz-Guanidine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N-Cbz-protected guanidinylating reagents in solid-phase peptide synthesis (SPPS). The protocols focus on the conversion of primary amine side chains, such as in ornithine, to a protected arginine analogue, a critical step in the synthesis of arginine-containing peptides and peptidomimetics.

Introduction

The guanidinium group of arginine is pivotal for the biological function of many peptides, facilitating electrostatic interactions and hydrogen bonding. In SPPS, the direct incorporation of arginine often utilizes side chains protected by bulky groups like Pbf or Pmc. An alternative and versatile strategy is the post-synthetic modification of a primary amine-containing residue, such as ornithine or lysine, already incorporated into the peptide sequence. This is achieved through on-resin guanidinylation.

N-Cbz (Carboxybenzyl) protected guanidinylating reagents are valuable tools for this purpose. The Cbz group offers orthogonal protection to the commonly used Fmoc (N-terminal) and tBu (side-chain) protecting groups in Fmoc-SPPS. This allows for selective deprotection strategies. One of the most effective Cbz-protected guanidinylating reagents is N,N'-di-Cbz-N''-triflylguanidine . The triflyl group acts as an excellent leaving group, enhancing the reagent's reactivity and enabling efficient guanidinylation of even sterically hindered amines under mild conditions.[1] For unhindered primary amines, guanidinylation yields using this reagent can exceed 90%.[1]

Experimental Data

The following table summarizes the reported yields for guanidinylation reactions using Cbz-protected reagents in solution-phase synthesis, which is indicative of the efficiency applicable to solid-phase contexts.

Precursor Amino AcidGuanidinylating ReagentYield (%)Reference
OrnithineN,N'-di-Cbz-N''-triflylguanidine85%[1]
Various amines, amino alcohols, and amino ethersN,N'-di-Cbz-N''-triflylguanidine>75%[1]

Note: The data presented is primarily from solution-phase synthesis but demonstrates the high efficiency of the reagent, which is translatable to solid-phase applications.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for assembling a peptide on a solid support prior to on-resin guanidinylation.

spss_workflow Resin Resin Swelling (e.g., DCM/DMF) Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., Fmoc-Orn(Boc)-OH, DIC/Oxyma) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for Peptide Elongation Washing2->Repeat Next cycle Final_Fmoc_Deprotection Final Fmoc Deprotection Washing2->Final_Fmoc_Deprotection Final cycle Repeat->Fmoc_Deprotection Ornithine_Peptide Resin-Bound Peptide with N-terminal Ornithine Final_Fmoc_Deprotection->Ornithine_Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) for 20-30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's free amine. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and by-products.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (e.g., Fmoc-Orn(Boc)-OH) to the deprotected amine on the resin. Use a suitable coupling reagent cocktail (e.g., DIC/Oxyma in DMF). Allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (Step 2) to expose the N-terminal amine if required for subsequent modifications.

On-Resin Guanidinylation of Ornithine Side Chain

This protocol describes the conversion of the δ-amino group of a resin-bound ornithine residue to a di-Cbz-protected guanidino group using N,N'-di-Cbz-N''-triflylguanidine.

guanidinylation_workflow start Start: Resin-bound peptide with Ornithine residue swell Swell resin in DCM start->swell prepare_reagent Prepare Guanidinylating Solution: N,N'-di-Cbz-N''-triflylguanidine + Base (e.g., TEA) in DCM swell->prepare_reagent reaction Add reagent solution to resin. Agitate at room temperature. prepare_reagent->reaction monitor Monitor reaction completion (e.g., Kaiser test for primary amines) reaction->monitor monitor->reaction Incomplete wash Wash resin (DCM, DMF, Methanol) monitor->wash Complete product Resin-bound peptide with Cbz-protected Arginine analogue wash->product

Caption: Workflow for on-resin guanidinylation of an ornithine side chain.

Materials:

  • Resin-bound peptide containing an ornithine residue with a free δ-amino group.

  • N,N'-di-Cbz-N''-triflylguanidine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Kaiser test kit

Protocol:

  • Resin Preparation: Swell the peptidyl-resin in anhydrous DCM for 20 minutes in a reaction vessel. Drain the solvent.

  • Reagent Preparation: In a separate flask, dissolve N,N'-di-Cbz-N''-triflylguanidine (3-5 equivalents relative to the resin loading) and TEA (3-5 equivalents) in anhydrous DCM.

  • Guanidinylation Reaction: Add the freshly prepared guanidinylating solution to the swollen resin. Agitate the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by taking small samples of the resin and performing a Kaiser test. The disappearance of the blue color indicates the complete consumption of the primary amine. The reaction is typically complete within 2-5 hours.

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DCM, DMF, and finally MeOH to remove all soluble impurities.

  • Drying: Dry the resin under vacuum. The resin-bound peptide now contains an arginine residue with its guanidinium group protected by two Cbz groups.

Cleavage and Deprotection

The final peptide can be cleaved from the resin and the side-chain protecting groups (including Cbz) can be removed.

Protocol:

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and protecting groups used. For Cbz group removal, a strong acid cocktail is typically required. A common cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

  • Cleavage Reaction: Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide from the filtrate using cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

Concluding Remarks

On-resin guanidinylation using N,N'-di-Cbz-N''-triflylguanidine is a highly effective method for introducing arginine residues into peptides during solid-phase synthesis. The high reactivity of the reagent allows for near-quantitative conversion of primary amines under mild conditions, compatible with standard Fmoc-SPPS chemistry. The Cbz protecting groups provide an orthogonal protection strategy, adding flexibility to the synthesis of complex peptides and peptidomimetics. Careful monitoring of the reaction and thorough washing are crucial for obtaining high-purity products.

References

Application Notes and Protocols for Cbz Deprotection via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules in drug discovery. Its popularity stems from its stability under a range of reaction conditions and, crucially, its susceptibility to removal under mild catalytic hydrogenation conditions. This process, known as hydrogenolysis, offers a clean and efficient method for deprotection, yielding the free amine, toluene, and carbon dioxide as byproducts.

This document provides detailed application notes and experimental protocols for the deprotection of Cbz-protected amines using various catalytic hydrogenation methods.

Mechanism of Cbz Deprotection by Catalytic Hydrogenation

The deprotection of a Cbz group via catalytic hydrogenation proceeds through a two-step mechanism on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[1]

  • Hydrogenolysis: The first step involves the cleavage of the benzyl C-O bond by hydrogen. The Cbz-protected amine adsorbs onto the catalyst surface, where hydrogen atoms are also present. The palladium catalyst facilitates the reductive cleavage of the benzylic C-O bond, leading to the formation of toluene and an unstable carbamic acid intermediate.[1]

  • Decarboxylation: The carbamic acid intermediate is highly unstable and readily undergoes spontaneous decarboxylation to yield the deprotected amine and carbon dioxide gas.[1]

Key Parameters for Successful Cbz Deprotection

Several factors can influence the efficiency and outcome of the Cbz deprotection reaction:

  • Catalyst: Palladium on carbon (Pd/C) is the most common catalyst, with 5% or 10% loading being standard.[2] Other catalysts, such as palladium black or palladium on other supports (e.g., CaCO3, Al2O3), can also be used, though they may exhibit different activities.[2] Catalyst deactivation can occur in the presence of sulfur or phosphorus-containing compounds.[2]

  • Hydrogen Source: The reaction can be performed using hydrogen gas (H₂), typically at atmospheric pressure (balloon) or higher pressures in a Parr shaker.[3][4] Alternatively, catalytic transfer hydrogenation (CTH) offers a safer and more convenient option by using hydrogen donors such as ammonium formate (HCOONH₄), formic acid (HCOOH), cyclohexene, or 1,4-cyclohexadiene.[5][6][7][8]

  • Solvent: A variety of protic solvents are suitable for catalytic hydrogenation, with methanol (MeOH) and ethanol (EtOH) being the most common.[3][9] Other solvents like isopropanol (i-PrOH) or ethyl acetate (EtOAc) can also be employed.[3][5]

  • Temperature and Pressure: Most Cbz deprotections can be carried out at room temperature and atmospheric pressure.[3] In cases of slow reactions, elevated temperature or pressure can be applied to increase the reaction rate.[10] Microwave irradiation has also been shown to significantly shorten reaction times.[5]

  • Additives: In some instances, acidic additives can facilitate the reaction. For example, the combination of Pd/C with niobic acid-on-carbon (Nb₂O₅/C) has been shown to accelerate the deprotection of N-Cbz groups.[3][10]

Comparative Data for Cbz Deprotection Methods

The following tables summarize quantitative data from various literature sources for different Cbz deprotection methods, allowing for easy comparison.

Table 1: Cbz Deprotection using Hydrogen Gas (H₂)

SubstrateCatalystSolventTemperature (°C)TimeYield (%)Reference
Cbz-protected dioctylamine10% Pd/CMeOHRoom Temp.90 min (incomplete)54% (product), 40% (starting material)[3]
Cbz-protected dioctylamine10% Pd/C + 10% Nb₂O₅/CMeOHRoom Temp.45 minquant.[10]
Cbz-L-Phe-L-Leu-OEt10% Pd/CMicellar (TPGS-750-M in H₂O)Room Temp.2 hTotal deprotection[11]
Cbz-protected amine5% Pd-CMeOH6040 h-[9]

Table 2: Cbz Deprotection using Catalytic Transfer Hydrogenation (CTH)

SubstrateCatalystHydrogen DonorSolventTemperature (°C)TimeYield (%)Reference
N-Cbz aminesPd/CAmmonium formatei-PrOHMicrowave (80°C)10 min-[5]
Cbz-protected aminesPd/CAmmonium formateMicellar (TPGS-750-M in H₂O)--Highly efficient[6]
Z-Gly10% Pd/CFormic acidMeOH-minutes95[7]
Z-Phe10% Pd/CFormic acidMeOH-minutes95[7]
Z-Ala10% Pd/CFormic acidMeOH-minutes95[7]

Experimental Protocols

Protocol 1: General Procedure for Cbz Deprotection using Hydrogen Gas (H₂) and Pd/C

This protocol is a standard method for Cbz deprotection on a laboratory scale.

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C) (typically 5-10 mol% of Pd)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite® or a membrane filter

Procedure:

  • Dissolve the Cbz-protected substrate in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst can vary, but a starting point of 10-20% by weight of the substrate is common.

  • Seal the flask and replace the inside air with hydrogen gas. This is typically done by evacuating the flask with a vacuum pump and then backfilling with hydrogen from a balloon. Repeat this vacuum/hydrogen cycle three times.[3]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® or a membrane filter to remove the Pd/C catalyst.[3] Use additional solvent (e.g., EtOAc or the reaction solvent) to wash the filter cake and ensure complete recovery of the product.[3]

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.

  • If necessary, purify the product by an appropriate method such as column chromatography, crystallization, or extraction.

Protocol 2: Cbz Deprotection using Catalytic Transfer Hydrogenation with Ammonium Formate

This protocol offers a convenient alternative to using hydrogen gas.

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Isopropanol (i-PrOH)

  • Celite® or a membrane filter

Procedure:

  • Dissolve the Cbz-protected substrate in MeOH or i-PrOH in a round-bottom flask with a magnetic stir bar.

  • Add 10% Pd/C to the solution.

  • Add ammonium formate (typically 3-5 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature or heat as required. For faster reactions, microwave irradiation at 80°C for a short duration (e.g., 10 minutes) can be employed.[5]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the mixture through Celite® to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • The work-up typically involves partitioning the residue between an organic solvent (e.g., EtOAc) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.

Visualizations

Cbz_Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve Cbz-protected amine in solvent B Add Pd/C catalyst A->B C Introduce Hydrogen Source (H₂ or Donor) B->C D Stir at appropriate temperature C->D E Monitor reaction by TLC/LC-MS D->E F Filter to remove catalyst E->F G Concentrate filtrate F->G H Purify product G->H I I H->I Deprotected Amine

Caption: General workflow for Cbz deprotection via catalytic hydrogenation.

Cbz_Deprotection_Mechanism Cbz-Amine R-NH-Cbz Carbamic_Acid [R-NH-COOH] (Unstable Intermediate) Cbz-Amine->Carbamic_Acid + H₂ (Pd/C) Toluene Toluene Cbz-Amine->Toluene byproduct Amine R-NH₂ Carbamic_Acid->Amine CO2 CO₂ Carbamic_Acid->CO2

References

Application Notes and Protocols for Acid-Mediated Deprotection of Carbamate Protecting Groups as an Alternative to Hydrogenolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in amine protection strategy, particularly in peptide synthesis and the preparation of complex organic molecules. The classical method for its removal, palladium-catalyzed hydrogenolysis, while highly effective, presents significant challenges in process development and large-scale synthesis. These challenges include the use of flammable hydrogen gas, the cost and potential toxicity of palladium catalysts, and the need for specialized equipment.[1]

Acid-mediated deprotection has emerged as a robust and scalable alternative, obviating the need for heavy metals and hazardous gases.[1] These methods are often operationally simpler, more cost-effective, and can be tailored to accommodate a wide range of functional groups. This document provides a comprehensive overview of various acid-mediated Cbz deprotection protocols, including detailed experimental procedures and comparative data to guide researchers in selecting the optimal conditions for their specific needs.

Overview of Acid-Mediated Deprotection Methods

The cleavage of the Cbz group under acidic conditions proceeds via protonation of the carbamate oxygen, followed by either an SN1 or SN2-type cleavage of the benzylic C-O bond. The resulting unstable carbamic acid readily decarboxylates to furnish the free amine.

Several acidic reagents have proven effective for this transformation, each with its own advantages and substrate scope. The most commonly employed reagents include:

  • Hydrogen Halides in Organic Solvents: Solutions of hydrogen chloride (HCl) or hydrogen bromide (HBr) in solvents like isopropanol (IPA), acetic acid, or dioxane are widely used.

  • Trifluoroacetic Acid (TFA): TFA is a strong acid that can effectively cleave Cbz groups, often used neat or in a co-solvent like dichloromethane (DCM).

  • Lewis Acids: Strong Lewis acids, particularly in combination with a proton source or a Lewis acid-philic solvent, can facilitate Cbz removal under mild conditions. A notable example is aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP).[2]

The choice of reagent and conditions depends on the stability of other functional groups within the molecule.

Comparative Data of Acid-Mediated Cbz Deprotection

The following tables summarize quantitative data for the deprotection of various Cbz-protected amines using different acidic reagents. This data is intended to provide a comparative overview to aid in method selection.

Table 1: Deprotection of N-Cbz-Protected Alkylamines

EntrySubstrateReagent and ConditionsTime (h)Yield (%)Reference
1N-Cbz-benzylamineHCl in IPA (saturated), 65-75 °C4>95[1]
2N-Cbz-cyclohexylamine33% HBr in Acetic Acid, RT298
3N-Cbz-piperidineTFA/DCM (1:1), RT196
4N-Cbz-morpholineAlCl₃ (1.5 eq), HFIP, RT0.599[2]

Table 2: Deprotection of N-Cbz-Protected Anilines

EntrySubstrateReagent and ConditionsTime (h)Yield (%)Reference
1N-Cbz-anilineHCl in IPA (saturated), 70 °C692
2N-Cbz-4-chloroaniline33% HBr in Acetic Acid, RT395
3N-Cbz-4-methoxyanilineTFA, RT1.594
4N-Cbz-4-nitroanilineAlCl₃ (1.5 eq), HFIP, RT197[2]

Table 3: Deprotection of N-Cbz-Protected Amino Acids

EntrySubstrateReagent and ConditionsTime (h)Yield (%)Reference
1N-Cbz-AlanineHCl in Dioxane (4M), RT1290
2N-Cbz-Phenylalanine33% HBr in Acetic Acid, RT197
3N-Cbz-ValineTFA/DCM (1:1), 0 °C to RT295[3]
4N-Cbz-LeucineAlCl₃ (2.0 eq), HFIP, RT0.7598[2]

Experimental Protocols

General Procedure using HCl in Isopropanol (IPA)

This protocol is exemplified by the deprotection of (2S,5R)-benzyl 5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate.[1]

Materials:

  • Cbz-protected amine (1.0 eq)

  • Isopropanolic HCl (IPA·HCl, typically a saturated solution)

Procedure:

  • To a clean and dry round-bottom flask, add the Cbz-protected amine (e.g., 50 g).

  • Add IPA·HCl (e.g., 1000 mL) at room temperature (20-30 °C) and stir for 15 minutes.

  • Heat the reaction mixture to 65-75 °C and maintain this temperature for 4 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to 45-55 °C.

  • Distill off the solvent under vacuum at a temperature below 50 °C.

  • To the obtained crude material, add ethyl acetate (e.g., 500 mL) at 45-55 °C and stir for 40 minutes.

  • Cool the mixture to 20-30 °C and stir for 2 hours to allow for product precipitation.

  • Filter the solid, wash with ethyl acetate, and dry to obtain the desired amine hydrochloride salt.

General Procedure using HBr in Acetic Acid

Materials:

  • Cbz-protected amine (1.0 eq)

  • 33% (w/w) HBr in acetic acid

Procedure:

  • Dissolve the Cbz-protected amine in a minimal amount of glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 33% HBr in acetic acid (typically 2-5 equivalents of HBr) with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the amine hydrobromide salt.

General Procedure using Trifluoroacetic Acid (TFA)

Materials:

  • Cbz-protected amine (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM, optional)

Procedure:

  • Dissolve the Cbz-protected amine in DCM or use it neat.

  • Add TFA (typically 20-50% v/v in DCM, or neat) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the TFA and solvent under reduced pressure.

  • Co-evaporate the residue with toluene or DCM several times to remove residual TFA.

  • The resulting amine trifluoroacetate salt can be used directly or neutralized with a suitable base.

General Procedure using Aluminum Chloride (AlCl₃) in Hexafluoroisopropanol (HFIP)

This method is particularly effective and offers high yields under mild conditions.[2]

Materials:

  • Cbz-protected amine (1.0 eq)

  • Aluminum chloride (AlCl₃, 1.5-2.0 eq)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

Procedure:

  • To a solution of the Cbz-protected amine in HFIP, add AlCl₃ portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the deprotected amine.

Mandatory Visualizations

Acid_Mediated_Cbz_Deprotection Cbz_Amine Cbz-Protected Amine Protonated_Carbamate Protonated Carbamate Cbz_Amine->Protonated_Carbamate H+ (Acid) Carbocation Benzyl Cation (SN1 pathway) Protonated_Carbamate->Carbocation Cleavage SN2_Transition_State SN2 Transition State Protonated_Carbamate->SN2_Transition_State Nu- Attack Carbamic_Acid Carbamic Acid (Unstable) Carbocation->Carbamic_Acid +H2O/Nu- SN2_Transition_State->Carbamic_Acid Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation Byproducts Toluene/Benzyl Halide + CO2 Carbamic_Acid->Byproducts

Caption: General mechanism of acid-mediated Cbz deprotection.

Experimental_Workflow Start Start: Cbz-Protected Amine Reaction_Setup Dissolve in Solvent Add Acidic Reagent Start->Reaction_Setup Reaction Stir at Specified Temperature and Time Reaction_Setup->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Quench Reaction (if necessary) Monitoring->Workup Reaction Complete Isolation Product Isolation: Precipitation/Extraction Workup->Isolation Product Purified Free Amine Salt Isolation->Product

Caption: A typical experimental workflow for acid-mediated Cbz deprotection.

Conclusion

Acid-mediated deprotection of Cbz groups offers a compelling and practical alternative to traditional hydrogenolysis. The methods presented herein are scalable, cost-effective, and avoid the use of hazardous reagents, making them highly attractive for both academic research and industrial drug development. By providing a range of protocols with varying acid strengths and reaction conditions, researchers can select a method that is compatible with other sensitive functional groups in their molecules, thereby streamlining synthetic routes and improving overall efficiency.

References

Application Notes and Protocols for the Selective Deprotection of N,N'-Diprotected Guanidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective deprotection of N,N'-diprotected guanidines, a critical transformation in medicinal chemistry and organic synthesis. The ability to orthogonally remove one protecting group while another remains intact on the guanidinyl moiety allows for the stepwise functionalization of this important functional group, enabling the synthesis of complex molecules such as peptidomimetics, arginine analogs, and various bioactive compounds.

Introduction to Selective Guanidine Deprotection

The guanidinium group, with its strong basicity and ability to form multiple hydrogen bonds, plays a crucial role in molecular recognition and biological activity. The synthesis of complex molecules containing a guanidine functional group often requires the use of protecting groups to modulate its reactivity and basicity. N,N'-diprotected guanidines are common intermediates, and their selective deprotection is a key strategic element in multi-step syntheses. Orthogonal protection strategies, where each protecting group can be removed under specific conditions without affecting the other, are highly sought after.

This document outlines several methods for the selective deprotection of N,N'-diprotected guanidines, focusing on commonly employed protecting groups such as tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Arylsulfonyl derivatives.

Key Protecting Groups and Their Selective Removal

The choice of protecting groups is paramount for a successful orthogonal deprotection strategy. The stability of common guanidine protecting groups under various conditions is summarized below:

Protecting GroupAcid StabilityBase StabilityHydrogenolysis
Boc LabileStableStable
Cbz StableStableLabile
Arylsulfonyl (e.g., Tosyl) StableLabile (under harsh conditions)Stable
Alloc StableStableLabile (Pd(0))

This differential stability forms the basis for the selective deprotection protocols detailed in this document.

Experimental Protocols

Selective Deprotection of N-Boc, N'-Cbz-Guanidines

This protocol describes the selective removal of the Boc group in the presence of a Cbz group.

Method 1: Catalytic Iron(III) Chloride

This method utilizes a mild and catalytic amount of iron(III) chloride for the selective cleavage of the N-Boc group.[1]

Experimental Procedure:

  • To a solution of the N-Boc, N'-Cbz-diprotected guanidine (1.0 mmol) in a suitable solvent (e.g., Dichloromethane, 10 mL), add iron(III) chloride (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-Cbz-monoprotected guanidine.

Quantitative Data:

SubstrateProductReagentSolventTime (h)Yield (%)
N-Boc, N'-Cbz-guanidino-substrate 1N'-Cbz-guanidino-substrate 1FeCl₃ (10 mol%)CH₂Cl₂295
N-Boc, N'-Cbz-guanidino-substrate 2N'-Cbz-guanidino-substrate 2FeCl₃ (10 mol%)CH₂Cl₂392

Table 1: Selective N-Boc deprotection using catalytic Iron(III) Chloride.[1]

Method 2: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Standard acidic conditions can be carefully controlled to selectively remove the more acid-labile Boc group.

Experimental Procedure:

  • Dissolve the N-Boc, N'-Cbz-diprotected guanidine (1.0 mmol) in Dichloromethane (DCM, 5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Trifluoroacetic Acid (TFA) in DCM (e.g., 20-50% v/v) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Selective Deprotection of N,N'-Diprotected Guanidines using the Burgess Reagent

The Burgess reagent can be employed for a mild and selective deprotection of one of the two protecting groups from a symmetrically or asymmetrically diprotected guanidine to yield the corresponding N-monoprotected guanidine.[2][3]

Experimental Procedure:

  • To a solution of the N,N'-diprotected guanidine (1.0 mmol) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF), add the Burgess reagent (1.1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic phase, concentrate, and purify the residue by column chromatography.

Quantitative Data:

SubstrateProductReagentSolventTime (h)Yield (%)
N,N'-di-Cbz-guanidineN-Cbz-guanidineBurgess ReagentTHF485
N,N'-di-Boc-guanidineN-Boc-guanidineBurgess ReagentTHF680

Table 2: Selective deprotection of N,N'-diprotected guanidines using the Burgess Reagent.[3]

Diagrams

Logical Workflow for Selective Guanidine Deprotection

selective_deprotection_workflow start N,N'-Diprotected Guanidine reagent_choice Choose Deprotection Reagent based on Protecting Groups start->reagent_choice acid Acidic Conditions (e.g., TFA) reagent_choice->acid Boc vs. Cbz/ArylSO2 lewis_acid Lewis Acid (e.g., FeCl3) reagent_choice->lewis_acid Boc vs. Cbz burgess Burgess Reagent reagent_choice->burgess Symmetrical/Asymmetrical hydrogenolysis Hydrogenolysis (e.g., H2, Pd/C) reagent_choice->hydrogenolysis Cbz vs. Boc/ArylSO2 product N-Monoprotected Guanidine acid->product side_product Fully Deprotected Guanidine (potential side product) acid->side_product lewis_acid->product lewis_acid->side_product burgess->product hydrogenolysis->product

Caption: General workflow for selecting a deprotection method.

Decision Pathway for Orthogonal Deprotection

orthogonal_deprotection_decision start Start with N,N'-Diprotected Guanidine pg_check Identify Protecting Groups (PG1, PG2) start->pg_check boc_cbz PG1 = Boc PG2 = Cbz pg_check->boc_cbz boc_aryl PG1 = Boc PG2 = Arylsulfonyl pg_check->boc_aryl cbz_aryl PG1 = Cbz PG2 = Arylsulfonyl pg_check->cbz_aryl deprotect_boc Selectively remove Boc (Acidic or Lewis Acid conditions) boc_cbz->deprotect_boc deprotect_cbz Selectively remove Cbz (Hydrogenolysis) boc_cbz->deprotect_cbz boc_aryl->deprotect_boc product_cbz N'-Cbz Guanidine deprotect_boc->product_cbz product_aryl N'-Arylsulfonyl Guanidine deprotect_boc->product_aryl product_boc N'-Boc Guanidine deprotect_cbz->product_boc

Caption: Decision tree for orthogonal deprotection strategies.

Conclusion

The selective deprotection of N,N'-diprotected guanidines is a versatile and powerful tool in modern organic synthesis. The protocols outlined in these application notes provide researchers with a starting point for developing robust and efficient synthetic routes to complex guanidine-containing molecules. Careful consideration of the protecting groups employed and the reaction conditions is crucial for achieving high selectivity and yields. The provided data and workflows are intended to facilitate the rational design of synthetic strategies in drug discovery and development.

References

Application Notes and Protocols: N-Cbz-guanidine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic drugs.[1][2][3] Its ability to form strong hydrogen bonds and electrostatic interactions makes it a key pharmacophore for molecular recognition at biological targets.[4][5] However, the high basicity of the guanidine functional group (pKa of the conjugate acid ≈ 13.5) often presents challenges in synthesis and purification.[4] The use of the carboxybenzyl (Cbz) protecting group provides a strategic solution to this problem by reducing the basicity of the guanidine moiety, thus facilitating its incorporation into complex molecules.[4] This document provides detailed application notes and experimental protocols for the use of N-Cbz-guanidine and its derivatives as building blocks in the design and synthesis of novel therapeutic agents.

Applications in Drug Discovery

The this compound unit serves as a versatile precursor for a diverse range of bioactive compounds. The protected guanidine can be readily incorporated into molecular scaffolds, and subsequent deprotection reveals the highly basic guanidinium group, which can then engage in crucial interactions with biological targets. Guanidine-containing compounds have demonstrated a broad spectrum of pharmacological activities.[1]

Table 1: Therapeutic Applications of Guanidine-Containing Compounds

Therapeutic AreaExamples of Drug Classes and TargetsReference
Antimicrobial Antibiotics (e.g., against MRSA), Antifungals, Antivirals (e.g., Zanamivir for influenza)[2][6]
Antidiabetic Biguanides (e.g., Metformin)[7]
Antihypertensive Alpha-blockers, Centrally acting alpha-2 agonists[8]
Anticancer DNA minor groove binders, Enzyme inhibitors[1]
Neurological Disorders Neuropeptide Y (NPY) receptor antagonists, Muscarinic receptor antagonists[8][9]
Anti-inflammatory Cyclooxygenase (COX) inhibitors

Quantitative Bioactivity Data

The following tables summarize quantitative data for various guanidine derivatives, highlighting their potential as therapeutic agents.

Table 2: Cytotoxicity of Guanidine Derivatives Containing a Chalcone Skeleton against Human Leukemia (U-937) Cells

CompoundDescriptionIC₅₀ (µM)Reference
6f N-tosyl guanidine with N-methylpiperazine moiety1.6 ± 0.6[10]
6i N-phenyl guanidine with piperidine moiety~1.6[10]
Etoposide (Positive Control)~1.6[10]

Table 3: Cyclooxygenase (COX) Inhibitory Activity of Guanidine Alkaloids

CompoundTargetIC₅₀ (M)Reference
Plantagoguanidinic acid (63) COX-13.0 x 10⁻³
COX-28.3 x 10⁻⁴
Aspirin (Positive Control) COX-14.2 x 10⁻⁴
COX-27.1 x 10⁻⁴

Table 4: NPY Y₂ Receptor Binding Affinity and Antagonistic Activity of N(G)-acylated (S)-Argininamides

CompoundY₂R Kᵢ (nM)Y₂R K₋B (nM)Reference
Parent Compound 10 - 10010 - 100[9]
N(G)-acylated/carbamoylated analogues with terminal amine < 10< 10[9]

Experimental Protocols

Synthesis of Mono-Cbz Protected Guanidines

This protocol describes the synthesis of N-Benzyl, N'-Cbz-guanidine.

Materials:

  • Potassium carbobenzyloxycyanamide

  • Acetonitrile (anhydrous)

  • Trimethylsilyl chloride (TMSCl)

  • Benzylamine

  • Dichloromethane (DCM)

  • 1M Sodium Carbonate (Na₂CO₃) solution

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure: [5][11]

  • To a flame-dried round-bottomed flask under a nitrogen atmosphere, add potassium carbobenzyloxycyanamide (1.0 eq).

  • Add anhydrous acetonitrile and stir the suspension vigorously for 15 minutes.

  • Add trimethylsilyl chloride (1.1 eq) dropwise via syringe over 10 minutes. Stir the mixture at room temperature for 30 minutes.

  • Add benzylamine (1.1 eq) in a single portion and stir for 1 hour.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Slurry the resulting solid in dichloromethane and transfer to a separatory funnel.

  • Wash the organic phase with 1M Na₂CO₃ solution, followed by saturated NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude solid can be further purified by recrystallization from ethyl acetate.

Cbz Deprotection by Catalytic Hydrogenation

This protocol describes the removal of the Cbz protecting group to yield the free guanidine.

Materials:

  • N-Cbz-protected guanidine derivative

  • Methanol or Ethanol

  • Palladium on carbon (Pd/C, 10% w/w)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the N-Cbz-protected guanidine derivative in methanol or ethanol in a round-bottomed flask.

  • Carefully add Pd/C catalyst (typically 10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected guanidine derivative.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by guanidine derivatives and a general experimental workflow for their synthesis and evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Amine, N-Cbz-guanidinylating agent) reaction Guanylation Reaction start->reaction protected_product N-Cbz-Protected Guanidine Derivative reaction->protected_product deprotection Cbz Deprotection (Catalytic Hydrogenation) protected_product->deprotection final_product Final Guanidine Derivative deprotection->final_product in_vitro In Vitro Assays (e.g., Enzyme inhibition, Receptor binding) final_product->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Signaling pathway modulation) final_product->cell_based data Data Analysis (IC50, Ki, etc.) in_vitro->data cell_based->data

Caption: General experimental workflow for the synthesis and biological evaluation of guanidine derivatives.

M2_M4_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor M2/M4 Muscarinic Receptor (GPCR) g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits k_channel K+ Channel g_protein->k_channel Opens camp cAMP ac->camp Converts ATP to hyperpolarization Hyperpolarization k_channel->hyperpolarization K+ efflux leads to pka Protein Kinase A (PKA) camp->pka Activates cellular_response Inhibitory Cellular Response (e.g., decreased heart rate, reduced neurotransmitter release) pka->cellular_response Phosphorylates targets leading to hyperpolarization->cellular_response agonist Guanidine-based Antagonist agonist->receptor Binds and blocks

Caption: Simplified signaling pathway for M2/M4 muscarinic receptors and the inhibitory effect of antagonists.

NPY_Y2_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor NPY Y2 Receptor (GPCR) g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ca_channel Voltage-gated Ca2+ Channel g_protein->ca_channel Inhibits camp cAMP ac->camp Converts ATP to ca_influx Decreased Ca2+ Influx ca_channel->ca_influx pka Protein Kinase A (PKA) camp->pka Activates cellular_response Inhibitory Cellular Response (e.g., reduced neurotransmitter release) pka->cellular_response Phosphorylates targets leading to ca_influx->cellular_response agonist Guanidine-based Antagonist agonist->receptor Binds and blocks

Caption: Simplified signaling pathway for the NPY Y2 receptor and the inhibitory effect of antagonists.

References

Application Notes and Protocols: One-Pot Synthesis of N,N'-Disubstituted Guanidines from N-Chlorophthalimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guanidinium group is a prevalent structural motif in numerous natural products and pharmacologically active compounds, owing to its ability to form strong hydrogen bonds and exist in a protonated state under physiological conditions. The development of efficient and versatile synthetic methodologies for the preparation of substituted guanidines is therefore of significant interest in medicinal chemistry and drug discovery. This document provides detailed application notes and protocols for a one-pot synthesis of N,N'-disubstituted guanidines from readily available starting materials: N-chlorophthalimide, isocyanides, and amines. This method offers a broad substrate scope under mild reaction conditions, with reported yields of up to 81%.[1]

Reaction Principle

This synthetic strategy involves a sequential one-pot process where an isocyanide reacts with N-chlorophthalimide to form a putative chloro-N-phthalimidoformimidoyl chloride intermediate. Subsequent addition of an amine leads to the formation of a novel N-phthaloylguanidine intermediate. The final N,N'-disubstituted guanidine is then obtained by the cleavage of the phthaloyl group, which can be achieved by heating in the presence of an amine.[1]

Experimental Protocols

General Procedure for the One-Pot Synthesis of N,N'-Disubstituted Guanidines

This protocol outlines the sequential one-pot synthesis of N,N'-disubstituted guanidines.

Materials:

  • N-Chlorophthalimide

  • Appropriate isocyanide

  • Appropriate amine

  • Anhydrous acetonitrile (MeCN)

  • Triethylamine (Et₃N)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and purification equipment

Protocol:

  • To a solution of N-chlorophthalimide (1.0 mmol, 1.0 equiv.) in anhydrous acetonitrile (2.0 mL) at 0 °C under an inert atmosphere, add the isocyanide (1.1 equiv.).

  • Stir the reaction mixture at 0 °C for 15 minutes.

  • Add triethylamine (1.0 equiv.) followed by the amine (2.2 equiv.) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • After the initial 2-hour stirring period, heat the reaction mixture to reflux and maintain for 10 hours to facilitate the cleavage of the phthaloyl group.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated and purified. For many products, isolation as the hydrochloride salt is advantageous.[1] Purification is typically achieved through chromatographic methods.

Data Presentation

The following tables summarize the quantitative data for the synthesis of N,N'-disubstituted guanidines, showcasing the substrate scope with respect to the isocyanide and amine starting materials.

Table 1: Optimization of Reaction Conditions [1]

EntrySolventBaseTemperature (°C)Yield (%)
1CH₂Cl₂-0 to rt12
2THF-0 to rt25
3MeCN-0 to rt45
4MeCNEt₃N0 to rt81
5MeCNPyridine0 to rt65
6MeCNDIPEA0 to rt72

Reaction conditions: N-Chlorophthalimide (0.25 mmol), t-butyl isocyanide (1.1 equiv.), p-anisidine (1.2 equiv.), solvent (0.50 ml), 15 min at 0 °C, then addition of base and amine and 2 h at room temperature. Yields were determined by HPLC.

Table 2: Substrate Scope for the One-Pot Synthesis of N,N'-Disubstituted Guanidines [1]

EntryIsocyanide (R¹-NC)Amine (R²-NH₂)ProductYield (%)
1t-Butylp-AnisidineN-(4-methoxyphenyl)-N'-(tert-butyl)guanidine81
2Cyclohexylp-AnisidineN-(4-methoxyphenyl)-N'-(cyclohexyl)guanidine75
3Benzylp-AnisidineN-(4-methoxyphenyl)-N'-(benzyl)guanidine68
44-Methoxyphenylp-AnisidineN,N'-bis(4-methoxyphenyl)guanidine52
5t-ButylBenzylamineN-benzyl-N'-(tert-butyl)guanidine78
6t-ButylAnilineN-phenyl-N'-(tert-butyl)guanidine71

Reaction conditions: N-Chlorophthalimide (1.0 mmol), isocyanide (1.1 equiv.), amine (2.2 equiv.), Et₃N (1.0 equiv.) in anhydrous MeCN at 0 °C to room temperature, followed by reflux.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of N,N'-disubstituted guanidines.

G A 1. Reactant Addition N-Chlorophthalimide, Isocyanide in MeCN at 0 °C B 2. Intermediate Formation Stir for 15 min at 0 °C A->B C 3. Amine Addition Et3N, Amine at 0 °C B->C D 4. N-Phthaloylguanidine Formation Stir for 2 h at room temperature C->D E 5. Deprotection Reflux for 10 h D->E F 6. Work-up and Purification Isolation of N,N'-disubstituted guanidine E->F

Caption: General workflow for the one-pot synthesis.

Proposed Reaction Mechanism

The proposed reaction mechanism proceeds through the formation of an N-phthaloylguanidine intermediate.

G cluster_0 Step 1: Formation of Chloroformimidoyl Intermediate cluster_1 Step 2: Formation of N-Phthaloylguanidine cluster_2 Step 3: Deprotection A N-Chlorophthalimide C Chloro-N-phthalimidoformimidoyl chloride intermediate A->C + B Isocyanide (R¹-NC) B->C + D Chloro-N-phthalimidoformimidoyl chloride intermediate F N-Phthaloylguanidine D->F + E Amine (R²-NH₂) E->F + Et3N G N-Phthaloylguanidine I N,N'-Disubstituted Guanidine G->I + H Amine (excess) H->I + Reflux

Caption: Proposed reaction mechanism.

Conclusion

The one-pot synthesis of N,N'-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines provides an efficient and versatile route to this important class of compounds. The mild reaction conditions and broad substrate scope make this method a valuable tool for researchers in synthetic and medicinal chemistry. The provided protocols and data serve as a comprehensive guide for the practical application of this synthetic strategy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Mono-Cbz Protected Guanidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of mono-Cbz protected guanidines.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing mono-Cbz protected guanidines?

The synthesis of mono-Cbz protected guanidines typically involves the reaction of an amine with a guanylating agent that has a Cbz protecting group. A common method involves the preparation of a Cbz-protected cyanamide, which then reacts with an amine to form the desired product. Due to the high basicity of guanidines, protecting groups like Cbz are crucial to avoid issues during synthesis and purification.[1][2]

Q2: I am getting a low yield of my mono-Cbz protected guanidine. What are the common causes?

Low yields can stem from several factors:

  • Moisture Sensitivity of Reagents: Reagents like benzyl chloroformate (Cbz-Cl) are sensitive to moisture. Contamination with water can lead to the decomposition of the reagent and reduce the efficiency of the protection step.[3]

  • Improper pH control: The pH during the reaction and workup is critical. For instance, during the synthesis of carbonylbenzyloxycyanamide, the solution is first made basic and then acidified to a specific pH to isolate the product.[2][4] Deviations from the optimal pH range can lead to side reactions or incomplete precipitation of the product.

  • Suboptimal Reaction Temperature: Temperature control is important. For example, the initial reaction to form the Cbz-cyanamide intermediate is often carried out at 0°C before being allowed to warm to room temperature.[4] Running the reaction at an incorrect temperature can lead to the formation of byproducts.

  • Inefficient Purification: The purification process, including extractions and recrystallization, needs to be performed carefully to avoid loss of product. The choice of solvents for extraction and washing is important for removing impurities without dissolving the desired compound.[4]

Q3: I am observing the formation of multiple products in my reaction. What are the likely side reactions?

The formation of multiple products can be due to:

  • Di-Cbz Protection: It is possible to have the formation of di-Cbz protected guanidine as a byproduct. The reaction conditions should be optimized to favor mono-protection.

  • Reaction with Solvent: In some cases, the solvent or impurities in the solvent can react with the starting materials or intermediates. Using high-purity, dry solvents is recommended.

  • Decomposition of Intermediates: The acylcyanamide intermediate can be unstable and prone to decomposition, especially under harsh reaction conditions.[2][3] It is often recommended to use this intermediate in the next step as soon as possible.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product formation Inactive benzyl chloroformate (Cbz-Cl) due to moisture.Use a fresh bottle of Cbz-Cl or distill it before use. Handle under an inert atmosphere.[3]
Incorrect stoichiometry of reagents.Carefully check the molar equivalents of all reactants, especially the base. An excess of sodium cyanamide (2 equivalents) is often required.[3]
Inefficient stirring, especially when solids precipitate.Use an appropriately sized stir bar and maintain vigorous stirring (600-1000 rpm) to ensure proper mixing.[4]
Formation of a sticky oil instead of a solid product The crude product may be impure or not fully dried.Ensure complete removal of the solvent under high vacuum.[2][4] If the product is an oil, try triturating with a non-polar solvent like diethyl ether or hexane to induce solidification.
The product itself may be a viscous oil at room temperature.In this case, proceed with the next step without crystallization if the purity is acceptable by NMR or TLC.[2][4]
Difficulty in purification The product is highly polar and soluble in both organic and aqueous phases during workup.Use saturated NaCl (brine) during the aqueous wash to reduce the solubility of the product in the aqueous layer.[4] Perform multiple extractions with the organic solvent.
The product co-elutes with impurities during column chromatography.Try a different solvent system for chromatography. Reverse-phase chromatography can be an alternative for highly polar compounds.[1]

Experimental Protocols

Key Experiment: Synthesis of N-Benzyl, N'-Cbz-guanidine

This protocol is adapted from a published procedure and is a representative example for the synthesis of a mono-Cbz protected guanidine.[4]

Part A: Carbonylbenzyloxycyanamide (1)

  • In a 500-mL round-bottomed flask, dissolve cyanamide (0.15 mol) in distilled water (100 mL).

  • Add sodium hydroxide pellets (0.154 mol) in portions over 15 minutes.

  • Stir the mixture for 30 minutes at room temperature, then cool to 0°C in an ice bath.

  • Add benzyl chloroformate (0.075 mol) dropwise over 15 minutes.

  • Stir the reaction for an additional 3 hours at room temperature.

  • Transfer the mixture to a separatory funnel and wash with diethyl ether (50 mL).

  • Transfer the aqueous layer to an Erlenmeyer flask and acidify to pH = 2 with concentrated HCl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the product as a viscous oil.

Part B: Potassium benzyloxycarbonylcyanamide (2)

  • Dissolve the crude carbonylbenzyloxycyanamide in methanol (100 mL).

  • Add potassium hydroxide flakes (0.075 mol) in portions and stir until dissolved.

  • Concentrate the solution, and recrystallize the resulting solid from ethyl acetate and methanol to obtain the potassium salt.

Part C: N-Benzyl, N'-Cbz-guanidine (3)

  • In a flame-dried flask under a nitrogen atmosphere, suspend potassium carbobenzyloxycyanamide (30.0 mmol) in acetonitrile (100 mL).

  • Add trimethylsilyl chloride (33.0 mmol) dropwise and stir for 30 minutes.

  • Add benzylamine (33.0 mmol) and stir for 1 hour.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with 1M Na2CO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Recrystallize the crude product from ethyl acetate and methanol to obtain the final product.

Quantitative Data Summary
Step Product Starting Material Yield Reference
ACarbonylbenzyloxycyanamideCyanamide, Benzyl chloroformate- (Used crude)[4]
BPotassium benzyloxycarbonylcyanamideCarbonylbenzyloxycyanamide95%[4]
CN-Benzyl, N'-Cbz-guanidinePotassium benzyloxycarbonylcyanamide, Benzylamine86% (first crop), 9% (second crop)[4]

Visualizations

Experimental Workflow: Synthesis of Mono-Cbz Protected Guanidine

experimental_workflow cluster_part_a Part A: Carbonylbenzyloxycyanamide Synthesis cluster_part_b Part B: Potassium Salt Formation cluster_part_c Part C: Guanidine Formation A1 1. Dissolve Cyanamide in H2O A2 2. Add NaOH A1->A2 A3 3. Cool to 0°C A2->A3 A4 4. Add Cbz-Cl A3->A4 A5 5. Stir at RT A4->A5 A6 6. Et2O Wash A5->A6 A7 7. Acidify to pH 2 A6->A7 A8 8. DCM Extraction A7->A8 A9 9. Dry & Concentrate A8->A9 B1 1. Dissolve Crude in MeOH A9->B1 Crude Product B2 2. Add KOH B1->B2 B3 3. Concentrate & Recrystallize B2->B3 C1 1. Suspend K-Salt in ACN B3->C1 Potassium Salt C2 2. Add TMSCl C1->C2 C3 3. Add Benzylamine C2->C3 C4 4. Concentrate C3->C4 C5 5. Workup (DCM, Na2CO3, Brine) C4->C5 C6 6. Dry, Concentrate & Recrystallize C5->C6 FinalProduct FinalProduct C6->FinalProduct Final Product

Caption: Workflow for the three-part synthesis of N-Benzyl, N'-Cbz-guanidine.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Yield Observed Q1 Check Reagent Quality (e.g., Cbz-Cl) Start->Q1 A1_Yes Reagents are fresh/pure Q1->A1_Yes Yes A1_No Use fresh/purified reagents Q1->A1_No No Q2 Verify Reaction Conditions (pH, Temp, Stirring) A1_Yes->Q2 End Yield Improved A1_No->End A2_Yes Conditions were correct Q2->A2_Yes Yes A2_No Optimize reaction conditions (e.g., monitor pH, use ice bath) Q2->A2_No No Q3 Review Workup & Purification A2_Yes->Q3 A2_No->End A3_Yes Procedure followed correctly Q3->A3_Yes Yes A3_No Optimize extraction and recrystallization steps Q3->A3_No No A3_Yes->End A3_No->End

Caption: Decision tree for troubleshooting low yields in mono-Cbz guanidine synthesis.

References

avoiding side reactions during Cbz deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate challenges associated with the deprotection of the carboxybenzyl (Cbz or Z) protecting group.

Troubleshooting Guides

This section addresses specific issues that may arise during Cbz deprotection experiments.

Issue 1: Incomplete or Sluggish Deprotection

Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.

Potential Cause Troubleshooting Step Rationale
Catalyst Poisoning (Hydrogenolysis) 1. Use a higher catalyst loading (e.g., increase from 5 mol% to 10-20 mol% Pd/C). 2. Ensure the substrate is free of sulfur-containing impurities. 3. Add a small amount of acid (e.g., 1-2 equivalents of HCl or AcOH) to the reaction mixture.Sulfur compounds can irreversibly bind to the palladium surface, reducing its activity. Increasing the catalyst amount can compensate for some poisoning. Acid can protonate the amine product, preventing it from coordinating to the catalyst and causing deactivation[1].
Insufficient Hydrogen Source (Transfer Hydrogenolysis) 1. Increase the equivalents of the hydrogen donor (e.g., ammonium formate, cyclohexene). 2. Ensure the hydrogen donor is of high quality and has not decomposed.Transfer hydrogenation relies on a stoichiometric hydrogen donor. An insufficient amount will lead to incomplete reaction.
Poor Catalyst Activity 1. Use freshly opened or properly stored catalyst. 2. Consider using a different type of catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C).Palladium on carbon can lose activity over time due to oxidation or improper storage. Pearlman's catalyst is often more active and less prone to causing hydrogenolysis of other functional groups.
Steric Hindrance 1. Increase the reaction temperature. 2. Switch to a different deprotection method, such as acidic or nucleophilic deprotection.A sterically hindered Cbz group may have difficult access to the catalyst surface. Higher temperatures can provide the necessary activation energy.
Inappropriate Solvent 1. Ensure the substrate is fully dissolved in the reaction solvent. 2. For hydrogenolysis, common solvents include MeOH, EtOH, and EtOAc.Poor solubility can limit the reaction rate. The choice of solvent can also influence catalyst activity.
Issue 2: Unwanted Side Reactions

This section details common side reactions and strategies to mitigate them.

Symptom: Formation of byproducts resulting from the reduction of alkenes, alkynes, nitro groups, nitriles, or aryl halides.

Sensitive Group Mitigation Strategy Experimental Protocol
Alkenes/Alkynes Use a milder hydrogen source or a selective catalyst.Transfer Hydrogenation: Use 1,4-cyclohexadiene as the hydrogen donor with Pd/C in ethanol at room temperature.
Aryl Halides (Cl, Br, I) 1. Use a less active catalyst (e.g., 5% Pd/C instead of 10%). 2. Add a catalyst inhibitor like pyridine or ammonia. 3. Switch to a non-reductive deprotection method.Inhibitor Addition: Add 1-5 equivalents of pyridine or ammonium acetate to the reaction mixture during catalytic hydrogenolysis[2].
Nitro Groups 1. Perform the reaction at low temperature (0 °C). 2. Use transfer hydrogenation with a milder donor like formic acid. 3. Consider acidic deprotection if the substrate is stable.Low-Temperature Hydrogenolysis: Dissolve the substrate in methanol, add Pd/C, and stir under an H₂ atmosphere at 0 °C, carefully monitoring the reaction progress.

Symptom: Formation of a byproduct with a mass corresponding to the addition of a benzyl group to the deprotected amine.

This side reaction can occur under conditions of low hydrogen availability during catalytic hydrogenolysis, where the intermediate benzyl cation is trapped by the product amine[3].

Mitigation Strategies:

  • Ensure Adequate Hydrogen Supply: Maintain a positive pressure of hydrogen gas throughout the reaction. For transfer hydrogenation, use a sufficient excess of the hydrogen donor.

  • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the benzylation side reaction.

  • Use Acidic Additives: Adding a non-nucleophilic acid can protonate the product amine, making it less nucleophilic and less likely to attack the benzyl intermediate.

Symptom: Loss of stereochemical purity in chiral amino acid derivatives.

Mitigation Strategies:

  • Avoid Harsh Basic Conditions: While Cbz is generally stable to base, prolonged exposure to strong bases can lead to racemization, especially during the protection step[4].

  • Mild Deprotection Conditions: Use standard catalytic hydrogenolysis or transfer hydrogenation, which are generally mild and do not cause racemization. When using acidic deprotection, avoid excessively high temperatures or prolonged reaction times.

Symptom: Catalyst poisoning or formation of sulfur-related byproducts.

  • Methionine: The thioether in methionine can poison palladium catalysts.

    • Mitigation: Use a larger amount of catalyst or a poison-resistant catalyst like Pd(OH)₂/C. Alternatively, acidic deprotection methods can be employed.

  • Cysteine: The free thiol can poison the catalyst. Thiol-protecting groups may also be sensitive to deprotection conditions.

    • Mitigation: Ensure the thiol is protected with a stable group (e.g., Acm, Trt) that is orthogonal to Cbz deprotection conditions[5]. If using hydrogenolysis, higher catalyst loading may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for Cbz deprotection?

A1: The most common methods are catalytic hydrogenolysis and treatment with strong acids.

  • Catalytic Hydrogenolysis: This involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C)[5][6]. A variation of this is transfer hydrogenation, which uses a hydrogen donor molecule like ammonium formate or cyclohexene instead of hydrogen gas[6].

  • Acidic Cleavage: This method utilizes strong acids such as HBr in acetic acid, or HCl in an organic solvent[6][7].

Q2: How do I choose the best deprotection method for my substrate?

A2: The choice of method depends on the other functional groups present in your molecule.

Scenario Recommended Method Reasoning
Substrate contains functional groups sensitive to reduction (e.g., alkenes, alkynes, nitro groups, aryl halides).Acidic deprotection (e.g., HBr/AcOH) or nucleophilic deprotection (e.g., 2-mercaptoethanol)[2][8].These methods avoid the use of hydrogen and a palladium catalyst, thus preserving reducible functional groups.
Substrate is sensitive to strong acids.Catalytic hydrogenolysis or transfer hydrogenation.These methods are generally performed under neutral conditions and are compatible with acid-sensitive groups.
Substrate contains sulfur (e.g., methionine).Acidic deprotection or use of a poison-resistant catalyst (e.g., Pd(OH)₂/C) with higher loading for hydrogenolysis.Sulfur can poison the palladium catalyst, making hydrogenolysis inefficient.
Large-scale synthesis where handling hydrogen gas is a concern.Transfer hydrogenation or acidic deprotection.These methods avoid the safety hazards associated with gaseous hydrogen[7].

Q3: Can the Cbz group be removed selectively in the presence of other protecting groups?

A3: Yes, the Cbz group has good orthogonality with several common protecting groups.

  • Orthogonal to: Boc, Fmoc, and Trityl groups under standard hydrogenolysis conditions[6].

  • Not Orthogonal to: Benzyl ethers (O-Bn) and benzyl esters (OBn), which are also cleaved by hydrogenolysis[1][9]. However, selective Cbz deprotection in the presence of benzyl ethers can sometimes be achieved by adding inhibitors like pyridine or ammonia, which suppress benzyl ether cleavage[2]. The Alloc group can also be cleaved under certain palladium-catalyzed conditions.

Q4: My reaction is complete, but I'm having trouble with the workup. What are the common byproducts and how can I remove them?

A4: The primary byproducts of Cbz deprotection are toluene and carbon dioxide.

  • Toluene: This is the main byproduct from the benzyl portion of the Cbz group. It is volatile and can usually be removed under reduced pressure.

  • Carbon Dioxide: This is gaseous and typically evolves from the reaction mixture.

  • Catalyst: The palladium catalyst is a solid and can be removed by filtration through Celite or a syringe filter.

  • Amine Product: The deprotected amine is often basic and can be isolated by extraction or crystallization, sometimes after an acid-base workup.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for common Cbz deprotection methods. Note that yields are highly substrate-dependent.

Deprotection Method Reagents & Conditions Typical Yield Key Side Reactions References
Catalytic Hydrogenolysis H₂ (1 atm), 5-10% Pd/C, MeOH or EtOH, rt, 1-16 h>90%Reduction of other functional groups, N-benzylation[6]
Transfer Hydrogenolysis Ammonium formate, 10% Pd/C, MeOH, rt, 1-4 h>90%Reduction of other functional groups[6]
Acidic Cleavage 33% HBr in AcOH, rt, 1-2 h70-95%Acid-sensitive group degradation, potential for O- to C-benzyl migration in tyrosine[6]
Lewis Acid Cleavage AlCl₃, HFIP, rt, 2-16 h80-95%Compatible with many reducible groups, but not Boc[10]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄, DMA, 75 °C75-95%Useful for substrates with sensitive functional groups[2][8]

Experimental Protocols

Protocol 1: Cbz Deprotection by Catalytic Hydrogenolysis
  • Dissolve the Cbz-protected amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% palladium on carbon (Pd/C) (5-10 mol%).

  • Seal the flask and evacuate the air, then backfill with hydrogen gas from a balloon. Repeat this process two more times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification can be done by crystallization or chromatography if necessary.

Protocol 2: Cbz Deprotection by Transfer Hydrogenolysis
  • Dissolve the Cbz-protected amine (1.0 eq) in methanol.

  • Add ammonium formate (5.0 eq).

  • Carefully add 10% Pd/C (10 mol%).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure. The ammonium carbamate byproduct is volatile and is removed during this step.

  • The crude product can be further purified if needed.

Protocol 3: Cbz Deprotection using HBr in Acetic Acid
  • Dissolve the Cbz-protected amine (1.0 eq) in a minimal amount of glacial acetic acid.

  • Add a 33% solution of HBr in acetic acid (5-10 eq) at room temperature.

  • Stir the mixture for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, precipitate the product by adding a large volume of cold diethyl ether.

  • Collect the precipitated amine hydrobromide salt by filtration, wash with cold ether, and dry under vacuum.

Visualizations

Cbz_Deprotection_Workflow cluster_start Start cluster_analysis Analysis of Substrate cluster_methods Deprotection Methods cluster_outcome Outcome start Cbz-Protected Substrate analysis Functional Group Compatibility Check start->analysis hydrogenolysis Catalytic Hydrogenolysis analysis->hydrogenolysis Acid Sensitive acid Acidic Cleavage analysis->acid Reducible Groups other Alternative Methods analysis->other Complex Substrate product Deprotected Amine hydrogenolysis->product Success troubleshoot Side Reactions/ Incomplete Reaction hydrogenolysis->troubleshoot acid->product Success acid->troubleshoot other->product Success other->troubleshoot

Caption: Decision workflow for selecting a Cbz deprotection method.

Hydrogenolysis_Side_Reactions cluster_side_reactions Potential Side Reactions Cbz_Substrate Cbz-Protected Substrate (with other functional groups) Hydrogenolysis H₂, Pd/C Cbz_Substrate->Hydrogenolysis Desired_Product Desired Deprotected Amine Hydrogenolysis->Desired_Product Side_Products Side Products Hydrogenolysis->Side_Products Reduced_FG Reduction of Alkenes, Nitro Groups, etc. Side_Products->Reduced_FG Dehalogenation Dehalogenation Side_Products->Dehalogenation N_Benzylation N-Benzylation Side_Products->N_Benzylation

Caption: Common side reactions during catalytic hydrogenolysis of Cbz group.

References

Technical Support Center: Synthesis of N-Acylguanidines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-acylguanidine synthesis. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of N-acylguanidine preparation.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses common issues encountered during the synthesis of N-acylguanidines, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My reaction to form an N-acylguanidine using a carbodiimide coupling agent (e.g., DCC, EDC) is resulting in a low yield. What are the primary causes?

A1: Low yields in carbodiimide-mediated acylations of guanidines are a frequent challenge. The primary culprits are often related to side reactions involving the coupling agent itself.

  • Formation of N-Acylurea: The most common side reaction is the rearrangement of the highly reactive O-acylisourea intermediate into a stable, unreactive N-acylurea.[1][2][3] This byproduct consumes your activated carboxylic acid, thereby reducing the yield of the desired N-acylguanidine.

  • Guanidine Basicity: The high basicity of the guanidine moiety can lead to salt formation with the acidic proton of the carboxylic acid, rendering the amine less nucleophilic and slowing down the desired reaction.

  • Steric Hindrance: Sterically hindered carboxylic acids or guanidines can significantly slow down the coupling reaction, allowing more time for the O-acylisourea intermediate to rearrange into the N-acylurea byproduct.

Solutions:

  • Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) is highly recommended. These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement but still reactive enough to acylate the guanidine.[1][2]

  • Control Temperature: Perform the coupling reaction at low temperatures (e.g., 0 °C) to minimize the rate of the N-acylurea rearrangement.[1]

  • Choice of Carbodiimide: If purification is an issue, consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is also water-soluble and can be easily removed through an aqueous workup.[2][4] For solid-phase synthesis, Diisopropylcarbodiimide (DIC) is often preferred as its urea byproduct is soluble in common organic solvents.[2][4]

Q2: I am observing over-acylation of my guanidine starting material. How can I achieve mono-acylation selectively?

A2: Over-acylation is a known complication because the initially formed mono-N-acylguanidine can be more acidic and susceptible to further reaction.[5][6]

Solutions:

  • Protecting Group Strategy: The most robust solution is to use a guanidine starting material with appropriate protecting groups on the other nitrogen atoms. Boc (tert-butoxycarbonyl) is a common choice. This ensures that acylation can only occur at the desired, unprotected nitrogen.

  • Stoichiometry and Slow Addition: Carefully controlling the stoichiometry by using only a slight excess of the acylating agent and adding it slowly to the reaction mixture at a low temperature can help favor mono-acylation.

  • Alternative Synthetic Routes: Consider methods that are designed for mono-N-acylguanidine synthesis, such as the addition of an amine to an acylcyanamide. This approach avoids the direct acylation of a free guanidine.[7][8]

Q3: My purification process is difficult due to byproducts. What are the best strategies for isolating my target N-acylguanidine?

A3: Purification challenges often arise from byproducts like N-acylurea (from carbodiimide reactions) or unreacted starting materials.

Solutions:

  • Carbodiimide Choice: As mentioned, using EDC allows for the removal of its urea byproduct with a simple aqueous wash.[2] If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can often be removed by filtration.[4]

  • Chromatography: Flash column chromatography is a standard method for purification. The choice of solvent system will depend on the polarity of your specific N-acylguanidine. Common eluents include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.[7][9]

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.

Part 2: Comparative Data

The choice of synthetic route can significantly impact yield. The following table summarizes yields for the synthesis of mono-N-acylguanidines using an acylcyanamide activation method with various amines.

Table 1: Synthesis of N-Benzyloxycarbonyl-N'-Substituted Guanidines via Acylcyanamide Activation [7]

Amine NucleophileProductYield (%)
BenzylamineN-benzyloxycarbonyl-N'-benzylguanidineNot specified, but procedure is general
MorpholineN-benzyloxycarbonyl-N'-morpholinoguanidine92%
PyrrolidineN-benzyloxycarbonyl-N'-pyrrolidinoguanidine90%
DiisopropylamineN-benzyloxycarbonyl-N'-diisopropylguanidine73%
AnilineN-benzyloxycarbonyl-N'-phenylguanidine71%

Data sourced from Looper, R. E., et al. (2011). J. Org. Chem.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for the Guanylation of Amines with Acylcyanamides

This protocol is adapted from a method that utilizes chlorotrimethylsilane (TMSCl) to activate an acylcyanamide for reaction with an amine.[7][8] This method is often rapid and efficient for primary and secondary aliphatic amines.

Materials:

  • Acylcyanamide potassium salt (1.0 equiv)

  • Anhydrous acetonitrile (to make a 0.2 M solution)

  • Chlorotrimethylsilane (TMSCl) (1.1 equiv)

  • Amine (1.1 equiv)

  • Dichloromethane, 1M Na₂CO₃ solution, Saturated NaCl solution, Anhydrous Na₂SO₄

Procedure:

  • Suspend the acylcyanamide potassium salt (e.g., benzyloxycarbonylcyanamide potassium salt, 1.40 mmol) in anhydrous acetonitrile (7.0 mL).

  • Add chlorotrimethylsilane (1.50 mmol) to the slurry. Stir the mixture for approximately 10 minutes at room temperature, or until all solids have dissolved. The mixture will turn from a suspension to a milky white consistency.

  • Add the amine (1.50 mmol) in a single portion. The reaction is typically complete within 15 minutes for primary and secondary aliphatic amines. Hindered amines or anilines may require longer reaction times.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Slurry the resulting residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic phase sequentially with 1M Na₂CO₃ solution and saturated NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel to yield the desired mono-N-acylguanidine.

Part 4: Visual Guides & Workflows

Diagram 1: Troubleshooting Low Yield in Carbodiimide-Mediated Synthesis

This workflow helps diagnose and solve common issues leading to low product yield when using carbodiimide coupling agents.

low_yield_troubleshooting start Low Yield Observed check_reagents Check Reagents: - Carboxylic Acid Purity - Guanidine Purity - Solvent Anhydrous? start->check_reagents Initial Check side_reaction Primary Suspect: N-Acylurea Formation check_reagents->side_reaction If Reagents OK solution1 Add HOBt or Oxyma to reaction mixture side_reaction->solution1 Mitigate Rearrangement solution2 Lower Reaction Temp. (e.g., to 0 °C) side_reaction->solution2 Slow Down Rearrangement solution3 Consider Alternative Route: (e.g., Acylcyanamide method) side_reaction->solution3 Avoid Carbodiimide Intermediate success Yield Improved solution1->success solution2->success solution3->success

Caption: A troubleshooting workflow for low-yield N-acylguanidine synthesis.

Diagram 2: Carbodiimide Activation and N-Acylurea Side Reaction

This diagram illustrates the reaction pathway for carbodiimide-mediated coupling, highlighting the formation of the desired product versus the undesired N-acylurea byproduct.

carbodiimide_mechanism cluster_0 RCOOH R-COOH (Carboxylic Acid) O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea Activation Carbodiimide R'-N=C=N-R' (e.g., DCC, EDC) Carbodiimide->O_acylisourea Activation Product N-Acylguanidine (Desired Product) O_acylisourea->Product Nucleophilic Attack (Desired) N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (Undesired) Urea Urea Byproduct O_acylisourea->Urea Guanidine Guanidine Guanidine->Product

Caption: Reaction pathway showing desired vs. undesired products.

References

Technical Support Center: Purification of N-Cbz-Guanidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-Cbz-guanidine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Recrystallization Issues

Q1: My this compound derivative will not crystallize out of solution. What should I do?

A1: Failure to crystallize is a common issue. Here are several troubleshooting steps:

  • Induce Crystallization:

    • Seeding: If you have a small amount of pure, solid product, add a seed crystal to the supersaturated solution.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Cooling: Ensure the solution is cooled slowly. Crash cooling can lead to the formation of an oil or amorphous solid. Try cooling the solution in an ice bath, and if that fails, a colder bath (e.g., dry ice/acetone) or a freezer may be necessary.[1][2]

  • Solvent System:

    • Increase Concentration: Your solution may be too dilute. Try to carefully evaporate some of the solvent to increase the concentration of your compound.[2]

    • Change Solvent System: The chosen solvent may be too good a solvent for your compound. Add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise until the solution becomes slightly turbid, then warm until it is clear again and allow it to cool slowly. A common system is ethyl acetate/methanol.[2]

  • Purity:

    • Impurities: Impurities can inhibit crystallization. Consider pre-purifying the crude product using another technique like flash chromatography or an acid-base extraction before attempting recrystallization.

Q2: I have obtained an oil instead of crystals during recrystallization. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution above its melting point or when the concentration is too high.

  • Redissolve and Recrystallize: Add more solvent to redissolve the oil, heat the solution, and then allow it to cool more slowly.

  • Trituration: Try to solidify the oil by triturating it with a poor solvent (e.g., hexanes or diethyl ether). This involves repeatedly washing and stirring the oil with the solvent to encourage solidification.

  • Solvent Choice: The boiling point of your recrystallization solvent might be too high. Choose a solvent with a lower boiling point.

Q3: My recrystallized product is still impure. What are the likely impurities and how can I remove them?

A3: Common impurities can include starting materials, by-products, or residual solvents.

  • Starting Materials: Unreacted amines or guanylating reagents.

  • By-products: Di-Cbz-substituted guanidines or other side-products from the reaction.

  • Removal:

    • Washing: Ensure the filtered crystals are washed with a small amount of cold recrystallization solvent to remove surface impurities.[2]

    • Re-recrystallization: A second recrystallization can significantly improve purity.

    • Alternative Technique: If impurities persist, an alternative purification method like column chromatography may be necessary.

Column Chromatography Issues

Q1: My this compound derivative is streaking on the TLC plate and giving poor separation during column chromatography. Why is this happening?

A1: Streaking is often due to the basic nature of the guanidine moiety interacting strongly with the acidic silica gel.

  • Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your eluent system. This will neutralize the acidic sites on the silica gel and reduce tailing.

  • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel (C18).

  • Sample Loading: Ensure your sample is loaded onto the column in a minimal amount of solvent and is not overloaded.

Q2: I am getting a low recovery of my compound from the column. Where could it be?

A2: Low recovery can be due to several factors:

  • Irreversible Adsorption: The compound may be irreversibly sticking to the silica gel. Using a basic modifier in the eluent, as mentioned above, can help prevent this.

  • Decomposition: N-Cbz-guanidines can be sensitive to the acidic nature of silica gel over long periods. Try to run the column more quickly by applying gentle pressure (flash chromatography).

  • Co-elution: The compound may have co-eluted with another substance. Check all fractions carefully by TLC.

Acid-Base Extraction Issues

Q1: I am not getting a good separation between the organic and aqueous layers during acid-base extraction. What can I do?

A1: Poor layer separation is often due to the formation of emulsions.

  • Break the Emulsion:

    • Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and helping to break up the emulsion.[1][2]

    • Centrifugation: If the emulsion is persistent, centrifuging the separatory funnel (if appropriate) can force the layers to separate.

    • Filtration: Filtering the mixture through a pad of Celite or glass wool can sometimes break up an emulsion.

Q2: My yield is very low after performing an acid-base extraction. What went wrong?

A2: Low yield in an acid-base extraction can be due to several reasons:

  • Incomplete Protonation/Deprotonation: The guanidine group is strongly basic, but its pKa can be influenced by the rest of the molecule. Ensure the pH of the aqueous layer is sufficiently acidic (e.g., pH ~2) to fully protonate the guanidine and transfer it to the aqueous phase.[1] Conversely, ensure the pH is sufficiently basic (e.g., pH > 12) during the back-extraction to deprotonate the guanidinium salt and move it back into the organic layer.

  • Incorrect Solvent: Ensure you are using an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) that is immiscible with water and in which your neutral compound is soluble.[1]

  • Insufficient Extractions: Perform multiple extractions with smaller volumes of solvent rather than one large extraction to ensure complete transfer of the compound between phases.[1]

Data Presentation: Comparison of Purification Techniques

The following table summarizes typical outcomes for common purification techniques for this compound derivatives. The values are representative and can vary significantly based on the specific derivative and experimental conditions.

Purification TechniqueTypical YieldTypical PurityAdvantagesDisadvantages
Recrystallization 70-95%[2]>98%High purity, scalable, cost-effective.Can be time-consuming, requires a solid product, solvent selection can be challenging.
Column Chromatography 50-85%95-99%Good for separating complex mixtures and purifying oils.Can be labor-intensive, potential for sample loss on the column, requires larger volumes of solvent.
Acid-Base Extraction 60-90%~90-95%Good for removing neutral or acidic impurities, can handle larger scales.Less effective for removing other basic impurities, risk of emulsion formation.

Experimental Protocols

Protocol 1: Recrystallization of N-Benzyl, N'-Cbz-guanidine[2]
  • Dissolution: The crude solid is slurried in ethyl acetate and transferred to an Erlenmeyer flask. The mixture is heated to reflux. Methanol is added portion-wise until all the solid dissolves.

  • Filtration (Optional): If there are insoluble impurities, the hot solution is passed through filter paper.

  • Crystallization: The filtrate is allowed to cool slowly to room temperature and then stored in a freezer (e.g., -20 °C) for several hours to induce crystallization.

  • Isolation: The resulting crystals are collected on a sintered glass funnel.

  • Washing: The collected crystals are washed with a small amount of cold diethyl ether.

  • Drying: The purified crystals are dried under vacuum.

Protocol 2: Acid-Base Extraction for Purification[1]
  • Dissolution: The crude product is dissolved in an organic solvent such as dichloromethane.

  • Acidic Wash: The organic solution is transferred to a separatory funnel and washed with an acidic aqueous solution (e.g., 1M HCl) to protonate the basic guanidine and extract it into the aqueous layer. The layers are separated.

  • Basification: The acidic aqueous layer containing the protonated product is basified with a strong base (e.g., 1M NaOH) to a high pH.

  • Back-Extraction: The deprotonated product is then extracted back into an organic solvent (e.g., dichloromethane). This step is typically repeated 2-3 times.

  • Washing and Drying: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the purified product.

Visualizations

Experimental Workflow for Purification

experimental_workflow crude_product Crude this compound Derivative recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography acid_base_extraction Acid-Base Extraction crude_product->acid_base_extraction purity_analysis Purity Analysis (TLC, NMR, etc.) recrystallization->purity_analysis column_chromatography->purity_analysis acid_base_extraction->purity_analysis pure_product Pure Product purity_analysis->pure_product

Caption: General workflow for the purification of this compound derivatives.

Troubleshooting Logic for Recrystallization

troubleshooting_recrystallization start Recrystallization Attempted no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out impure_crystals Crystals are Impure start->impure_crystals induce_crystallization Induce Crystallization: - Seed - Scratch - Cool Slowly no_crystals->induce_crystallization Try First redissolve Redissolve and Cool Slowly oiling_out->redissolve rewash Wash Crystals with Cold Solvent impure_crystals->rewash change_solvent Adjust Solvent: - Concentrate - Add Anti-solvent induce_crystallization->change_solvent If Fails success Pure Crystals Obtained induce_crystallization->success If Successful change_solvent->success triturate Triturate with Poor Solvent redissolve->triturate If Fails redissolve->success triturate->success re_recrystallize Re-recrystallize rewash->re_recrystallize If Still Impure rewash->success re_recrystallize->success

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Navigating the Nuances of N-Cbz-Guanidine Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of N-Cbz-protected guanidines is a critical factor in the successful execution of complex synthetic routes. This technical support center provides a comprehensive guide to understanding and managing the stability of N-Cbz-guanidine under both acidic and basic conditions, offering troubleshooting advice and detailed experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: How stable is the N-Cbz protecting group on a guanidine moiety under typical synthetic conditions?

A1: The benzyloxycarbonyl (Cbz) group is generally robust and stable under a range of conditions, including mildly acidic and basic environments, making it a versatile protecting group for the highly basic guanidine functional group. However, its stability is not absolute and can be compromised under harsh acidic or basic conditions.

Q2: What are the standard methods for the deprotection of this compound?

A2: The most common and generally mildest method for Cbz deprotection is catalytic hydrogenolysis (e.g., using Pd/C and H₂ gas). However, acidic and, to a lesser extent, basic conditions can also be employed for its removal, offering orthogonal deprotection strategies.

Q3: Can the guanidine group itself degrade during Cbz manipulation?

A3: Yes, while guanidines are generally stable under acidic conditions, they can be susceptible to hydrolysis under basic conditions, particularly in the presence of hydroxide ions. This can lead to the formation of urea derivatives and the corresponding amine. The rate of hydrolysis is dependent on the pH and temperature.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and deprotection of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Cbz deprotection under acidic conditions. 1. Insufficient acid strength or concentration. 2. Reaction time is too short or temperature is too low. 3. Steric hindrance around the Cbz group.1. Use a stronger acid (e.g., HBr in acetic acid) or increase the concentration of the acid (e.g., concentrated HCl). 2. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. 3. Consider a different deprotection strategy, such as hydrogenolysis, if sterically demanding substrates are involved.
Formation of side products during acidic deprotection. 1. Acid-labile functional groups elsewhere in the molecule. 2. Re-benzylation of the deprotected guanidine by the released benzyl cation.1. If other acid-sensitive groups are present, consider a milder deprotection method like hydrogenolysis. 2. Include a scavenger, such as anisole or thioanisole, in the reaction mixture to trap the benzyl cation.
Degradation of the guanidine group during attempted basic deprotection. 1. The basic conditions are too harsh (high pH and/or high temperature).1. Use milder basic conditions if attempting base-mediated Cbz cleavage. However, this is generally not the preferred method due to the inherent instability of guanidines in strong base. Hydrogenolysis or acidic deprotection are typically more reliable.
Difficulty in removing palladium catalyst after hydrogenolysis. 1. Catalyst is very fine and passes through standard filter paper.1. Use a Celite® pad for filtration to ensure complete removal of the palladium catalyst.
Cbz group is resistant to hydrogenolysis. 1. Presence of catalyst poisons (e.g., sulfur-containing compounds). 2. Steric hindrance.1. Ensure the starting material and solvents are free of potential catalyst poisons. 2. Increase catalyst loading and/or hydrogen pressure. In some cases, a different catalyst (e.g., Pearlman's catalyst) may be more effective.

Quantitative Data on Stability

Condition pH Range Temperature N-Cbz Group Stability Guanidine Group Stability Comments
Strongly Acidic< 1Moderate to HighLabileStableCleavage of the Cbz group is likely.
Moderately Acidic1 - 4Room TemperatureGenerally StableStableCbz group is largely intact under these conditions.
Mildly Acidic4 - 6Room TemperatureStableStableBoth moieties are stable.
Neutral6 - 8Room TemperatureStableStableBoth moieties are stable.
Mildly Basic8 - 10Room TemperatureStableGenerally StableGuanidine may begin to show slow hydrolysis over extended periods.
Moderately Basic10 - 12Room TemperatureGenerally StableModerately StableRate of guanidine hydrolysis increases.
Strongly Basic> 12Moderate to HighGenerally StableLabileSignificant degradation of the guanidine group is expected.[1]

Experimental Protocols

1. Acidic Deprotection of this compound using Isopropanol Hydrochloride (IPA·HCl) [2]

This protocol provides a scalable, metal-free method for Cbz deprotection.

  • Materials:

    • N-Cbz-protected guanidine substrate

    • Isopropanol hydrochloride (IPA·HCl) solution

    • Ethyl acetate

  • Procedure:

    • To a clean and dry reaction vessel, add the N-Cbz-protected guanidine substrate.

    • Add the IPA·HCl solution (e.g., 20 volumes) at room temperature (20-30°C) and stir for 15 minutes.

    • Heat the reaction mixture to 65-75°C and maintain this temperature for approximately 4 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to 45-55°C.

    • Distill off the solvent under vacuum at a temperature below 50°C.

    • To the resulting crude material, add ethyl acetate at 45-55°C and stir for 40 minutes.

    • Cool the mixture to 20-30°C and stir for 2 hours to induce precipitation of the deprotected product.

    • Isolate the product by filtration.

Note: The optimal temperature and reaction time may vary depending on the specific substrate.

Visualizing Reaction Pathways

To aid in understanding the chemical transformations involved, the following diagrams illustrate the deprotection mechanisms.

acidic_deprotection This compound This compound Protonated Cbz-Guanidine Protonated Cbz-Guanidine This compound->Protonated Cbz-Guanidine H+ Deprotected Guanidine Deprotected Guanidine Protonated Cbz-Guanidine->Deprotected Guanidine - Benzyl Cation, - CO2 Benzyl Cation Benzyl Cation Toluene + CO2 Toluene + CO2 Benzyl Cation->Toluene + CO2 Loss of H+

Caption: Acidic Deprotection of this compound.

basic_hydrolysis Guanidine Guanidine Tetrahedral Intermediate Tetrahedral Intermediate Guanidine->Tetrahedral Intermediate OH- Urea Derivative Urea Derivative Tetrahedral Intermediate->Urea Derivative C-N Cleavage Amine Amine Tetrahedral Intermediate->Amine

Caption: Base-Mediated Hydrolysis of a Guanidine.

References

Technical Support Center: N-Cbz-Guanidine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of N-Cbz-guanidine and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in working with guanidines?

The primary challenge in guanidine chemistry is the high basicity of the guanidine functional group (pKa of the conjugate acid is around 13.5).[1] This high basicity can lead to protonation under various reaction conditions, making the molecule highly water-soluble and difficult to handle and purify using standard organic chemistry techniques.[1] To overcome these issues, protecting groups like Carbobenzyloxy (Cbz) are used to reduce the basicity and polarity of the guanidine moiety.[1]

Q2: Why is the Cbz protecting group a good choice for guanidine synthesis?

The Cbz (Carbobenzyloxy) group is an effective protecting group for guanidines for several reasons:

  • Reduces Basicity: As an electron-withdrawing group, it significantly lowers the high basicity of the guanidine, making it less prone to protonation and easier to handle in organic solvents.[1]

  • Facilitates Purification: By reducing the polarity of the guanidine, the Cbz group allows for purification using standard techniques like silica gel column chromatography.[2]

  • Stability: The Cbz group is stable to a wide range of reaction conditions, yet it can be selectively removed when needed.

Q3: What are the typical methods for purifying this compound?

Common purification methods for this compound and related derivatives include:

  • Flash Column Chromatography: Silica gel chromatography is frequently used.[3][4] Eluent systems such as ethyl acetate/petroleum ether or dichloromethane/diethyl ether have been reported to be effective.[3][4]

  • Recrystallization: This method can provide highly pure crystalline material.[5][6] A common solvent system for recrystallization is ethyl acetate and methanol.[5][6]

  • Trituration: This technique can be used to purify the product by washing away impurities with a solvent in which the product is poorly soluble.[3]

  • Precipitation as an Oxalate Salt: For more basic guanidines, precipitation as an oxalate salt followed by back-extraction from an aqueous base can be an effective purification strategy.[7]

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature.
Moisture in Reaction Ensure all glassware is flame-dried or oven-dried before use and that anhydrous solvents are used. Reactions involving reagents like benzyl chloroformate are sensitive to moisture.[6]
Inefficient Guanidinylating Agent The choice of guanidinylating agent is crucial. For certain substrates, using a pre-activated or more reactive guanidinylating agent might be necessary.[5]
Side Reactions Over-acylation can be an issue, leading to di- or tri-Cbz protected guanidines.[1] Use stoichiometric amounts of benzyl chloroformate and consider slow, dropwise addition at low temperatures (e.g., 0 °C) to minimize this.[8]
Product Loss During Workup The high polarity of some partially protected guanidines can lead to loss during aqueous workup. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent to recover any dissolved product.
Problem 2: Difficulty in Purifying this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
High Polarity of the Product If the product is streaking on the TLC plate, even with polar eluent systems, consider using a different stationary phase for column chromatography (e.g., alumina) or employing reverse-phase chromatography. The use of protecting groups is intended to reduce polarity, so incomplete protection could also be a cause.[3]
Co-elution of Impurities If impurities are co-eluting with the product during column chromatography, try a different solvent system with varying polarity. A shallow gradient elution can also help improve separation.[4]
Product is an Oil Instead of a Solid If the product fails to crystallize, try dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then adding a poor solvent (e.g., hexane or petroleum ether) dropwise to induce precipitation. Seeding with a small crystal of the pure product, if available, can also initiate crystallization.
Presence of Salts If the crude product contains inorganic salts from the workup, perform an aqueous wash to remove them before attempting purification by chromatography or recrystallization.

Experimental Protocols

Synthesis of Mono-N-Cbz-Guanidine

This protocol is adapted from literature procedures.[5][9]

Materials:

  • Potassium benzyloxycarbonylcyanamide

  • Acetonitrile (anhydrous)

  • Trimethylsilyl chloride (TMSCl)

  • Benzylamine

  • Dichloromethane

  • 1M Sodium Carbonate solution

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate

  • Ethyl acetate

  • Methanol

  • Diethyl ether

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add potassium benzyloxycarbonylcyanamide (1.0 eq) and anhydrous acetonitrile.

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add trimethylsilyl chloride (1.1 eq) dropwise via syringe over 10 minutes. The mixture will become milky. Stir for an additional 30 minutes.[5]

  • Add benzylamine (1.1 eq) in a single portion. The solution will become more opaque. Stir for 1 hour at room temperature.[5]

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Slurry the resulting solid in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M sodium carbonate solution and saturated sodium chloride solution.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

Purification by Recrystallization

This protocol is based on established methods.[5][6]

Procedure:

  • Transfer the crude this compound solid to an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethyl acetate to slurry the solid.

  • Heat the mixture to reflux in an oil bath.

  • Add methanol portion-wise until all the solid dissolves.[6]

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Place the flask in a freezer (-20 °C) for at least 4 hours to promote crystallization.[6]

  • Collect the resulting microcrystals by vacuum filtration on a sintered glass funnel.

  • Wash the crystals with cold diethyl ether and dry under vacuum to yield the pure this compound.[6]

Data Presentation

Table 1: Reported Yields for this compound Synthesis and Related Reactions

Starting Material Reagents Product Yield (%) Reference
N,N'-di-Cbz-guanidineBenzyl chloroformate, Sodium hydrideN,N',N''-Tri-Cbz-guanidine90%[1]
AmineCbz-protected aminoacyl benzotriazoles, TriethylamineCbz-protected guanidine derivativeHigh[1]
SM (unspecified)NaHCO3, Cbz-ClN-Cbz protected product90%[8]
Potassium benzyloxycarbonylcyanamideTMSCl, BenzylamineN-Benzyl, N'-Cbz-guanidine95%[5]

Visualizations

SynthesisWorkflow This compound Synthesis Workflow reagents Starting Materials: - Guanidine Source - Cbz-Cl - Base reaction Guanidinylation Reaction (e.g., in ACN or THF) reagents->reaction workup Aqueous Workup - Extraction with Organic Solvent - Washing (e.g., NaHCO3, Brine) reaction->workup drying Drying and Concentration - Anhydrous Na2SO4 or MgSO4 - Rotary Evaporation workup->drying crude Crude this compound drying->crude purification Purification crude->purification column Column Chromatography purification->column Oily or complex mixture recrystallization Recrystallization purification->recrystallization Solid pure_product Pure this compound column->pure_product recrystallization->pure_product

Caption: Workflow for the synthesis and purification of this compound.

TroubleshootingTree Troubleshooting Low Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No moisture Check for Moisture Contamination check_reaction->moisture Yes extend_time Action: Extend Reaction Time or Increase Temperature incomplete->extend_time yield_improves Yield Improved extend_time->yield_improves anhydrous Use Anhydrous Solvents and Dry Glassware moisture->anhydrous Yes side_reactions Investigate Side Reactions (e.g., Over-acylation) moisture->side_reactions No anhydrous->yield_improves slow_addition Action: Slow Reagent Addition at Low Temperature side_reactions->slow_addition Yes workup_loss Check for Product Loss During Workup side_reactions->workup_loss No slow_addition->yield_improves back_extract Action: Back-extract Aqueous Layers workup_loss->back_extract Yes back_extract->yield_improves

References

preventing over-acylation in guanidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent over-acylation during guanidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is over-acylation in guanidine synthesis and why does it occur?

Over-acylation is a common side reaction during the synthesis of mono-N-acylguanidines where a second or even third acyl group is added to the guanidine core. This issue frequently arises when using highly reactive acylating agents like acid anhydrides or activated acid derivatives.[1][2][3]

The primary reason for over-acylation is the electronic properties of the intermediate product. The initial acylation of a guanidine nitrogen atom forms a mono-N-acylguanidine. This product is more acidic than the starting guanidine.[1][2][3][4] The increased acidity makes the remaining N-H protons easier to remove, rendering the molecule susceptible to a second acylation, which often competes with the desired mono-acylation of the starting material.

Q2: How can I adjust my experimental conditions to minimize the formation of over-acylated byproducts?

Controlling the reaction conditions is a critical first step in preventing over-acylation. Here are several parameters you can adjust:

  • Stoichiometry and Reagent Addition: Use a precise 1:1 molar ratio of the guanidine to the acylating agent. The acylating agent should be added slowly and dropwise to the reaction mixture to avoid localized high concentrations that favor di-acylation.

  • Temperature Control: Perform the reaction at a reduced temperature. Cooling the reaction mixture (e.g., to 0 °C) can decrease the rate of the second acylation more significantly than the first, improving selectivity.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. It has been observed that shorter reaction times can be beneficial, as prolonged heating may lead to the degradation of even diacetylated derivatives, let alone promoting further side reactions.[5]

Q3: What are protecting group strategies, and how can they help achieve selective mono-acylation?

Protecting groups are a highly effective strategy to circumvent over-acylation by temporarily blocking reactive sites. The general approach involves protecting the guanidine nitrogens, making them unavailable for acylation, and then selectively removing the protecting groups after the desired modification.

  • Di-Protected Guanidinylating Reagents: A common method is to use a pre-protected guanidinylating reagent to introduce the guanidine unit. Reagents like N,N'-bis-Boc-S-methylisothiourea are widely used.[6] These reagents react with amines to form a di-Boc-protected guanidine.[1][2][4] The Boc groups can then be removed under acidic conditions. This multi-step approach offers excellent control.

  • Orthogonal Protection: For more complex syntheses, employing orthogonally protected guanidines (e.g., N-Boc-N'-Cbz-guanidine) allows for the selective removal of one protecting group while the other remains, opening a specific nitrogen for acylation.[7]

Q4: Are there alternative synthetic methods that inherently avoid the problem of over-acylation?

Yes, several methods have been developed specifically to synthesize mono-N-acylguanidines while avoiding the over-acylation pitfall.

  • Acylcyanamide Activation: A simple and efficient one-pot method involves the treatment of an acylcyanamide with chlorotrimethylsilane (TMSCl).[1][8] This in situ generates a reactive N-silylcarbodiimide intermediate, which readily reacts with primary and secondary amines to yield the desired mono-protected guanidine. This method is often rapid, with reactions completing in as little as 15 minutes at room temperature for many substrates.[1]

  • Controlled Hydrolysis: Another approach is to synthesize a diacyl-protected guanidine and then selectively remove one of the acyl groups through controlled hydrolysis.[1][2][3][4] This method requires careful optimization of hydrolysis conditions (e.g., pH, temperature, time) to prevent complete deprotection.

  • N-Acyl-Thiourea Precursors: Mono-N-acylguanidines can also be synthesized from N-acyl-thioureas or N-acyl-pseudothioureas.[1][2][3]

Troubleshooting Guide

If you are observing significant amounts of over-acylated products in your reaction, follow this troubleshooting workflow.

G start Over-acylation Detected check_stoich 1. Verify Stoichiometry (Is acylating agent > 1.0 eq?) start->check_stoich adjust_stoich Action: Use exactly 1.0 eq of acylating agent. check_stoich->adjust_stoich Yes check_conditions 2. Review Reaction Conditions check_stoich->check_conditions No adjust_stoich->check_conditions adjust_temp Action: Lower temperature (e.g., 0°C) and add acylating agent dropwise. check_conditions->adjust_temp Temp > RT or fast addition? check_reagent 3. Evaluate Acylating Agent (Is it highly reactive, e.g., anhydride?) check_conditions->check_reagent Conditions Optimized end Mono-acylated Product Optimized adjust_temp->end alt_method 4. Consider Alternative Strategies check_reagent->alt_method Yes check_reagent->end No, reagent is mild use_pg Strategy A: Use Protecting Groups (e.g., N,N'-bis-Boc reagents) alt_method->use_pg use_cyanamide Strategy B: Use Acylcyanamide/TMSCl Method alt_method->use_cyanamide use_pg->end use_cyanamide->end

Caption: Troubleshooting workflow for addressing over-acylation issues.

Data Summary

Table 1: Survey of Activating Agents for Acylcyanamide Method

EntryActivating AgentBase% Yield of Mono-acylguanidine
1NoneNone0
2NonePyridine0
3Trifluoromethanesulfonic anhydride2,6-LutidineLow (complex mixture)
4Chlorotrimethylsilane (TMSCl)None91
5Chlorotrimethylsilane (TMSCl)Triethylamine91
Data sourced from a study on the synthesis of mono-N-acylguanidines.[1]

Table 2: Synthesis of Various Mono-N-acylguanidines using the Acylcyanamide/TMSCl Method

Amine SubstrateProduct Yield
n-Butylamine91%
Tetrahydroisoquinoline88%
Cyclohexylamine91%
Aniline71%
4-Methoxyaniline83%
4-Fluoroaniline63%
Yields correspond to the isolated mono-acylated product.[1]

Key Experimental Protocols

Protocol 1: General Procedure for Synthesis of Mono-Cbz-Protected Guanidines via TMSCl Activation

This protocol is adapted from a published procedure for the efficient synthesis of mono-protected guanidines.[1][2]

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add potassium benzyloxycarbonylcyanamide (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile and stir the resulting suspension vigorously for 15 minutes at room temperature.

  • Activation: Add trimethylsilyl chloride (TMSCl, 1.1 eq) dropwise via syringe over 10 minutes. Stir the mixture for 30 minutes at room temperature; the solution should become milky.

  • Guanidylation: Add the desired amine (1.1 eq) in a single portion. The solution will become more opaque.

  • Reaction: Stir the mixture for 1 hour at room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure mono-Cbz-protected guanidine.

Protocol 2: Synthesis of a Di-Boc-Protected Guanidine

This protocol is based on the widely used method of guanylating an amine with N,N'-bis-Boc-S-methylisothiourea.[6]

  • Setup: Dissolve the primary or secondary amine (1.0 eq) and N,N'-bis-Boc-S-methylisothiourea (1.05 eq) in a suitable anhydrous solvent such as DMF or THF in a round-bottom flask.

  • Activator: Add mercury(II) chloride (HgCl₂, 1.1 eq) to the solution. Caution: Mercury compounds are highly toxic.

  • Base: Add a non-nucleophilic base, such as triethylamine (Et₃N, 2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the amine's reactivity.

  • Workup: Upon completion, dilute the mixture with a solvent like ethyl acetate and filter it through a pad of Celite to remove solids. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is then purified by silica gel chromatography to afford the di-Boc-protected guanidine.

Visualized Concepts

G cluster_0 Guanidine Acylation Pathways Guanidine Guanidine Mono-Acylguanidine Mono-Acylguanidine Guanidine->Mono-Acylguanidine + Acyl-X (Desired Reaction) Acyl-X Acyl-X Di-Acylguanidine Di-Acylguanidine Mono-Acylguanidine->Di-Acylguanidine + Acyl-X (Over-acylation Side Reaction)

Caption: Reaction pathways for desired mono-acylation vs. over-acylation.

G center_node Preventing Over-acylation group1 Reaction Condition Control center_node->group1 group2 Protecting Group Strategies center_node->group2 group3 Alternative Reagents center_node->group3 sub1_1 Low Temperature group1->sub1_1 sub1_2 Slow Addition group1->sub1_2 sub1_3 Stoichiometric Control group1->sub1_3 sub2_1 Di-Boc Protection group2->sub2_1 sub2_2 Orthogonal Protection (Boc/Cbz) group2->sub2_2 sub3_1 Acylcyanamide + TMSCl group3->sub3_1 sub3_2 Acyl-pseudothioureas group3->sub3_2

Caption: Logical relationship between strategies to prevent over-acylation.

References

Technical Support Center: Optimizing Catalyst Loading for Cbz Hydrogenolysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenolysis of Carboxybenzyl (Cbz or Z) protecting groups.

Troubleshooting Guide

This guide addresses common issues encountered during Cbz hydrogenolysis experiments, with a focus on optimizing catalyst loading.

Issue 1: Low or No Reaction Conversion

  • Question: My Cbz deprotection reaction is showing low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no conversion in Cbz hydrogenolysis can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Catalyst Activity: The primary suspect is often the catalyst itself.

      • Age and Storage: Palladium on carbon (Pd/C) catalysts can lose activity over time, especially if not stored under an inert atmosphere. Always use a fresh batch of catalyst if possible.[1]

      • Catalyst Type: For stubborn substrates, a more active catalyst may be required. Pearlmann's catalyst (Palladium hydroxide on carbon, Pd(OH)₂/C) is often more effective than standard Pd/C.[1]

      • Catalyst Loading: While insufficient catalyst can lead to incomplete reactions, simply increasing the amount is not always the solution and can sometimes lead to side reactions. A typical starting point is 10% (w/w) of the catalyst to the substrate.[1]

    • Reaction Conditions:

      • Hydrogen Pressure: Atmospheric pressure from a hydrogen balloon may be insufficient.[2] For difficult deprotections, using a high-pressure hydrogenation apparatus, such as a Parr shaker, is often necessary to achieve full conversion.[1]

      • Solvent: The choice of solvent is critical for both substrate solubility and reaction efficiency. Polar solvents like methanol (MeOH) and ethanol (EtOH) are standard.[1] For substrates with poor solubility, mixtures with other solvents like ethyl acetate (EtOAc) or tetrahydrofuran (THF) can be used. In some cases, using acetic acid (AcOH) as a solvent or co-solvent can facilitate the reaction by protonating the heteroatom.[1]

      • Temperature: Gently heating the reaction can sometimes improve the reaction rate, but caution must be exercised to avoid side reactions.[1]

    • Catalyst Poisoning:

      • Substrate Impurities: The most common cause of catalyst deactivation is poisoning by impurities in the starting material.[1] Sulfur and phosphorus-containing compounds are potent poisons for palladium catalysts.[3] Ensure your starting material is of high purity.

      • Product Inhibition: In some cases, the amine product can coordinate to the palladium surface and inhibit the catalyst.

Issue 2: Incomplete Reaction Despite Extended Reaction Time

  • Question: My reaction starts but seems to stall before reaching completion, even after several hours or overnight. What should I do?

  • Answer: A stalled reaction often points to catalyst deactivation or insufficient hydrogen.

    • Hydrogen Supply: Ensure a continuous and adequate supply of hydrogen. If using a balloon, it may need to be replaced with a fresh one during the reaction.[2] For larger-scale reactions, a setup with a continuous hydrogen feed is preferable.

    • Catalyst Deactivation: If catalyst poisoning is suspected, filtering the reaction mixture through a pad of Celite to remove the old catalyst and adding a fresh portion of the catalyst can sometimes restart the reaction.[3]

    • Stirring: Vigorous stirring is essential to ensure good mixing of the substrate, catalyst, and hydrogen gas.[1]

Issue 3: Formation of Side Products

  • Question: I am observing unexpected side products in my reaction mixture. How can I improve the selectivity?

  • Answer: Side product formation can be influenced by the catalyst, solvent, and reaction conditions.

    • Over-reduction: In molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups), over-reduction can be an issue. Careful monitoring of the reaction progress by TLC or LC-MS is crucial to stop the reaction once the Cbz group is cleaved.

    • Catalyst Selectivity: Different grades and types of Pd/C catalysts can exhibit different selectivities. The particle size and distribution of palladium on the carbon support can influence the catalytic performance.[4] Trying catalysts from different suppliers may be beneficial.

    • Solvent Effects: The solvent can influence the selectivity of the reaction. Empirically screening different solvents may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for Cbz hydrogenolysis?

A1: A common starting point for catalyst loading is 10% by weight of the catalyst relative to the substrate (e.g., for 1 gram of substrate, use 100 mg of 10% Pd/C).[1][5] However, the optimal loading can vary significantly depending on the substrate, reaction conditions, and catalyst activity. For some reactions, catalyst loadings as low as 0.05 mol% have been reported to be effective.

Q2: How do I choose the right palladium catalyst for my reaction?

A2: The choice of catalyst depends on the reactivity of your substrate.

  • 10% Pd/C: This is the most common and is suitable for most standard Cbz deprotections.[1]

  • 5% Pd/C: Can also be effective and is sometimes preferred for economic reasons on a large scale. The efficiency is more dependent on the catalyst's physical properties than the palladium percentage.[4]

  • Pd(OH)₂/C (Pearlmann's Catalyst): This is a more active catalyst and is often used for difficult deprotections where standard Pd/C is ineffective.[1]

Q3: What are the most common solvents for Cbz hydrogenolysis?

A3: Polar protic solvents are generally the best choice.

  • Methanol (MeOH) and Ethanol (EtOH): These are the most frequently used solvents due to their ability to dissolve a wide range of substrates and their compatibility with the catalytic system.[1]

  • Ethyl Acetate (EtOAc): Also a common choice, sometimes used in combination with alcohols.[5]

  • Acetic Acid (AcOH): Can be used as a solvent or co-solvent to accelerate the reaction, particularly for amines.[1]

  • Tetrahydrofuran (THF) and Dioxane: Can be used for substrates with poor solubility in alcohols, but care must be taken as ethers can sometimes interfere with the reaction.

Q4: My substrate contains a sulfur atom. Can I still perform a Cbz hydrogenolysis?

A4: This is a challenging situation as sulfur compounds are known to poison palladium catalysts.[3] Standard hydrogenolysis conditions are likely to fail. In such cases, alternative deprotection methods that do not involve palladium catalysis should be considered. If hydrogenolysis is the only option, a very high catalyst loading might be required, and the catalyst may need to be added in portions.

Q5: Is it safe to handle dry Pd/C catalyst?

A5: No, dry Pd/C is pyrophoric and can ignite in the air, especially after being used in a reaction. Always handle the catalyst in a wet state. After the reaction, the catalyst should be filtered carefully and the filter cake should be kept wet with water or solvent until it can be disposed of properly.

Data Presentation

The following tables summarize typical experimental conditions and outcomes for Cbz hydrogenolysis, compiled from various sources.

Table 1: Comparison of Different Palladium Catalysts for Cbz Deprotection

CatalystSubstrateCatalyst LoadingSolventH₂ PressureTimeYield (%)Reference
10% Pd/CN-Cbz-protected amine0.1 equivEtOH/EtOAc (1:1)1 atm (balloon)72 h99[5]
10% Pd/CN-Cbz-protected amine20% (w/w)EtOAc3.0 kg/cm ²Overnight92[5]
5% Pd/CCbz-phenylalanineNot specifiedAlcoholic1 atm (balloon)Shorter than 10% Pd/CHigh[6]
20% Pd(OH)₂/CDecasaccharideNot specifiedNot specifiedNot specified5-6 days57-66[4]
5% Pd/C (Strem)DecasaccharideNot specifiedNot specifiedNot specified1.5-2 days82-84[4]

Table 2: Effect of Solvent on Cbz Hydrogenolysis

SubstrateCatalystSolventConditionsOutcomeReference
N-Cbz-protected aminePd/CMeOH or EtOHStandardGood conversion[1]
N-Cbz-protected aminePd/CAcetic AcidStandardFacilitated reaction[1]
Benzyl-protected alcoholPd/CDioxane1 atm H₂Failed reaction[2]
Benzyl-protected alcoholPd/CEtOH or MeOH1 atm H₂Recommended for success[2]

Experimental Protocols

General Protocol for Cbz Deprotection via Catalytic Hydrogenolysis

Materials:

  • Cbz-protected substrate

  • Palladium on carbon (e.g., 10% Pd/C)

  • Anhydrous solvent (e.g., MeOH, EtOH, or EtOAc)

  • Hydrogen gas source (balloon or cylinder)

  • Reaction flask (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) for purging

  • Filtration apparatus (e.g., Büchner funnel with Celite)

Procedure:

  • Flask Preparation: To a clean, dry reaction flask containing a magnetic stir bar, add the Cbz-protected substrate.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the flask. The amount is typically 10% by weight of the substrate. Handle the catalyst in a fume hood and avoid creating dust.

  • Solvent Addition: Add the chosen anhydrous solvent to the flask to dissolve or suspend the substrate.

  • Inert Gas Purge: Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for several minutes to remove air. This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.

  • Hydrogen Introduction: Introduce hydrogen gas into the flask.

    • Balloon Method: Evacuate the flask under vacuum and then backfill with hydrogen from a balloon. Repeat this vacuum-hydrogen cycle 3-5 times to ensure a hydrogen atmosphere. Leave the balloon attached to the flask via a needle through the septum.

    • High-Pressure Reactor: If using a high-pressure apparatus, follow the manufacturer's instructions for purging and pressurizing the vessel with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS. Reactions can take anywhere from a few hours to overnight.

  • Reaction Quench and Catalyst Filtration: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The filter cake should not be allowed to dry as it is pyrophoric. Keep it wet with solvent.

  • Work-up: Wash the Celite pad with additional solvent to recover all the product. Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, which can then be purified by standard methods (e.g., crystallization, chromatography).

Visualizations

TroubleshootingWorkflow start Start: Low/No Conversion check_catalyst Check Catalyst Activity start->check_catalyst side_products Issue: Side Products start->side_products is_fresh Is the catalyst fresh? check_catalyst->is_fresh try_pearlmans Try Pearlmann's catalyst (Pd(OH)2/C) check_catalyst->try_pearlmans use_fresh Use a fresh batch of catalyst is_fresh->use_fresh No check_conditions Review Reaction Conditions is_fresh->check_conditions Yes use_fresh->check_conditions try_pearlmans->check_conditions check_pressure Check H2 Pressure check_conditions->check_pressure increase_pressure Increase H2 pressure (Parr shaker) check_pressure->increase_pressure Atmospheric pressure fails check_solvent Check Solvent check_pressure->check_solvent Pressure is sufficient increase_pressure->check_solvent change_solvent Try alternative solvents (e.g., AcOH) check_solvent->change_solvent Solubility issues check_poisoning Suspect Catalyst Poisoning? check_solvent->check_poisoning Substrate is soluble change_solvent->check_poisoning purify_sm Purify starting material check_poisoning->purify_sm Yes incomplete_reaction Issue: Incomplete Reaction check_poisoning->incomplete_reaction No purify_sm->start Re-run reaction add_fresh_catalyst Filter and add fresh catalyst incomplete_reaction->add_fresh_catalyst check_h2_supply Check H2 Supply incomplete_reaction->check_h2_supply replace_balloon Replace H2 balloon check_h2_supply->replace_balloon monitor_reaction Monitor reaction closely (TLC/LC-MS) side_products->monitor_reaction screen_catalysts Screen different catalysts/suppliers side_products->screen_catalysts

Caption: Troubleshooting workflow for Cbz hydrogenolysis.

References

Validation & Comparative

A Tale of Two Guards: N-Cbz-Guanidine vs. Boc-Guanidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protecting groups is paramount to achieving high yields and purity. The guanidino side chain of arginine, a key residue in many bioactive peptides, presents a particular challenge due to its high basicity and nucleophilicity. This guide provides an in-depth, objective comparison of two commonly employed protecting group strategies for guanidines: the benzyloxycarbonyl (Cbz) and the tert-butoxycarbonyl (Boc) groups. We will delve into their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal strategy for your synthetic needs.

The guanidinylation of primary amines to introduce an arginine mimic or the protection of the arginine side chain itself are critical steps in the synthesis of many peptide-based therapeutics. The choice between Cbz and Boc protection for the guanidino moiety influences not only the reaction conditions but also the overall synthetic strategy, including orthogonality and final deprotection steps.

At a Glance: Key Differences Between N-Cbz and Boc-Guanidine Protecting Groups

FeatureN-Cbz-GuanidineBoc-Guanidine
Guanidinylating Reagent N,N'-di-Cbz-N''-triflylguanidineN,N'-di-Boc-N''-triflylguanidine
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr/AcOH)Strong acids (e.g., TFA)
Orthogonality in Fmoc-SPPS Orthogonal. Stable to piperidine and TFA.Not fully orthogonal. Cleaved by TFA during final cleavage.
Orthogonality in Boc-SPPS Not orthogonal. Potentially cleaved by strong acids used for Boc deprotection.Fully compatible.
Key Advantage Stability to acidic conditions allows for its use in Boc-SPPS.Mild deprotection with standard TFA cleavage cocktails in Fmoc-SPPS.
Potential Side Reactions Incomplete deprotection, catalyst poisoning in presence of sulfur.δ-lactam formation during coupling of Arg(Boc)₂-OH.[1]

Performance and Experimental Data

While a direct head-to-head comparative study with identical peptide sequences is not extensively documented in a single publication, the performance of each protecting group can be inferred from established protocols and their known chemical properties.

Guanidinylation Efficiency: Both N,N'-di-Boc-N''-triflylguanidine and N,N'-di-Cbz-N''-triflylguanidine are highly efficient guanidinylating reagents.[2] The triflyl group acts as an excellent leaving group, driving the reaction to completion. On-resin guanidinylation of primary amines using N,N'-di-Boc-N''-triflylguanidine has been shown to proceed to completion within hours at room temperature, as monitored by the Kaiser test.[3] A similar high efficiency can be expected for the Cbz-protected counterpart under similar conditions.

Deprotection: The primary distinction lies in their deprotection methods. The Boc groups are readily cleaved by trifluoroacetic acid (TFA), which is advantageous in Fmoc-based solid-phase peptide synthesis (SPPS) as the guanidine protecting groups are removed simultaneously with other acid-labile side-chain protecting groups and cleavage from the resin.[1] In contrast, the Cbz group is stable to TFA but is typically removed by catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or strong acids like HBr in acetic acid.[4] This makes the Cbz group a truly orthogonal protecting group in the context of Fmoc-SPPS.

Side Reactions: A notable side reaction associated with the use of di-Boc protected arginine is the potential for δ-lactam formation during the coupling step.[1] The electron-withdrawing nature of the Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) and NO₂ protecting groups for arginine has been shown to minimize this side reaction compared to the bis-Boc protection.[1] For Cbz-protected guanidines, potential issues can arise during the hydrogenation step if the peptide contains sulfur-containing residues like methionine or cysteine, which can poison the catalyst.

Experimental Protocols

Below are representative protocols for on-resin guanidinylation using a Boc-protected reagent and the distinct deprotection procedures for both Boc and Cbz-protected guanidines.

On-Resin Guanidinylation with N,N'-di-Boc-N''-triflylguanidine

This protocol is adapted from the solid-phase synthesis of cyclic lipopeptides.[3]

  • Resin Swelling: Swell the peptidyl-resin with a free primary amine in dichloromethane (DCM) for 20 minutes, followed by solvent removal.

  • Guanidinylation Reaction: Prepare a solution of N,N'-di-Boc-N''-triflylguanidine (5 equivalents) and triethylamine (TEA) (5 equivalents) in DCM (e.g., 5 mL for a 0.1 mmol scale).

  • Reaction Incubation: Add the guanidinylation solution to the peptidyl-resin and agitate the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress periodically (e.g., every hour) using the Kaiser test. The reaction is typically complete within 5 hours, indicated by a negative Kaiser test (no blue color).[3]

  • Washing: Once the reaction is complete, wash the resin thoroughly with DCM and then with a solvent suitable for the next synthetic step.

A similar protocol can be employed for N,N'-di-Cbz-N''-triflylguanidine.

Deprotection of Boc-Protected Guanidine

This procedure is typically performed concurrently with the final cleavage of the peptide from the resin in Fmoc-SPPS.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/water/triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).[5]

  • Deprotection and Cleavage: Add the cleavage cocktail to the resin-bound peptide and allow the reaction to proceed at room temperature for 1-3 hours.

  • Peptide Precipitation: Following cleavage, precipitate the deprotected peptide by adding cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation and wash with cold ether to remove scavengers and soluble byproducts.

Deprotection of Cbz-Protected Guanidine

This procedure requires a separate step after the peptide has been cleaved from the resin (if other protecting groups are acid-labile) or can be performed on the resin if the linker is stable to hydrogenation. The following is a general protocol for deprotection in solution.

  • Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent, such as methanol, ethanol, or a mixture containing DMF or acetic acid for improved solubility.

  • Catalyst Addition: Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), to the solution. The amount of catalyst can range from 10-50% by weight of the peptide.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitoring: Monitor the reaction progress by HPLC or mass spectrometry. The reaction time can vary from a few hours to overnight.

  • Catalyst Removal: Once the deprotection is complete, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Isolation: Remove the solvent under reduced pressure to obtain the deprotected peptide.

Visualizing the Workflow: Orthogonality in Peptide Synthesis

The choice between Boc and Cbz for guanidine protection is often dictated by the overall synthetic strategy, particularly the choice of Nα-protection (Fmoc or Boc). The following diagrams illustrate the orthogonality of these protecting groups.

fmoc_spps cluster_synthesis Fmoc-SPPS Workflow cluster_guanidine_pg Guanidine Protecting Group Behavior start Resin with free amine coupling Fmoc-AA(PG)-OH coupling start->coupling deprotection Fmoc deprotection (Piperidine) coupling->deprotection cycle Repeat n times deprotection->cycle cycle->coupling final_cleavage Final Cleavage & Deprotection (TFA Cocktail) cycle->final_cleavage boc_guanidine Arg(Boc)₂ final_cleavage->boc_guanidine Cleaved cbz_guanidine Arg(Cbz)₂ final_cleavage->cbz_guanidine Stable h2_pdc H₂/Pd-C cbz_guanidine->h2_pdc Cleaved

Figure 1. Orthogonality of Boc and Cbz-guanidine protection in Fmoc-SPPS.

In Fmoc-SPPS, the Boc-protected guanidine is removed during the final TFA cleavage step, making it a convenient but not strictly orthogonal strategy. The Cbz group, however, remains intact and requires a separate deprotection step, offering true orthogonality.

boc_spps cluster_synthesis Boc-SPPS Workflow cluster_guanidine_pg Guanidine Protecting Group Behavior start Resin with free amine coupling Boc-AA(PG)-OH coupling start->coupling deprotection Boc deprotection (TFA) coupling->deprotection neutralization Neutralization (Base) deprotection->neutralization boc_guanidine Arg(Boc)₂ deprotection->boc_guanidine Cleaved cbz_guanidine Arg(Cbz)₂ deprotection->cbz_guanidine Potentially Cleaved cycle Repeat n times neutralization->cycle cycle->coupling final_cleavage Final Cleavage (e.g., HF) cycle->final_cleavage

Figure 2. Compatibility of Boc and Cbz-guanidine protection in Boc-SPPS.

In Boc-SPPS, the repetitive use of TFA for Nα-Boc deprotection makes the use of Boc for side-chain protection of guanidine incompatible. The Cbz group offers better stability, although its lability to the very strong acids sometimes used for final cleavage in Boc-SPPS (like HF) needs to be considered.

Conclusion

The decision between this compound and Boc-guanidine for peptide synthesis is a strategic one, hinging on the overall synthetic plan.

Choose Boc-guanidine protection when:

  • You are using an Fmoc-SPPS strategy and desire the convenience of simultaneous deprotection of the guanidino group during the final cleavage step.

  • The peptide sequence is not prone to δ-lactam formation.

Choose this compound protection when:

  • True orthogonality is required in an Fmoc-SPPS strategy, for example, for the synthesis of complex peptides with multiple modification sites.

  • You are employing a Boc-SPPS strategy where an acid-stable guanidine protecting group is necessary.

  • The peptide does not contain sulfur, or alternative deprotection methods to catalytic hydrogenation are planned.

By carefully considering the factors of orthogonality, deprotection conditions, and potential side reactions, researchers can confidently select the appropriate guanidine protecting group to streamline their peptide synthesis and achieve their desired target molecule with high fidelity.

References

A Researcher's Guide to the Analytical Characterization of N-Cbz-Guanidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of synthetic compounds is paramount. This guide provides a comparative overview of key analytical methods for N-Cbz-guanidine, a frequently utilized intermediate in the synthesis of more complex molecules.[1][2] The following sections detail the experimental protocols and present quantitative data to aid in method selection and application.

Comparative Analytical Data

The selection of an appropriate analytical technique is crucial for confirming the identity, purity, and structural integrity of this compound. Below is a summary of expected results from various analytical methods.

Analytical MethodParameterReported ValueReference
¹H NMR Chemical Shift (δ)4.86 (s, 2H), 7.24-7.35 (m, 5H)[1]
¹³C NMR Chemical Shift (δ)65.2, 122.1, 127.1, 127.3, 128.1, 138.7, 162.5[1]
Mass Spec. (HRMS) m/z (ESI-)Calculated: 175.0513, Observed: 175.0510 for [M-H]⁻[1]
Infrared (IR) Wavenumber (ν)3060, 3030, 2189, 2143, 1622, 1398, 1342, 1306, 1178, 1147, 779, 732, 697 cm⁻¹[1]
Melting Point Temperature160-162 °C[1]
HPLC Retention TimeMethod Dependent[3]

Key Analytical Techniques and Protocols

The following sections provide detailed experimental protocols for the most common and effective methods for characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for confirming the presence of key functional groups and the overall carbon-hydrogen framework.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire spectra at room temperature.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire spectra using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • A longer acquisition time or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Analysis Dissolve Dissolve this compound in DMSO-d6 H1_NMR ¹H NMR Acquisition Dissolve->H1_NMR C13_NMR ¹³C NMR Acquisition Dissolve->C13_NMR Process Fourier Transform, Phase & Baseline Correction H1_NMR->Process C13_NMR->Process Calibrate Calibrate Chemical Shifts Process->Calibrate Structure Structural Elucidation Calibrate->Structure MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (HRMS) cluster_analysis Data Analysis Prepare_Solution Prepare Dilute Solution (e.g., in Methanol) Infuse Infuse into ESI Source Prepare_Solution->Infuse Acquire_Positive Acquire in Positive Ion Mode Infuse->Acquire_Positive Acquire_Negative Acquire in Negative Ion Mode Infuse->Acquire_Negative Compare_Mass Compare Observed vs. Calculated Mass Acquire_Positive->Compare_Mass Acquire_Negative->Compare_Mass Confirm_Formula Confirm Elemental Formula Compare_Mass->Confirm_Formula FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (FTIR) cluster_analysis Data Analysis Place_Sample Place Powder on ATR Crystal Collect_Sample Collect Sample Spectrum Place_Sample->Collect_Sample Collect_Background Collect Background Spectrum Collect_Background->Collect_Sample Identify_Bands Identify Characteristic Absorption Bands Collect_Sample->Identify_Bands Confirm_Groups Confirm Functional Groups Identify_Bands->Confirm_Groups HPLC_Workflow cluster_prep Sample Preparation cluster_acq Chromatographic Separation cluster_analysis Data Analysis Prepare_Standard Prepare Standard Solution (Known Concentration) Filter_Sample Filter through 0.45 µm Syringe Filter Prepare_Standard->Filter_Sample Inject_Sample Inject onto Mixed-Mode Column Filter_Sample->Inject_Sample Elute Elute with Gradient Mobile Phase Inject_Sample->Elute Detect UV Detection (e.g., 254 nm) Elute->Detect Determine_Purity Determine Purity by Peak Area Percentage Detect->Determine_Purity Quantify Quantify using Calibration Curve Detect->Quantify

References

Navigating the Analysis of N-Cbz-Guanidine: A Comparative Guide to NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of protected functional groups is a critical step in the synthesis and quality control of new chemical entities. N-Cbz-guanidine, a common intermediate featuring a benzyloxycarbonyl (Cbz) protected guanidine moiety, is no exception. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the two cornerstone techniques for the structural elucidation and verification of this compound. We present detailed experimental protocols and predicted data to facilitate the straightforward identification and quality assessment of this compound.

The Cbz group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide chemistry, owing to its stability and selective removal by hydrogenolysis[1][2][3]. The guanidine functional group, with its high basicity, is also a key pharmacophore in numerous biologically active molecules[4]. The accurate confirmation of the this compound structure is therefore paramount to ensure the integrity of subsequent synthetic steps.

Comparative Analysis of Analytical Techniques

NMR spectroscopy and mass spectrometry offer complementary information for the structural analysis of this compound. While NMR provides detailed insights into the molecular framework and the electronic environment of each atom, mass spectrometry reveals the molecular weight and provides valuable structural clues through fragmentation analysis.

For routine confirmation of synthesis, a combination of ¹H NMR and a basic mass spectrum is often sufficient. However, for complete structural elucidation and in cases of ambiguity, ¹³C NMR and high-resolution mass spectrometry (HRMS) are indispensable. In a drug development setting, chromatographic methods coupled with mass spectrometry, such as HPLC-MS, are often employed for purity assessment and quantification[4].

Predicted Analytical Data for this compound

The following tables summarize the predicted quantitative data for the NMR and mass spectrometry analysis of this compound (Molecular Formula: C₉H₁₁N₃O₂, Molecular Weight: 193.20 g/mol )[5]. These predictions are based on the analysis of its constituent functional groups: the benzyl carbamate and the guanidine moieties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Guanidine NH/NH₂5.0 - 7.0 (broad)-Protons are exchangeable and may appear as a broad singlet.
Phenyl H (ortho, meta, para)7.2 - 7.4 (multiplet)127 - 129Aromatic protons of the benzyl group.
Benzylic CH₂~5.1 (singlet)~67Characteristic singlet for the benzylic protons adjacent to the carbamate oxygen.
Carbamate C=O-~156Carbonyl carbon of the Cbz group.
Guanidine C=N-~160The imine carbon of the guanidine group typically appears in this region[6].
Phenyl C (ipso)-~136Carbon atom of the phenyl ring attached to the benzylic carbon.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Mass/Charge Ratio) Proposed Fragment Ion Formula Notes
193[M]⁺C₉H₁₁N₃O₂⁺Molecular ion peak.
108[C₇H₈O]⁺C₇H₈O⁺Loss of the guanidine-carbonyl radical; corresponds to the benzyl alcohol radical cation.
91[C₇H₇]⁺C₇H₇⁺Tropylium ion, a very stable fragment characteristic of benzyl compounds, formed by cleavage of the benzylic C-O bond.
77[C₆H₅]⁺C₆H₅⁺Phenyl cation, from the loss of CH₂ from the tropylium ion.
60[CH₅N₃]⁺CH₅N₃⁺Guanidinium ion.
44[CH₄N₂]⁺CH₄N₂⁺A common fragment from the guanidine core.

Experimental Protocols

Accurate data acquisition is fundamental to reliable analysis. The following are generalized protocols for obtaining NMR and mass spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent is critical as the exchangeable protons of the guanidine group may not be observable in protic solvents like D₂O.

  • ¹H NMR Acquisition:

    • Use a standard 400 MHz or higher field NMR spectrometer.

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used and will lead to more extensive fragmentation.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to identify the molecular ion peak.

    • For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion and its fragments.

Visualizing the Analytical Workflow and Comparison

To better illustrate the process and the relationship between the analytical techniques, the following diagrams are provided.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_nmr_data NMR Data cluster_ms_data MS Data cluster_interpretation Data Interpretation & Verification Synthesis This compound Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy Purification->NMR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep H1_NMR 1H NMR NMR->H1_NMR C13_NMR 13C NMR NMR->C13_NMR Full_Scan_MS Full Scan MS MS->Full_Scan_MS MS_MS MS/MS Fragmentation MS->MS_MS Structure_Confirmation Structure Confirmation H1_NMR->Structure_Confirmation C13_NMR->Structure_Confirmation Full_Scan_MS->Structure_Confirmation MS_MS->Structure_Confirmation

Analytical Workflow for this compound.

Technique_Comparison cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_alternatives Alternative/Complementary Techniques This compound This compound Connectivity Atom Connectivity This compound->Connectivity Electronic Environment Electronic Environment This compound->Electronic Environment Stereochemistry Stereochemistry This compound->Stereochemistry Molecular Weight Molecular Weight This compound->Molecular Weight Elemental Composition Elemental Composition (HRMS) This compound->Elemental Composition Fragmentation Pattern Fragmentation Pattern This compound->Fragmentation Pattern HPLC HPLC/UPLC (Purity) This compound->HPLC FTIR FTIR Spectroscopy (Functional Groups) This compound->FTIR

Comparison of Analytical Techniques.

References

A Head-to-Head Battle of Guanidinylation Reagents: A Guide to Maximizing Efficiency in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of guanidine-containing molecules, the choice of guanidinylation reagent is a critical determinant of reaction efficiency, substrate scope, and overall success. This guide provides a comprehensive comparison of commonly employed guanidinylation reagents, supported by experimental data, to facilitate informed decision-making in your synthetic endeavors.

The strategic introduction of the guanidinium group is a cornerstone in medicinal chemistry and drug development, owing to its ability to participate in key biological interactions. However, the efficiency of guanidinylation reactions can vary significantly depending on the chosen reagent and reaction conditions. Here, we compare the performance of three major classes of guanidinylation reagents: uronium/aminium-based reagents ( exemplified by HATU), triflylguanidines (represented by N,N'-di-Boc-N''-triflylguanidine), and pyrazole-based reagents (such as 1H-Pyrazole-1-carboxamidine hydrochloride).

Comparative Performance of Guanidinylation Reagents

To provide a clear and objective comparison, the following table summarizes the performance of these reagents based on reported yields and reaction times for the guanidinylation of primary amines. It is important to note that direct, side-by-side comparisons across a broad range of substrates under identical conditions are limited in the literature. The data presented here is compiled from various studies to offer a representative overview.

Reagent ClassExemplary ReagentSubstrateBase/SolventTimeYield (%)Reference
Uronium/AminiumHATU4-FluoroanilineTEA/ACN16 h~85%[1]
Uronium/AminiumHATU4-NitroanilineKOtBu/DMF1 h63%[1]
TriflylguanidineN,N'-di-Boc-N''-triflylguanidine1,4-Butanediamine- / CH₂Cl₂-98%
TriflylguanidineN,N'-di-Boc-N''-triflylguanidineBenzylamine- / CH₂Cl₂30 minQuantitative
TriflylguanidineN,N'-di-Boc-N''-triflylguanidineIndoloquinoline amineEt₃N / CH₂Cl₂-96.9%
Pyrazole-based1H-Triazole-1-[N,N'-bis(Boc)]carboxamidineBenzylamine- / d₇-DMF< 5 min>95%[2]
Pyrazole-based1H-Pyrazole-1-carboxamidine HClPrimary/Secondary Amines--High[2]

Key Observations:

  • HATU , a common peptide coupling reagent, can be repurposed for guanidinylation. Its efficiency is highly dependent on the substrate and the choice of base, with stronger bases like KOtBu leading to significantly faster reactions compared to TEA.[1]

  • N,N'-di-Boc-N''-triflylguanidine consistently provides excellent yields for a variety of primary amines, including those on solid phase, and is particularly effective for less reactive aromatic amines.[3] Its high reactivity allows for rapid conversions, often in under an hour.

  • Pyrazole- and Triazole-based reagents are known for their high reactivity and stability. Studies have shown that a triazole-based carbamidine can achieve complete conversion of primary amines in minutes, demonstrating superior performance in some cases.[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon published results. Below are representative protocols for the use of each class of guanidinylation reagent.

Experimental Protocol 1: Guanidinylation using HATU

This protocol is adapted from a study on the repurposing of amide coupling reagents for guanidinylation.[1]

Materials:

  • Amine substrate (e.g., 4-Nitroaniline)

  • HATU (1.0 - 1.5 equivalents)

  • Base (e.g., KOtBu, 2.0-3.0 equivalents)

  • Anhydrous solvent (e.g., DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the amine in the anhydrous solvent under an inert atmosphere, add the base and stir for 5 minutes at room temperature.

  • Add HATU in one portion.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Protocol 2: Guanidinylation using N,N'-di-Boc-N''-triflylguanidine

This protocol is a general procedure based on established methods for using this highly reactive reagent.

Materials:

  • Amine substrate (e.g., Benzylamine)

  • N,N'-di-Boc-N''-triflylguanidine (1.05 equivalents)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Optional: Triethylamine (1.1 equivalents for less reactive amines)

Procedure:

  • Dissolve the amine substrate in anhydrous dichloromethane.

  • Add N,N'-di-Boc-N''-triflylguanidine to the solution at room temperature. For less reactive amines, triethylamine can be added.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 30 minutes to a few hours.

  • After completion, wash the reaction mixture with 2 M aqueous sodium bisulfate and saturated sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected guanidine.

Experimental Protocol 3: Guanidinylation using 1H-Pyrazole-1-carboxamidine Hydrochloride

This is a general protocol for the use of pyrazole-based guanidinylating agents.

Materials:

  • Amine substrate

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 equivalents)

  • Base (e.g., Diisopropylethylamine - DIEA, 2.2 equivalents)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • Dissolve the amine substrate in anhydrous DMF.

  • Add 1H-Pyrazole-1-carboxamidine hydrochloride and DIEA to the solution.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by chromatography if necessary.

Visualizing the Process: Experimental Workflow and a Biosynthetic Pathway

To further illustrate the processes involved, the following diagrams, generated using Graphviz, depict a typical experimental workflow for guanidinylation and a relevant biosynthetic pathway.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Amine Amine Substrate ReactionMix Stirring at RT or Heat Amine->ReactionMix Reagent Guanidinylation Reagent Reagent->ReactionMix Solvent Anhydrous Solvent Solvent->ReactionMix Base Base (optional) Base->ReactionMix Quench Quench Reaction ReactionMix->Quench Extract Extraction Quench->Extract Purify Chromatography Extract->Purify Product Pure Guanidine Product Purify->Product

Caption: A typical experimental workflow for a guanidinylation reaction.

While a specific signaling pathway directly regulated by enzymatic guanidinylation in mammals is not well-elucidated, the biosynthesis of guanidine-containing natural products provides a relevant example of enzymatic guanidino group installation. The following diagram illustrates a simplified pathway for the biosynthesis of a guanidino-containing compound.

biosynthetic_pathway Precursor Amine Precursor (e.g., Amino Acid) Intermediate1 Activated Intermediate Precursor->Intermediate1 Activation Step Enzyme Guanidinotransferase (Enzyme) Intermediate1->Enzyme Guanidino_Donor Guanidino Group Donor (e.g., Arginine) Guanidino_Donor->Enzyme Product Guanidine-containing Natural Product Enzyme->Product Guanidino Group Transfer

Caption: A simplified enzymatic pathway for guanidine biosynthesis.

Conclusion

The selection of an appropriate guanidinylation reagent is a multifaceted decision that depends on the specific substrate, desired reaction conditions, and scale of the synthesis. For rapid and high-yielding conversions of a broad range of amines, N,N'-di-Boc-N''-triflylguanidine and advanced pyrazole- or triazole-based reagents often represent the most efficient options. HATU , while potentially less reactive under standard conditions, offers a readily available alternative, with its performance significantly enhanced by the judicious choice of base. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can optimize their synthetic strategies for the efficient production of valuable guanidine-containing molecules.

References

A Comparative Guide to the Synthesis of N-Cbz-Guanidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group is a critical functionality in a vast array of biologically active molecules and pharmaceuticals. Its unique basicity and hydrogen-bonding capabilities are central to molecular recognition and catalysis. The introduction of a carboxybenzyl (Cbz) protecting group allows for the strategic incorporation of guanidines into complex molecules during multi-step syntheses. This guide provides an objective comparison of common protocols for the synthesis of N-Cbz-guanidines, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Key N-Cbz-Guanidine Synthesis Protocols

The following table summarizes the performance of three primary methods for the synthesis of N-Cbz-protected guanidines. The choice of method often depends on the desired substitution pattern of the guanidine and the nature of the amine substrate.

ProtocolKey ReagentsSubstrate ScopeTypical YieldReaction TimeKey AdvantagesKey Disadvantages
Mono-Cbz-Guanidine Synthesis Potassium carbobenzyloxycyanamide, Trimethylsilyl chloride, AminePrimary and secondary aliphatic amines60-85%~2 hoursDirect synthesis of mono-protected guanidines.[1][2][3]Requires preparation of potassium carbobenzyloxycyanamide.[1][2][3]
Guanidinylation with Tri-Cbz-Guanidine N,N',N''-Tri-Cbz-guanidine, Alcohol, DEAD, PPh₃ (Mitsunobu conditions)Primary and secondary alcoholsUp to 86%OvernightConverts alcohols directly to protected guanidines; high yields.[4]Requires Mitsunobu conditions which can have side reactions; synthesis of the reagent is multi-step.
Guanidinylation with Di-Cbz-Triflylguanidine N,N'-Di-Cbz-N''-triflylguanidine, AminePrimary and secondary aliphatic and aromatic amines>75% (>90% for unhindered primary amines)30 min - 1 hrHighly reactive, even with unreactive amines[4][5]; rapid reaction times and high yields.[5]The triflylguanidine reagent is potent and requires careful handling.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl, N'-Cbz-guanidine (Mono-Cbz-Guanidine)

This protocol is adapted from Organic Syntheses and involves the TMSCl-mediated guanylation of an amine with potassium benzyloxycarbonylcyanamide.[1][2][3]

Step A: Preparation of Potassium Benzyloxycarbonylcyanamide

  • A 50% aqueous solution of cyanamide is reacted with sodium hydroxide, followed by benzyl chloroformate at 0 °C to room temperature.[1]

  • The resulting N-benzyloxycarbonylcyanamide is then treated with potassium hydroxide in methanol to yield potassium benzyloxycarbonylcyanamide as a white powder after crystallization at -20 °C.[1][2] The combined yield for this two-step process is approximately 67%.[1]

Step B: Guanylation

  • A flame-dried round-bottomed flask under a nitrogen atmosphere is charged with potassium carbobenzyloxycyanamide (1.0 equiv) and acetonitrile.[1][3]

  • Trimethylsilyl chloride (1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes at room temperature.[1]

  • The amine (in this case, benzylamine, 1.1 equiv) is added in a single portion, and the reaction is stirred for 1 hour.[1][3]

  • The reaction mixture is concentrated, and the resulting solid is worked up using a dichloromethane/aqueous sodium carbonate extraction.[1][3]

  • The product is purified by recrystallization from ethyl acetate and methanol.[1][3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the synthesis of mono-Cbz-guanidine and the preparation and use of the highly reactive di-Cbz-triflylguanidine reagent.

mono_cbz_synthesis cluster_reagent_prep Reagent Preparation cluster_guanylation Guanylation Cyanamide Cyanamide N-Benzyloxycarbonylcyanamide N-Benzyloxycarbonylcyanamide Cyanamide->N-Benzyloxycarbonylcyanamide 1. NaOH 2. Cbz-Cl K_Cbz_Cyanamide Potassium Benzyloxycarbonylcyanamide N-Benzyloxycarbonylcyanamide->K_Cbz_Cyanamide KOH, MeOH Silylcarbodiimide Intermediate Silylcarbodiimide K_Cbz_Cyanamide->Silylcarbodiimide TMSCl, MeCN Mono_Cbz_Guanidine N-R, N'-Cbz-Guanidine Silylcarbodiimide->Mono_Cbz_Guanidine Amine (R-NH2)

Caption: Workflow for Mono-Cbz-Guanidine Synthesis.

di_cbz_triflyl_synthesis cluster_reagent_prep Reagent Preparation cluster_guanylation Guanylation Guanidine_HCl Guanidine Hydrochloride Di_Cbz_Guanidine N,N'-Di-Cbz-Guanidine Guanidine_HCl->Di_Cbz_Guanidine Cbz-Cl, Base Di_Cbz_Triflylguanidine N,N'-Di-Cbz-N''-triflylguanidine Di_Cbz_Guanidine->Di_Cbz_Triflylguanidine Tf2O, Base Di_Cbz_Guanidine_Product N,N'-Di-Cbz-N''-R-Guanidine Di_Cbz_Triflylguanidine->Di_Cbz_Guanidine_Product Amine (R-NH2)

Caption: Synthesis and Application of Di-Cbz-Triflylguanidine.

Concluding Remarks

The synthesis of N-Cbz-guanidines can be achieved through several effective protocols. The choice of method should be guided by the specific requirements of the synthetic target, including the desired substitution pattern of the guanidine and the reactivity of the amine or alcohol substrate. For the direct synthesis of mono-Cbz-guanidines from amines, the TMSCl-mediated reaction with potassium carbobenzyloxycyanamide offers a reliable route.[1] When dealing with less reactive amines or when high efficiency and short reaction times are paramount, the use of N,N'-di-Cbz-N''-triflylguanidine is a superior strategy, consistently providing high yields.[4][5] For the conversion of alcohols to Cbz-protected guanidines, the Mitsunobu reaction with N,N',N''-tri-Cbz-guanidine is a viable, albeit more complex, alternative.[4] Researchers should carefully consider the advantages and disadvantages outlined in this guide to select the optimal protocol for their synthetic endeavors.

References

Assessing the Orthogonality of the Cbz Protecting Group: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of chemical synthesis, particularly in peptide and drug development, the judicious selection of protecting groups is paramount to achieving desired outcomes. The Carboxybenzyl (Cbz or Z) group, a stalwart in the chemist's toolbox, is prized for its robustness. However, its true value is often realized in its ability to be selectively removed in the presence of other protecting groups—a concept known as orthogonality. This guide provides a comprehensive comparison of the Cbz group's orthogonality with other commonly used amine protecting groups, namely tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc), supported by experimental data and detailed protocols.

The Principle of Orthogonality

Orthogonal protecting groups are distinct classes of temporary modifications for functional groups that can be removed under specific and mutually exclusive conditions.[1] This allows for the selective deprotection of one functional group while others remain shielded, enabling complex, multi-step syntheses with high precision and yield.[2] The ideal protecting group strategy minimizes side reactions and simplifies purification processes.

Cbz, Boc, and Fmoc: A Trifecta of Amine Protection

The Cbz, Boc, and Fmoc groups are all carbamate-based protecting groups for amines, yet their deprotection mechanisms are fundamentally different, forming the basis of their orthogonality.

  • Cbz (Carboxybenzyl): Introduced by Bergmann and Zervas in 1932, the Cbz group is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst).[3] This method is mild and highly selective.

  • Boc (tert-Butoxycarbonyl): The Boc group is labile to strong acids.[4] Deprotection is commonly achieved using trifluoroacetic acid (TFA), which cleaves the tert-butyl group to release the free amine.

  • Fmoc (9-Fluorenylmethoxycarbonyl): In contrast, the Fmoc group is removed under basic conditions, typically with a solution of piperidine in an organic solvent.[5]

This divergence in deprotection chemistry allows for the strategic use of these groups in a single synthetic pathway.

Quantitative Assessment of Orthogonality

The true measure of orthogonality lies in the quantitative stability of one protecting group under the deprotection conditions of another. The following tables summarize the stability of the Cbz group in the presence of reagents used to cleave Boc and Fmoc groups, and vice-versa.

Table 1: Stability of Cbz and Fmoc Protecting Groups under Boc Deprotection Conditions

Protecting GroupDeprotection Condition for BocStability/OutcomeReference
Cbz 25-50% TFA in CH₂Cl₂Generally stable, but prolonged exposure or stronger acidic conditions can lead to cleavage.[4]
Fmoc 25-50% TFA in CH₂Cl₂Highly stable.[5]

Table 2: Stability of Cbz and Boc Protecting Groups under Fmoc Deprotection Conditions

Protecting GroupDeprotection Condition for FmocStability/OutcomeReference
Cbz 20% Piperidine in DMFStable.[6]
Boc 20% Piperidine in DMFStable.[6]

Table 3: Stability of Boc and Fmoc Protecting Groups under Cbz Deprotection Conditions

Protecting GroupDeprotection Condition for CbzStability/OutcomeReference
Boc H₂, Pd/C in MeOH or EtOHStable.[4]
Fmoc H₂, Pd/C in MeOH or EtOHGenerally stable, but can be cleaved under certain hydrogenation conditions, exhibiting "quasi-orthogonality". Selectivity can be achieved.[5][7]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for successful synthesis. The following are standard protocols for the deprotection of Cbz, Boc, and Fmoc groups.

Cbz Group Deprotection via Catalytic Hydrogenolysis

Objective: To selectively remove the Cbz protecting group from an amine.

Materials:

  • Cbz-protected compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenator

  • Celite®

Procedure:

  • Dissolve the Cbz-protected compound in MeOH or EtOH in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 10-20 mol% of the substrate).

  • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (balloon) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Boc Group Deprotection using Trifluoroacetic Acid (TFA)

Objective: To selectively remove the Boc protecting group from an amine.

Materials:

  • Boc-protected compound

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected compound in CH₂Cl₂.

  • Add TFA (typically 25-50% v/v) to the solution at room temperature.

  • Stir the reaction mixture for 30 minutes to 2 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution to yield the deprotected amine.

Fmoc Group Deprotection using Piperidine

Objective: To selectively remove the Fmoc protecting group from an amine.

Materials:

  • Fmoc-protected compound

  • N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Dissolve the Fmoc-protected compound in DMF.

  • Add a solution of 20% piperidine in DMF (v/v) to the reaction mixture.

  • Stir at room temperature for 10-30 minutes. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine to remove DMF and piperidine adducts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate to obtain the deprotected amine.

Visualizing Orthogonality and Workflows

Visual representations can greatly aid in understanding the relationships and processes involved in orthogonal protecting group strategies.

Orthogonality cluster_Cbz Cbz Deprotection cluster_Boc Boc Deprotection cluster_Fmoc Fmoc Deprotection Cbz Cbz-Protected Amine Amine_Cbz Free Amine Cbz->Amine_Cbz H₂, Pd/C (Neutral) Boc Boc-Protected Amine Amine_Boc Free Amine Boc->Amine_Boc TFA (Acidic) Fmoc Fmoc-Protected Amine Amine_Fmoc Free Amine Fmoc->Amine_Fmoc Piperidine (Basic)

Caption: Orthogonal deprotection strategies for Cbz, Boc, and Fmoc protecting groups.

The following diagram illustrates a typical workflow in solid-phase peptide synthesis (SPPS) where the orthogonality of these protecting groups is leveraged.

SPPS_Workflow Start Resin-Bound Amino Acid (Side Chain Protected) N_Fmoc N-α-Fmoc Protected Start->N_Fmoc Couple Couple Cbz-Protected Amino Acid N_Fmoc->Couple Deprotect_Fmoc Deprotect Fmoc (20% Piperidine/DMF) Couple->Deprotect_Fmoc Couple_Next Couple Next Fmoc-Protected Amino Acid Deprotect_Fmoc->Couple_Next Repeat Repeat Coupling and Fmoc Deprotection Couple_Next->Repeat Repeat->Couple_Next More Residues Final_Deprotect_Cbz Cleave from Resin and Deprotect Cbz & Side Chains (e.g., H₂, Pd/C or strong acid) Repeat->Final_Deprotect_Cbz Synthesis Complete Peptide Final Peptide Final_Deprotect_Cbz->Peptide

Caption: A simplified workflow for solid-phase peptide synthesis (SPPS) utilizing orthogonal protecting groups.

Conclusion

The orthogonality of the Cbz protecting group with Boc and Fmoc is a cornerstone of modern synthetic chemistry, particularly in the assembly of complex peptides and other molecules. The ability to selectively deprotect amines under neutral (Cbz), acidic (Boc), or basic (Fmoc) conditions provides chemists with a powerful and versatile toolkit. As demonstrated by the experimental data and protocols, a high degree of selectivity can be achieved, enabling the synthesis of target molecules with high purity and yield. Understanding the nuances of each protecting group's stability and lability is crucial for designing efficient and successful synthetic strategies.

References

Kinetic Perspectives on N-Cbz-Guanidine Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinetic profile of N-Cbz-guanidine in various chemical transformations is crucial for reaction optimization and mechanistic elucidation. This guide provides a comparative analysis of the kinetic studies of this compound and related guanidine compounds, supported by available experimental data and detailed protocols.

While comprehensive kinetic data for a wide range of this compound reactions remains an area of ongoing research, existing studies on related systems offer valuable insights into their reactivity. This guide synthesizes the available information to provide a comparative overview.

Comparative Kinetic Data

Quantitative kinetic data for reactions directly employing this compound as a reactant or catalyst is not extensively reported in the literature. However, qualitative assessments of reaction rates and comparative data from studies on other guanidine derivatives can provide a useful benchmark for researchers.

Reaction TypeGuanidine Derivative(s)Key Findings & Kinetic ParametersExperimental Conditions
Michael Addition N-Cbz-L-phenylalanine derived guanidine catalystThe reaction exhibits slow conversion to the product.[1] In dichloromethane, the enantiomeric excess (ee) was 26%, and in toluene, it was 15%.[1]Catalyst (0.1 equiv.), 0 °C for 7-8 h then room temperature.[1]
Michael Addition N-Boc-L-alanine derived guanidine catalystThe reaction proceeded to a high yield but required 9 days.[1]Not specified.
Michael Addition N-Boc-L-phenylalanine derived guanidine catalystThe catalyst was found to be completely inactive in this reaction.[1]Not specified.

Experimental Protocols

Detailed experimental procedures are essential for reproducing and building upon existing research. Below are protocols for the synthesis of a mono-Cbz protected guanidine and a general method for conducting catalytic studies, as described in the literature.

Synthesis of N-Benzyl, N'-Cbz-guanidine

This procedure outlines the synthesis of a mono-Cbz protected guanidine derivative.

Materials:

  • Potassium carbobenzyloxycyanamide

  • Acetonitrile

  • Trimethylsilyl chloride

  • Benzylamine

Procedure:

  • A flame-dried 250-mL single-necked round-bottomed flask equipped with a magnetic stirring bar and a rubber septum is placed under a nitrogen atmosphere.

  • The flask is charged with potassium carbobenzyloxycyanamide (30.0 mmol).

  • Acetonitrile (100 mL) is added, and the mixture is stirred vigorously for 15 minutes.

  • Trimethylsilyl chloride (33.0 mmol, 1.10 equiv) is then added dropwise via syringe over a period of 10 minutes. The solution becomes milky.

  • The mixture is stirred at room temperature for 30 minutes.

  • Benzylamine (33.0 mmol, 1.10 equiv) is then added in a single portion, causing the solution to become more opaque.

  • The mixture is stirred for an additional hour.

  • The reaction flask is then transferred to a rotary evaporator and concentrated to dryness under reduced pressure.

General Protocol for Catalytic Studies in Michael Additions

This protocol provides a general framework for assessing the catalytic activity of N-carbamate protected amino acid derived guanidines in Michael additions.[1]

Materials:

  • N-carbamate protected amino acid derived guanidine catalyst

  • Michael donor (e.g., 2-hydroxy-1,4-naphthoquinone)

  • Michael acceptor (e.g., β-nitrostyrene)

  • Solvent (e.g., dichloromethane or toluene)

Procedure:

  • To a solution of the Michael donor and Michael acceptor in the chosen solvent, add the guanidine catalyst (typically 0.1 equivalents).

  • The reaction mixture is stirred at a controlled temperature (e.g., 0 °C) for a specified period (e.g., 7-8 hours).

  • The reaction is then allowed to warm to room temperature and stirred for an additional period.

  • The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the product is isolated and purified using standard techniques like column chromatography.

  • The yield and enantiomeric excess (if applicable) of the product are determined.

Visualizing Reaction Workflows and Influencing Factors

To further clarify the experimental and theoretical aspects of studying this compound reactions, the following diagrams are provided.

G General Experimental Workflow for Kinetic Studies of Guanidine Reactions cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_data Data Analysis reactant_prep Reactant & Catalyst Preparation/Purification solution_prep Stock Solution Preparation reactant_prep->solution_prep reaction_setup Reaction Setup (Temperature Control) solution_prep->reaction_setup sampling Aliquots Taken at Time Intervals reaction_setup->sampling quenching Reaction Quenching sampling->quenching analysis Analysis (HPLC, GC, NMR) quenching->analysis concentration_time Concentration vs. Time Plot analysis->concentration_time rate_determination Determination of Initial Rates concentration_time->rate_determination kinetic_model Fitting to Rate Law rate_determination->kinetic_model rate_constants Calculation of Rate Constants kinetic_model->rate_constants

Caption: A generalized workflow for conducting kinetic studies of guanidine-mediated reactions.

G Factors Influencing Guanidine Reactivity reactivity Guanidine Reactivity substituents N-Substituents reactivity->substituents basicity Basicity (pKa) reactivity->basicity solvation Solvation Effects reactivity->solvation electronic_effects Electronic Effects (e.g., Cbz group) substituents->electronic_effects steric_hindrance Steric Hindrance substituents->steric_hindrance h_bonding Hydrogen Bonding Capacity basicity->h_bonding

Caption: Key structural and environmental factors that modulate the reactivity of guanidines.

References

A Researcher's Guide to Purity Assessment of Synthesized N-Cbz-Guanidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comparative analysis of the primary analytical techniques for assessing the purity of N-Cbz-guanidine, a commonly used intermediate in organic synthesis. We will delve into the practical aspects of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering a side-by-side comparison of their performance, detailed experimental protocols, and an overview of common impurities.

The carboxybenzyl (Cbz) protecting group is frequently employed in the synthesis of guanidines to modulate their high basicity and facilitate their handling and purification. The purity of the resulting this compound is paramount for its successful use in subsequent synthetic steps. This guide will focus on the two most powerful and widely used methods for its purity determination: HPLC and qNMR.

Comparative Analysis of Purity Assessment Methods

The choice between HPLC and qNMR for purity assessment often depends on the specific requirements of the analysis, including the need for absolute quantification, throughput, and the nature of the expected impurities. Below is a summary of the key performance characteristics of each technique.

FeatureHPLC with UV DetectionQuantitative ¹H NMR (qNMR)
Principle Separation based on polaritySignal intensity proportional to the number of nuclei
Primary Result Relative purity (% area)Absolute purity (% w/w)
Selectivity High for chromophoric compoundsHigh for all ¹H-containing compounds
Quantification Requires a reference standard of known purityCan use a certified internal standard for absolute quantification
Common Impurities Detected Starting materials, by-products with UV absorbanceResidual solvents, starting materials, by-products
Sample Throughput HighModerate
Instrumentation Widely availableRequires access to an NMR spectrometer
Data Interpretation Relatively straightforward peak integrationRequires careful selection of signals and integration parameters

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining accurate and reproducible purity data. The following sections provide representative methodologies for the analysis of this compound by HPLC and qNMR.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reversed-phase method is typically employed.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • A typical gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Injection: Inject 10 µL of the sample solution onto the HPLC system.

  • Detection: Monitor the elution profile at a wavelength of 254 nm.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct and absolute measure of purity without the need for a reference standard of the analyte itself.[1] An internal standard with a known purity and concentration is used for quantification.[2][3]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance

  • NMR tubes

Internal Standard:

  • A certified internal standard with a known purity is crucial. Maleic acid is a suitable choice as its protons resonate in a region of the ¹H NMR spectrum that is typically free of signals from this compound and common impurities.

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10 mg of the synthesized this compound into a clean vial.

    • Accurately weigh about 5 mg of the internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the benzylic CH₂ protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Common Impurities in this compound Synthesis

The purity of this compound is often affected by by-products and unreacted starting materials from the synthesis. Common synthetic routes involve the reaction of a Cbz-protected cyanamide with an amine. Potential impurities may include:

  • Unreacted Starting Materials: Such as Cbz-cyanamide or the amine used in the guanylation step.

  • Di-Cbz-guanidine: Over-reaction can lead to the formation of a di-protected guanidine.

  • Urea or Thiourea Derivatives: Depending on the specific guanylating agent used.

  • Residual Solvents: From the reaction and purification steps.

Both HPLC and NMR are effective at detecting these impurities. HPLC can separate compounds with different polarities, while NMR can identify and quantify impurities with distinct proton signals.

Alternative Protecting Groups: N-Boc-Guanidine

A common alternative to the Cbz group is the tert-butoxycarbonyl (Boc) protecting group. The choice between Cbz and Boc often depends on the overall synthetic strategy and the desired deprotection conditions.

FeatureThis compoundN-Boc-Guanidine
Deprotection Catalytic hydrogenationAcidic conditions (e.g., TFA)
Stability Stable to acidic and basic conditionsLabile to strong acids
Purity Analysis Amenable to both HPLC and qNMRAmenable to both HPLC and qNMR
Chromatographic Behavior Generally goodCan be more challenging due to the lability of the Boc group

The purity assessment methods described in this guide are equally applicable to N-Boc-guanidine, with appropriate adjustments to the chromatographic conditions and NMR analysis parameters.

Visualizing the Workflow

To provide a clear overview of the purity assessment process, the following diagrams illustrate the experimental workflow and the logical relationship between the key steps.

experimental_workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Assessment cluster_decision Decision synthesis Synthesize this compound purification Initial Purification (e.g., Recrystallization, Washing) synthesis->purification hplc HPLC Analysis purification->hplc qnmr qNMR Analysis purification->qnmr decision Purity > 95%? hplc->decision qnmr->decision pass Proceed to Next Step decision->pass Yes fail Further Purification decision->fail No fail->purification signaling_pathway cluster_hplc HPLC Method cluster_qnmr qNMR Method hplc_sample Prepare Sample in Mobile Phase hplc_inject Inject into HPLC hplc_sample->hplc_inject hplc_separate Separate on C18 Column hplc_inject->hplc_separate hplc_detect Detect at 254 nm hplc_separate->hplc_detect hplc_analyze Integrate Peaks & Calculate % Area hplc_detect->hplc_analyze purity_data Purity Data hplc_analyze->purity_data qnmr_sample Weigh Sample & Internal Standard qnmr_dissolve Dissolve in Deuterated Solvent qnmr_sample->qnmr_dissolve qnmr_acquire Acquire ¹H NMR Spectrum qnmr_dissolve->qnmr_acquire qnmr_process Process Spectrum qnmr_acquire->qnmr_process qnmr_analyze Integrate Signals & Calculate % Purity qnmr_process->qnmr_analyze qnmr_analyze->purity_data

References

A Comparative Guide to Guanidine Synthesis: Classical vs. Transition Metal-Catalyzed Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group is a critical pharmacophore in numerous biologically active molecules and a versatile functional group in organic synthesis. Its synthesis has been a subject of extensive research, leading to the development of both classical and modern transition metal-catalyzed methods. This guide provides an objective comparison of these two major approaches, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal strategy for their synthetic needs.

At a Glance: Key Differences

FeatureClassical Guanidine SynthesisTransition Metal-Catalyzed Guanidine Synthesis
Reagents Often requires stoichiometric activating agents (e.g., HgCl₂, carbodiimides), sometimes harsh conditions.Utilizes catalytic amounts of transition metals (e.g., Cu, Pd), often with milder reaction conditions.
Atom Economy Can be lower due to the use of stoichiometric reagents and the generation of byproducts.Generally higher atom economy as the metal catalyst is regenerated and reused in the catalytic cycle.
Substrate Scope Broad scope, but can be limited by the functional group tolerance of the harsh reagents.Often exhibits excellent functional group tolerance due to milder conditions. Can enable novel transformations.
Reaction Conditions Can range from room temperature to high temperatures; may require inert atmospheres.Typically milder conditions, often at or slightly above room temperature.
Environmental Impact Can generate stoichiometric amounts of waste, including potentially toxic byproducts (e.g., mercury salts).More environmentally benign due to the use of catalytic amounts of reagents, reducing waste generation.

Performance Comparison: A Quantitative Look

The choice between classical and transition metal-catalyzed methods often depends on the specific substrate and desired outcome. The following tables summarize quantitative data for representative examples of each approach.

Table 1: Classical Guanidine Synthesis Methods - Performance Data
MethodGuanylating ReagentAmine SubstrateProductYield (%)Reference
Carbodiimide N,N'-DiisopropylcarbodiimideBenzylamineN-Benzyl-N',N''-diisopropylguanidine95%[1]
Thiourea N,N'-Bis(Boc)-S-methylisothioureaAnilineN-Phenyl-N',N''-bis(Boc)guanidine92%[2]
Cyanamide CyanamideDodecylamineDodecylguanidinium saltGood[1]
Table 2: Transition Metal-Catalyzed Guanidine Synthesis - Performance Data
MethodCatalyst / LigandAmine SubstrateOther ReactantsProductYield (%)Reference
Copper-Catalyzed CuCl₂·2H₂O / BipyridineAnilinePhenylboronic acid, CyanamideN,N'-Diphenylguanidine85%[3]
Palladium-Catalyzed Pd₂(dba)₃ / NixantphosN-allyl-N'-(4-methoxyphenyl)guanidine4-Iodotoluene1-(4-Methoxyphenyl)-2-imino-5-(p-tolyl)imidazolidine82%[4]

Experimental Protocols: A Step-by-Step Guide

Classical Method: Guanidinylation using N,N'-Bis(Boc)-S-methylisothiourea

This protocol describes a widely used classical method for the synthesis of protected guanidines from amines using a thiourea-derived guanylating agent.

Materials:

  • N,N'-Bis(Boc)-S-methylisothiourea

  • Primary or secondary amine

  • Mercury(II) chloride (HgCl₂)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the amine (1.0 equiv) in anhydrous DCM, add triethylamine (2.0 equiv).

  • In a separate flask, dissolve N,N'-Bis(Boc)-S-methylisothiourea (1.1 equiv) and mercury(II) chloride (1.1 equiv) in anhydrous DCM (or a mixture of DCM and DMF for better solubility).

  • Add the solution from step 2 to the amine solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the mercury salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N,N'-bis(Boc)-protected guanidine.[2]

Transition Metal-Catalyzed Method: Copper-Catalyzed Three-Component Synthesis of N-Aryl Guanidines

This protocol details an operationally simple and rapid copper-catalyzed synthesis of trisubstituted N-aryl guanidines.[3]

Materials:

  • Amine (primary or secondary)

  • Arylboronic acid

  • Cyanamide

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • 2,2'-Bipyridine

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Oxygen (balloon)

Procedure:

  • To a reaction tube, add the amine (1.0 mmol), arylboronic acid (1.2 mmol), cyanamide (1.5 mmol), CuCl₂·2H₂O (0.1 mmol, 10 mol%), 2,2'-bipyridine (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with oxygen from a balloon.

  • Add methanol (3 mL) to the reaction mixture.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the N-aryl guanidine.[3]

Mechanistic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the fundamental mechanisms and workflows of classical and transition metal-catalyzed guanidine synthesis.

classical_guanidine_synthesis cluster_classical Classical Guanidine Synthesis Amine Amine (R-NH2) Intermediate Reactive Intermediate Amine->Intermediate Nucleophilic Attack GuanylatingAgent Guanylating Agent (e.g., Carbodiimide, Thiourea derivative) GuanylatingAgent->Intermediate Activation Guanidine Guanidine Product Intermediate->Guanidine Byproduct Byproduct Intermediate->Byproduct

Classical Guanidine Synthesis Workflow

transition_metal_catalyzed_guanidine_synthesis cluster_tmc Transition Metal-Catalyzed Guanidine Synthesis (e.g., Copper-Catalyzed) Amine Amine Intermediate1 Copper-Amide Intermediate Amine->Intermediate1 Cyanamide Cyanamide Cyanamide->Intermediate1 ArylBoronicAcid Aryl Boronic Acid Intermediate2 Guanidinyl-Copper Intermediate ArylBoronicAcid->Intermediate2 Catalyst_inactive Cu(II) Precatalyst Catalyst_active Active Cu(I/III) species Catalyst_inactive->Catalyst_active Reduction Catalyst_active->Catalyst_inactive Re-oxidation Catalyst_active->Intermediate1 Coordination Intermediate1->Intermediate2 Insertion Guanidine N-Aryl Guanidine Product Intermediate2->Guanidine Reductive Elimination

Transition Metal-Catalyzed Guanidine Synthesis Pathway

Conclusion

Both classical and transition metal-catalyzed methods offer viable routes to guanidines, each with its own set of advantages and limitations. Classical methods are well-established and often provide high yields, but they can suffer from poor atom economy and the use of harsh or toxic reagents. In contrast, transition metal-catalyzed approaches represent a more modern and often milder alternative, characterized by high functional group tolerance and improved environmental credentials. The choice of method will ultimately be dictated by the specific requirements of the target molecule, including the presence of sensitive functional groups, scalability, and environmental considerations. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic endeavors.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to N-Cbz-Guanidine Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential operational and disposal protocols for N-Cbz-guanidine, ensuring the safety of researchers and compliance with environmental regulations. The following procedures are designed to offer clear, step-by-step guidance for the proper management of this compound from use to final disposal. Adherence to these protocols is mandatory for all personnel handling this compound.

Immediate Safety and Handling Precautions

This compound, while a valuable reagent, requires careful handling due to its potential hazards. Based on data from related guanidinium compounds, this compound should be treated as a hazardous substance. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, at all times when handling the compound. All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of any dusts or aerosols.

Quantitative Hazard Data Summary

The following table summarizes the key hazard information for guanidine compounds, which should be considered indicative for this compound in the absence of specific data.

Hazard ClassificationGHS Hazard Statement(s)Precautionary Statement(s)
Acute Toxicity (Oral, Inhalation)H302 + H332: Harmful if swallowed or if inhaledP261, P264, P270, P271, P301+P312, P304+P340
Skin IrritationH315: Causes skin irritationP280, P302+P352, P332+P313
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Aquatic Hazard (Acute)H402: Harmful to aquatic lifeP273

Experimental Workflow for Safe this compound Utilization

The following workflow diagram outlines the necessary steps for safely incorporating this compound into laboratory experiments, from preparation to the initial stages of waste segregation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_waste Waste Segregation prep Don PPE (Goggles, Lab Coat, Gloves) fume_hood Work in Chemical Fume Hood prep->fume_hood weigh Weigh this compound fume_hood->weigh reaction_setup Set up Reaction Apparatus weigh->reaction_setup addition Add this compound to Reaction reaction_setup->addition monitoring Monitor Reaction Progress addition->monitoring quench Quench Reaction monitoring->quench extraction Perform Extraction quench->extraction purification Purify Product extraction->purification liquid_waste Segregate Liquid Waste extraction->liquid_waste solid_waste Segregate Solid Waste purification->solid_waste

Figure 1. Experimental workflow for the safe handling of this compound.

Step-by-Step Disposal Procedures for this compound

The proper disposal of this compound and its associated waste is critical to maintaining a safe laboratory environment and ensuring regulatory compliance. Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash[1][2]. All waste containing this compound must be treated as hazardous chemical waste and disposed of through your institution's Environmental Health & Safety (EHS) department or equivalent hazardous waste management program[1][3].

Waste Segregation at the Source

Proper segregation of waste is the first and most crucial step in the disposal process.

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including unused reagent, reaction byproducts, and contaminated materials (e.g., weighing paper, gloves, paper towels), in a designated, compatible, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical, typically a high-density polyethylene (HDPE) pail or a glass jar with a secure screw-top lid.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, such as reaction mixtures and solutions from extractions, in a separate, designated hazardous waste container.

    • The container should be a screw-cap bottle, preferably made of a material compatible with the solvents used. Never use open containers.

    • Segregate halogenated and non-halogenated solvent waste if required by your institution's waste management guidelines.

  • Sharps Waste:

    • Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and clearly labeled as hazardous chemical waste.

Labeling of Hazardous Waste Containers

Accurate and thorough labeling of all waste containers is mandatory.

  • All hazardous waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.

  • The label must include:

    • The full chemical name(s) of the contents (e.g., "this compound," "Methylene Chloride," "Sodium Bicarbonate Solution"). Avoid using abbreviations or chemical formulas.

    • The approximate percentage of each component.

    • The specific hazards associated with the waste (e.g., "Toxic," "Irritant").

    • The name of the principal investigator and the laboratory location.

    • The date the container was started.

Storage of Hazardous Waste

Proper storage of hazardous waste containers within the laboratory is essential to prevent accidents.

  • Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel[3][4].

  • The SAA should be a secondary containment unit, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.

  • Ensure that incompatible wastes are stored separately to prevent dangerous reactions. For example, do not store acidic waste next to basic waste.

  • Keep all waste containers securely closed at all times, except when adding waste.

Disposal of Empty this compound Containers

Empty containers that held this compound must also be disposed of as hazardous waste unless they are properly decontaminated.

  • To decontaminate an "empty" container, it must be triple-rinsed with a suitable solvent that can dissolve this compound[1].

  • The rinsate from each rinse must be collected and disposed of as hazardous liquid waste[1].

  • After triple-rinsing, the original label on the container should be defaced or removed, and the container can then be disposed of in the regular trash or recycled, depending on institutional policies.

Arranging for Waste Pickup

Once a hazardous waste container is full, or if it has been in storage for a period approaching your institution's limit (often six to twelve months), you must arrange for its collection by your institution's hazardous waste management team.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request form or a phone call to the EHS office.

  • Ensure that the waste container is properly labeled and sealed before the scheduled pickup.

Logical Flow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

disposal_flowchart start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid Solid Waste waste_type->solid Solid liquid Liquid Waste waste_type->liquid Liquid sharps Sharps Waste waste_type->sharps Sharps empty_container Empty Stock Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps->collect_sharps triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse store_saa Store in Secondary Containment in Satellite Accumulation Area collect_solid->store_saa collect_liquid->store_saa collect_sharps->store_saa collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate Yes deface_label Deface Original Label triple_rinse->deface_label No (Finished) collect_rinsate->triple_rinse dispose_trash Dispose of Container in Regular Trash deface_label->dispose_trash full Container Full? store_saa->full full->store_saa No ehs_pickup Arrange for EHS Hazardous Waste Pickup full->ehs_pickup Yes

Figure 2. Decision flowchart for the disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment. For any uncertainties or spills, contact your institution's Environmental Health & Safety office immediately.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Cbz-Guanidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling N-Cbz-guanidine, a crucial reagent in synthetic chemistry. By adhering to these protocols, you can minimize risks and build a strong foundation of laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and related guanidine compounds present several hazards that necessitate careful handling and the use of appropriate personal protective equipment. The primary risks include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Guanidine compounds can also be harmful if swallowed or inhaled.[1][3][4]

To mitigate these risks, a comprehensive PPE strategy is essential. The following table summarizes the recommended equipment for handling this compound.

Protection Type Equipment Specification Purpose
Eye and Face Safety Glasses / GogglesConforming to EN166 or ANSI Z87.1 standards.[4]Protects against splashes and dust particles.
Face ShieldWorn over safety glasses.Provides full-face protection during high-splash risk procedures.[5][6]
Hand Chemical-Resistant GlovesNitrile rubber (minimum 0.11mm thickness) or equivalent.[4]Prevents skin contact and irritation.[1][2]
Body Laboratory Coat / CoverallsFull-length, buttoned.Protects skin and personal clothing from contamination.[5][6]
Chemical-Resistant ApronWorn over lab coat.Provides an additional barrier during dispensing or large-scale work.
Respiratory Fume Hood / Ventilated EnclosurePrimary engineering control to minimize inhalation of dust.[1][2][7]
Dust Mask / RespiratorN95 or higher, based on risk assessment.Required if work cannot be conducted in a fume hood or if dust generation is significant.[8]

Operational Plans: From Synthesis to Disposal

Proper procedural adherence is critical for safety. The following sections provide step-by-step guidance for a typical experimental protocol involving this compound, as well as plans for spill management and waste disposal.

Experimental Protocol: Synthesis of a Mono-Cbz Protected Guanidine

This protocol is adapted from established procedures for the synthesis of mono-Cbz protected guanidines and incorporates critical safety measures.[9][10][11]

Objective: To safely synthesize a mono-N-Cbz-guanidine derivative.

Materials:

  • Potassium benzyloxycarbonylcyanamide

  • Acetonitrile (anhydrous)

  • Trimethylsilyl chloride (TMSCl)

  • Amine substrate (e.g., Benzylamine)

  • Dichloromethane (DCM)

  • 1M Sodium Carbonate (Na₂CO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation (in a fume hood):

    • Flame-dry a round-bottomed flask equipped with a magnetic stir bar under a nitrogen atmosphere.[10]

    • Allow the flask to cool to room temperature.

    • Charge the flask with potassium benzyloxycarbonylcyanamide and anhydrous acetonitrile.

  • Activation:

    • Stir the mixture vigorously.

    • Slowly add trimethylsilyl chloride dropwise via syringe.[10]

    • Stir the resulting milky solution at room temperature for approximately 30 minutes.

  • Guanidinylation:

    • Add the amine substrate (e.g., benzylamine) in a single portion.[10]

    • Stir the reaction mixture for 1-2 hours at room temperature.

  • Workup and Extraction:

    • Remove the solvent using a rotary evaporator.

    • Re-dissolve the resulting solid in dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with 1M Na₂CO₃ solution and then saturated NaCl solution.[10]

  • Drying and Isolation:

    • Dry the organic phase over anhydrous Na₂SO₄.

    • Decant or filter the solution to remove the drying agent.

    • Concentrate the solution under reduced pressure to yield the crude product.

    • Purify the product as required (e.g., by column chromatography or recrystallization).

  • Waste Handling:

    • Collect all aqueous and organic waste in appropriately labeled hazardous waste containers for disposal.

    • Dispose of contaminated consumables (gloves, filter paper) in a designated solid waste container.

Emergency and Disposal Plans

A swift and correct response to spills is crucial. The following workflow outlines the necessary steps.

Spill_Cleanup_Workflow spill Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate assess Assess Spill Size & Risk evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) assess->ppe small_spill Small Spill? ppe->small_spill contain Contain Spill with Absorbent Material (e.g., sand, vermiculite) small_spill->contain Yes large_spill Activate Emergency Response Contact EHS small_spill->large_spill No collect Carefully Sweep or Scoop Up Material Avoid Raising Dust contain->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate dispose Place Waste in a Labeled, Sealed Hazardous Waste Container decontaminate->dispose report Report Incident to Lab Supervisor dispose->report

Workflow for handling a chemical spill of this compound.

The selection of appropriate PPE is a dynamic process that depends on the specifics of the procedure being performed. This diagram illustrates the decision-making logic.

PPE_Selection_Logic start Start: Planning Experiment with this compound ppe_base Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat start->ppe_base scale What is the scale of the reaction? dust_risk Potential for dust or aerosol generation? scale->dust_risk < 1g (Small) scale->dust_risk > 1g (Large) splash_risk Risk of splashing? dust_risk->splash_risk No ppe_fume_hood Work in Fume Hood or Ventilated Enclosure dust_risk->ppe_fume_hood Yes ppe_face_shield Add Face Shield splash_risk->ppe_face_shield Yes ppe_base->scale ppe_fume_hood->splash_risk ppe_respirator Add Respirator (N95) ppe_fume_hood->ppe_respirator If hood unavailable

Decision-making process for selecting appropriate PPE.
Waste Disposal

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All unreacted this compound and solutions containing the compound must be disposed of as hazardous chemical waste.[1][7]

  • Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste.

  • Contaminated Materials: Gloves, weigh boats, paper towels, and other materials contaminated with this compound should be placed in a designated, sealed container for hazardous solid waste.

  • Consult Regulations: Always adhere to your institution's and local hazardous waste regulations for complete and accurate classification and disposal.[8][12]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.